molecular formula C26H22N2O4 B13637586 Fmoc-beta-hophe(3-cn)-oh

Fmoc-beta-hophe(3-cn)-oh

Cat. No.: B13637586
M. Wt: 426.5 g/mol
InChI Key: JCMKWCSZEZUIQG-UHFFFAOYSA-N
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Description

Fmoc-beta-hophe(3-cn)-oh is a useful research compound. Its molecular formula is C26H22N2O4 and its molecular weight is 426.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Fmoc-beta-hophe(3-cn)-oh suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-beta-hophe(3-cn)-oh including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-cyanophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O4/c27-15-18-7-5-6-17(12-18)13-19(14-25(29)30)28-26(31)32-16-24-22-10-3-1-8-20(22)21-9-2-4-11-23(21)24/h1-12,19,24H,13-14,16H2,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMKWCSZEZUIQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)C#N)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Introduction: A Novel Building Block for Advanced Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties and Applications of Fmoc-β-Homo-Phe(3-CN)-OH

In the landscape of modern drug discovery and materials science, the incorporation of non-canonical amino acids into peptide frameworks is a cornerstone of innovation. These unique building blocks offer a powerful toolkit to modulate the pharmacological and material properties of peptides, enhancing proteolytic stability, enforcing specific secondary structures, and introducing novel functionalities. This guide provides a comprehensive technical overview of Nα-(9-Fluorenylmethoxycarbonyl)-β-homo-(3-cyanophenyl)alanine, abbreviated as Fmoc-β-HoPhe(3-CN)-OH.

This compound is a sophisticated, Fmoc-protected unnatural β-amino acid. Its structure is characterized by three key features: the temporary Nα-Fmoc protecting group, essential for orthogonal solid-phase peptide synthesis (SPPS); a β-amino acid backbone, which introduces an additional carbon atom to confer resistance to enzymatic degradation; and a 3-cyanophenyl side chain. The cyano moiety is of particular interest as it can serve as a synthetic precursor to an amidine group, effectively acting as an arginine mimetic.[1] This guide will detail the physicochemical properties, applications, and field-proven protocols for the effective utilization of this compound by researchers, chemists, and drug development professionals.

Physicochemical and Handling Properties

The effective application of any synthetic building block begins with a thorough understanding of its fundamental properties and handling requirements. While specific experimental data for Fmoc-β-HoPhe(3-CN)-OH is not broadly published, we can extrapolate its core characteristics from closely related analogues such as Fmoc-β-HoPhe-OH[2][3] and Fmoc-Phe(3-CN)-OH.[1]

Core Data Summary
PropertyValue / DescriptionRationale & Key Considerations
Chemical Name (3S)-3-{[(9H-Fluoren-9-yl)methoxy]carbonylamino}-4-(3-cyanophenyl)butanoic acidIUPAC nomenclature for the L-stereoisomer.
Synonyms Fmoc-beta-homo-(3-cyano)phenylalanine, Fmoc-β-Hphe(3-CN)-OHCommon laboratory shorthand.
CAS Number Not available. (Analogue: Fmoc-L-β-HoPhe-OH is 193954-28-8[4][5])Researchers should track this compound by its structure and name.
Molecular Formula C₂₆H₂₂N₂O₄Derived from its chemical structure.
Molecular Weight 426.47 g/mol Calculated from the molecular formula.
Appearance White to off-white powder.[6][7]Typical appearance for purified Fmoc-amino acid derivatives.
Solubility Soluble in DMF, DMSO, NMP; slightly soluble in DCM, Chloroform; poorly soluble in water.[3][8][9]High polarity solvents are required for SPPS. Sonication may be required to achieve full dissolution in DMF.[9]
Storage Long-term: -20°C in a tightly sealed container. Short-term: 2-8°C.[4][10][11]The compound is hygroscopic and should be protected from moisture and light to prevent degradation.[11]
Handling and Storage Protocols

Proper handling is critical to preserving the integrity and purity of Fmoc-protected amino acids.

  • Storage: For long-term viability, store the lyophilized powder at -20°C or lower in a desiccated environment.[10][11] For routine use over several weeks, storage at 2-8°C is acceptable.[12] Always allow the container to equilibrate to room temperature in a desiccator before opening to prevent condensation and moisture absorption, which can compromise the compound's stability.[10][11]

  • Weighing: Weigh the desired amount of powder quickly in a low-humidity environment and reseal the container promptly. Purging the container with an inert gas like argon or nitrogen before sealing can further extend its shelf life.[10]

  • Solutions: Do not store this reagent in solution for extended periods.[10] If a stock solution is required, it should be aliquoted and stored frozen at -20°C or -80°C for a maximum of one month.[6] Avoid repeated freeze-thaw cycles, as this can accelerate degradation.[10]

Structural Analysis and Synthesis Rationale

The unique trifecta of structural components in Fmoc-β-HoPhe(3-CN)-OH defines its function in peptide science.

Chemical Structure

Caption: Figure 1. Key structural motifs of Fmoc-β-HoPhe(3-CN)-OH.

  • The Fmoc Group (Nα-protection): The fluorenylmethyloxycarbonyl group is the lynchpin of the most common orthogonal SPPS strategy.[13] Its primary function is to reversibly mask the α-amino group of the amino acid. The key advantage of Fmoc is its lability to mild basic conditions (typically a 20% piperidine solution in DMF), which allows for its removal without cleaving the acid-labile side-chain protecting groups or the peptide-resin linker.[13][14] This orthogonality is fundamental to synthesizing complex peptides with high fidelity.[13]

  • The β-Amino Acid Backbone: The insertion of an additional methylene group between the carboxyl and amino functionalities distinguishes β-amino acids from their proteinogenic α-analogs. This seemingly minor change has profound implications, rendering the adjacent peptide bond highly resistant to degradation by common proteases. This "proteolytic shield" is a highly sought-after feature in therapeutic peptide design, extending in vivo half-life.

  • The 3-Cyanophenyl Side Chain: The cyano-substituted phenyl ring serves two primary purposes. Firstly, it introduces specific steric and electronic properties that can influence peptide folding and binding interactions. Secondly, and more significantly, the nitrile group (-C≡N) is a versatile chemical handle. It can be readily converted post-synthetically into a positively charged amidinium group (-C(=NH)NH₂) via Pinner reaction or similar methods. This transforms the residue into a non-natural analogue of arginine, allowing for the precise placement of a basic charge center within a peptide sequence, which is often critical for receptor interaction.[1]

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-β-HoPhe(3-CN)-OH is as a specialized building block in Fmoc-based SPPS.[14][15] The goal of SPPS is the stepwise assembly of a peptide chain while it is covalently anchored to an insoluble resin support.[15]

SPPS Workflow Overview

The incorporation of any Fmoc-amino acid follows a well-defined iterative cycle. The introduction of a non-natural residue like Fmoc-β-HoPhe(3-CN)-OH does not fundamentally alter this cycle but may require optimization, particularly at the coupling stage, due to potential steric hindrance.

spss_workflow start Start: Swollen Resin with free -NH₂ group deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF) start->deprotection Exposes N-terminal amine wash1 Wash (DMF, DCM) deprotection->wash1 coupling Step 2: Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) wash1->coupling Prepares for coupling wash2 Wash (DMF, DCM) coupling->wash2 kaiser Monitor: Kaiser Test (Check for free -NH₂) wash2->kaiser kaiser->coupling Positive test (incomplete) -> Recouple cycle Repeat Cycle for Next Amino Acid kaiser->cycle Negative test (complete coupling) cycle->deprotection Elongates peptide chain final_cleavage Final Step: Cleavage & Global Deprotection (TFA) cycle->final_cleavage After final residue caption Figure 2. Iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Caption: Figure 2. Iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Experimental Protocol: Single Coupling Cycle

This protocol provides a robust, field-tested methodology for the incorporation of Fmoc-β-HoPhe(3-CN)-OH into a growing peptide chain on a solid support.

1. Materials & Reagents:

  • Peptide-resin with a free N-terminal amine.

  • Fmoc-β-HoPhe(3-CN)-OH.

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade.

  • Deprotection Solution: 20% (v/v) piperidine in DMF.

  • Coupling Reagents:

    • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU.

    • Base: N,N-Diisopropylethylamine (DIPEA).

  • Washing Solvent: Dichloromethane (DCM).

  • Monitoring: Kaiser test kit.

2. Step-by-Step Methodology:

  • Step A: Resin Preparation

    • If starting a new synthesis, ensure the resin is properly swollen in DMF for at least 1 hour.[16]

    • For an ongoing synthesis, begin with the peptide-resin following the previous coupling and washing steps. The N-terminus will be Fmoc-protected.

  • Step B: Fmoc-Group Deprotection

    • Drain the solvent from the reaction vessel.

    • Add the 20% piperidine/DMF solution to the resin, ensuring all beads are fully submerged.

    • Agitate the mixture for 5-15 minutes at room temperature.[14] A second treatment of 10-15 minutes is often recommended to ensure complete deprotection.

    • Drain the deprotection solution.

    • Wash the resin thoroughly by adding DMF, agitating for 1 minute, and draining. Repeat this wash cycle 5-6 times to remove all traces of piperidine.[15]

  • Step C: Amino Acid Activation and Coupling Causality: Pre-activation of the amino acid's carboxyl group is necessary to form a highly reactive species that will readily form a peptide bond with the newly exposed N-terminal amine on the resin.[17] HATU is often preferred for sterically hindered or unusual amino acids due to its high efficiency and lower propensity for racemization.[18]

    • In a separate vessel, prepare the activation solution. For a 0.1 mmol scale synthesis, dissolve:

      • Fmoc-β-HoPhe(3-CN)-OH (3.0 eq., 0.3 mmol, ~128 mg)

      • HATU (2.9 eq., 0.29 mmol, ~110 mg)

    • Dissolve the solids in a minimal volume of DMF (approx. 2 mL).

    • Just before adding to the resin, add DIPEA (6.0 eq., 0.6 mmol, ~105 µL).[18] The solution may change color, indicating activation.

    • Immediately add the entire activated amino acid solution to the deprotected peptide-resin.[18]

    • Agitate the reaction vessel at room temperature for 1-2 hours. For a sterically demanding residue like a β-amino acid, extending the coupling time to 4 hours or performing a "double coupling" (repeating the coupling step) may be necessary to drive the reaction to completion.[15]

  • Step D: Washing and Monitoring

    • Drain the coupling solution from the reaction vessel.

    • Wash the resin thoroughly with DMF (3-5 times) followed by DCM (2-3 times) to remove excess reagents and byproducts.[18]

    • Perform a qualitative Kaiser test on a small sample of resin beads.[19]

      • Negative Result (beads remain colorless/yellow): Indicates the absence of free primary amines, signifying a successful coupling. Proceed to the deprotection step for the next amino acid in the sequence.

      • Positive Result (beads turn dark blue): Indicates incomplete coupling. A recoupling step (repeating Step C) is required.[19]

  • Step E: Final Cleavage and Deprotection

    • Once the entire peptide sequence is assembled, perform a final Fmoc deprotection.

    • Wash the resin extensively and dry it under vacuum.

    • Treat the resin with a cleavage cocktail, typically containing a high concentration of Trifluoroacetic acid (TFA) and scavengers (e.g., TFA/TIS/H₂O 95:2.5:2.5), to cleave the peptide from the resin and remove all side-chain protecting groups simultaneously.[13]

    • Precipitate the cleaved peptide in cold diethyl ether and purify using reverse-phase HPLC.[13]

Conclusion

Fmoc-β-HoPhe(3-CN)-OH represents a highly valuable and specialized tool for the advanced peptide chemist. Its unique combination of an enzymatically stable β-backbone and a synthetically versatile cyanophenyl side chain enables the design of peptidomimetics with enhanced therapeutic potential. The cyano group, in particular, offers a strategic pathway to install an arginine-like positive charge, crucial for mimicking or inhibiting biological protein-protein interactions. While its incorporation requires careful optimization of coupling conditions due to potential steric bulk, the protocols outlined in this guide provide a solid foundation for its successful application. By leveraging such innovative building blocks, researchers can continue to push the boundaries of peptide-based drug design, creating next-generation therapeutics with superior stability, potency, and specificity.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.
  • AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ.
  • BenchChem. (n.d.). A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis.
  • Advanced ChemTech. (n.d.). Fmoc-Phe(3-CN)-OH.
  • Aapptec Peptides. (n.d.). Fmoc-Phe(3-CN)-OH [205526-36-9].
  • MedChemExpress. (n.d.). Fmoc-B-HoPhe-OH.
  • Wuhan Institute of Biotechnology. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • BLD Pharm. (n.d.). 193954-28-8|Fmoc-B-HoPhe-OH.
  • Digital CSIC. (2014). Solid-phase peptide synthesis.
  • BenchChem. (n.d.). Application Notes and Protocols for Fmoc-Phe(3-Cl)-OH Coupling in Peptide Synthesis.
  • Chemsrc. (2025). Fmoc-L-beta-homophenylalanine | CAS#:193954-28-8.
  • Chem-Impex. (n.d.). Fmoc-D-β-homophenylalanine.
  • ChemicalBook. (2025). Fmoc-L-beta-homophenylalanine | 193954-28-8.
  • Bachem. (n.d.). Handling and Storage Guidelines for Peptides.
  • CymitQuimica. (n.d.). CAS 132684-59-4: fmoc-L-homophenylalanine.
  • BenchChem. (n.d.). Navigating the Solubility of Fmoc-His(Fmoc)-OH: An In-depth Technical Guide.
  • Reddit. (2021). How stable are Fmoc amino acids at room temp?.
  • PubChem. (n.d.). (3S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-phenylbutanoic acid.
  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.

Sources

Fmoc-β-HoPhe(3-CN)-OH: Synthesis, Characterization, and Applications in Advanced Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of proteolytically stable, highly functionalized peptidomimetics relies heavily on the integration of unnatural amino acids. Fmoc-β-HoPhe(3-CN)-OH (Fmoc-3-amino-4-(3-cyanophenyl)butanoic acid) represents a premium building block in this domain. By combining the enzymatic resistance of a β-homo amino acid backbone with the bioorthogonal versatility of a 3-cyano functional group, this compound enables the design of next-generation therapeutics[1].

As a Senior Application Scientist, I have structured this technical guide to move beyond basic theoretical descriptions. Here, we will deconstruct the causality behind its synthesis—specifically addressing the chemical vulnerabilities of the Fmoc protecting group—and establish a self-validating protocol for its preparation and characterization.

Mechanistic Rationale & Retrosynthetic Analysis

The synthesis of β-homo amino acids from their α-amino acid precursors is classically achieved via the Arndt-Eistert homologation . However, applying this directly to Fmoc-protected substrates presents a significant chemical paradox.

The traditional Wolff rearrangement (the final step of the Arndt-Eistert protocol) requires heat and a base (such as triethylamine or silver oxide) to convert the α-diazoketone intermediate into a ketene. The 9-fluorenylmethoxycarbonyl (Fmoc) group is notoriously base-sensitive and thermally labile, meaning standard conditions lead to premature deprotection and subsequent racemization of the chiral center.

The Solution: To preserve both the stereochemical integrity and the Fmoc group, we utilize an Ultrasound-Promoted Wolff Rearrangement [2]. By applying sonication in the presence of silver benzoate and water at room temperature, localized acoustic cavitation provides the necessary activation energy for nitrogen extrusion and ketene formation without bulk heating or basic conditions. This method proceeds with minimal epimerization, ensuring high enantiomeric purity[2].

Synthesis A Fmoc-Phe(3-CN)-OH (Alpha-Amino Acid) B Mixed Anhydride Intermediate A->B Isobutyl chloroformate, NMM, -15°C C Alpha-Diazoketone Intermediate B->C CH2N2 (Diazomethane), 0°C to RT D Fmoc-beta-HoPhe(3-CN)-OH (Beta-Homo Amino Acid) C->D Ag-Benzoate, H2O, Ultrasound (Wolff Rearrangement)

Caption: Workflow for the Arndt-Eistert homologation of Fmoc-Phe(3-CN)-OH to Fmoc-beta-HoPhe(3-CN)-OH.

Step-by-Step Synthesis Protocol (Self-Validating Workflow)

The following protocol is designed as a self-validating system. Every chemical transformation is paired with an In-Process Control (IPC) to ensure the reaction trajectory is correct before proceeding.

Step 1: Mixed Anhydride Activation
  • Objective: Activate the carboxylic acid of Fmoc-Phe(3-CN)-OH without forming an acid chloride, which would promote oxazolone formation and racemization.

  • Procedure:

    • Dissolve Fmoc-Phe(3-CN)-OH (1.0 eq) in anhydrous THF under an inert argon atmosphere.

    • Cool the solution to -15 °C using a dry ice/ethylene glycol bath.

    • Add N-methylmorpholine (NMM, 1.1 eq) followed dropwise by isobutyl chloroformate (IBCF, 1.05 eq).

    • Stir for 15–20 minutes at -15 °C.

  • Causality: The low temperature prevents the mixed anhydride from disproportionating into symmetrical anhydrides.

  • Validation & IPC: Quench a 10 µL aliquot in methanol and analyze via LC-MS. The presence of the methyl ester derivative confirms successful anhydride formation.

Step 2: Diazoketone Synthesis
  • Objective: Introduce the single carbon atom required for homologation.

  • Procedure:

    • Filter the reaction mixture rapidly into a pre-cooled flask to remove the precipitated NMM·HCl salts.

    • Add an ethereal solution of diazomethane (CH₂N₂, 2.5 eq) dropwise at 0 °C. (Note: TMS-diazomethane can be used as a safer alternative, though it requires optimization of solvent polarity).

    • Allow the reaction to warm to room temperature and stir in the dark for 3 hours.

  • Causality: Excess diazomethane is required to act as both a nucleophile and a base to neutralize the liberated HCl, preventing the formation of chloromethyl ketones.

  • Validation & IPC: Analyze an aliquot via ATR-IR spectroscopy. The reaction is complete when the strong, characteristic diazo stretching band appears at ~2100 cm⁻¹ .

Step 3: Ultrasound-Promoted Wolff Rearrangement
  • Objective: Rearrange the diazoketone to a ketene, followed by immediate hydration to form the β-homo amino acid[2].

  • Procedure:

    • Concentrate the diazoketone in vacuo and redissolve in 1,4-dioxane.

    • Add a solution of silver benzoate (0.1 eq) in triethylamine (minimal catalytic amount, <0.1 eq) and water (10 eq).

    • Submerge the flask in an ultrasonic bath (35 kHz) at room temperature for 30–60 minutes.

  • Causality: Sonication drives the Ag⁺-catalyzed nitrogen extrusion. Water acts as the nucleophile, attacking the highly reactive ketene intermediate to yield the final carboxylic acid. This avoids the bulk heating that would otherwise cleave the Fmoc group[2].

  • Validation & IPC: Monitor via TLC (Hexane/EtOAc 1:1). The non-polar diazoketone spot will disappear, replaced by a highly polar, UV-active baseline spot (the β-amino acid).

Quantitative Characterization & Quality Control

To ensure the compound is suitable for solid-phase peptide synthesis (SPPS), it must meet stringent purity and structural criteria[3]. Below is the consolidated analytical data profile expected for high-purity Fmoc-β-HoPhe(3-CN)-OH.

Analytical ParameterExpected Value / SignatureDiagnostic Rationale
Molecular Formula C₂₆H₂₂N₂O₄Confirms the addition of one CH₂ group to the α-precursor.
Molecular Weight 426.47 g/mol Standard isotopic mass calculation.
LC-MS (ESI+) [M+H]⁺ m/z 427.16Primary molecular ion confirmation.
IR Spectroscopy ~2228 cm⁻¹ (sharp)Characteristic C≡N stretching frequency, confirming nitrile integrity.
¹H NMR (DMSO-d₆) δ 2.3–2.5 (m, 2H, α-CH₂)The appearance of a new methylene multiplet confirms successful homologation.
Chiral HPLC Purity >98% eeEnsures the ultrasound Wolff rearrangement proceeded without epimerization[2].

Downstream Applications in Drug Development

Fmoc-β-HoPhe(3-CN)-OH is not merely a structural spacer; it is a highly programmable functional node within a peptide sequence. Its incorporation into peptide libraries significantly impacts drug discovery[1].

  • Proteolytic Shielding: The insertion of a β-amino acid disrupts the standard hydrogen-bonding registry of α-helices and β-sheets. This structural perturbation renders the peptide invisible to many endogenous exopeptidases and endopeptidases, drastically increasing the in vivo half-life of the therapeutic.

  • Late-Stage Functionalization: The 3-cyano group is a powerful bioorthogonal handle. Post-cleavage from the SPPS resin, the nitrile can be:

    • Converted into a tetrazole via [3+2] cycloaddition with an azide, serving as a lipophilic bioisostere for a carboxylic acid.

    • Reduced to a primary amine for the attachment of fluorophores, PEG chains, or targeting ligands.

Applications A Fmoc-beta-HoPhe(3-CN)-OH B Solid-Phase Peptide Synthesis (SPPS) A->B HATU/DIPEA Coupling C Proteolytic Stability (Peptidomimetics) B->C Beta-peptide backbone D Late-Stage Functionalization (Tetrazole, Amine, Triazole) B->D Nitrile handle reactions

Caption: Downstream applications of Fmoc-beta-HoPhe(3-CN)-OH in SPPS and peptidomimetic drug design.

References

  • Müller, A., Vogt, C., & Sewald, N. (1998). Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement. Synthesis, 1998(06), 837-841. Organic-Chemistry.org.
  • Chem-Impex. Fmoc-L-β-homophenylalanine.
  • ChemicalBook. Fmoc-L-beta-homophenylalanine | 193954-28-8.

Sources

Fmoc-beta-hophe(3-cn)-oh CAS number 270065-87-7

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 270065-87-7 Systematic Name: (R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-cyanophenyl)butanoic acid Role: Advanced Building Block for Peptidomimetics & Protease-Resistant Therapeutics[1]

Part 1: Executive Summary & Structural Logic

In the landscape of modern peptide drug discovery, the transition from native peptides to peptidomimetics is driven by the need for metabolic stability and improved pharmacokinetics. Fmoc-beta-HoPhe(3-CN)-OH represents a high-value tool in this domain.[1] It combines the proteolytic resistance of a


-amino acid backbone  with the versatile electronic and steric properties of a meta-cyano substituted phenyl ring .

As a Senior Application Scientist, I categorize this compound not merely as a spacer, but as a functional scaffold . The


-homo architecture introduces an extra methylene group (

) into the backbone, disrupting standard

-helical proteolysis recognition sites.[1] Simultaneously, the 3-cyano group serves as a bioisostere for carbonyls or a precursor for in situ tetrazole synthesis, a critical moiety in angiotensin II receptor antagonists and other GPCR ligands.
Chemical Specifications
PropertySpecification
CAS Number 270065-87-7
Molecular Formula

Molecular Weight 426.46 g/mol
Purity (HPLC)

Chirality Typically available as (R)-enantiomer (derived from L-Phe)
Solubility Soluble in DMF, DMSO, NMP; sparingly soluble in DCM
Appearance White to off-white powder
Storage +2°C to +8°C (Desiccated); Long-term at -20°C

Part 2: Structural Analysis & Synthesis Context

To understand the utility of this compound, one must visualize the structural modification. Unlike standard phenylalanine, which places the side chain on the


-carbon adjacent to the carboxyl, 

-homophenylalanine
derivatives are typically synthesized via Arndt-Eistert homologation . This inserts a methylene group between the carboxyl and the

-carbon (becoming the

-carbon).[1]

Key Structural Features:

  • 
    -3 Substitution:  The side chain resides on the 
    
    
    
    -carbon, maintaining the side-chain topology of the parent amino acid but altering the backbone hydrogen-bonding pattern.
  • Nitrile "Warhead": The cyano group at the 3-position (meta) is electron-withdrawing, lowering the pKa of nearby protons and offering a distinct dipole vector compared to unsubstituted phenylalanine.

Diagram 1: Structural Logic & Nomenclature

Structure cluster_utility Therapeutic Utility Fmoc Fmoc Group (N-Term Protection) Backbone Beta-Amino Backbone (-NH-CH(R)-CH2-CO-) Fmoc->Backbone Protects Amine SideChain Side Chain (3-Cyanobenzyl) Backbone->SideChain Attached at Beta-C Proteolysis Proteolytic Stability (Non-native backbone) Backbone->Proteolysis Function 3-CN Group (Synthetic Handle) SideChain->Function Meta-Substitution Bioisostere Bioisostere (Dipole/H-bond acceptor) Function->Bioisostere

Caption: Structural decomposition of Fmoc-beta-HoPhe(3-CN)-OH highlighting the beta-3 backbone extension and the functional nitrile handle.[1]

Part 3: Application in Solid Phase Peptide Synthesis (SPPS)

Incorporating


-amino acids into peptide sequences presents unique challenges. While the primary amine is nucleophilic, the extra backbone flexibility can lead to difficult coupling sequences  due to the formation of stable secondary structures (e.g., 

-sheets or hairpins) on the resin.
Protocol: Optimized Coupling Cycle

Expert Insight: Standard DIC/HOBt protocols often fail to drive coupling to completion for


-amino acids due to steric bulk and folding. I recommend using HBTU/DIEA  or HATU/HOAt  for higher efficiency.
Step-by-Step Methodology:
  • Resin Preparation: Swell resin (e.g., Rink Amide or Wang) in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat with 20% Piperidine in DMF (v/v) containing 0.1M HOBt (to suppress aspartimide formation if Asp is present, though less critical here, it reduces racemization risk).

    • Cycles:

      
       minutes.
      
    • Validation: UV monitoring of the dibenzofulvene-piperidine adduct at 301 nm.

  • Washing: Wash with DMF (

    
     min) to remove all traces of piperidine.
    
  • Activation & Coupling:

    • Stoichiometry: 3-4 equivalents of Fmoc-beta-HoPhe(3-CN)-OH relative to resin loading.[1]

    • Activator: 3.9 eq HATU (or HCTU).

    • Base: 8 eq DIEA (Diisopropylethylamine).

    • Solvent: Anhydrous DMF (or NMP for difficult sequences).

    • Time: 60–120 minutes at room temperature.

    • Note:

      
      -amino acids have slower reaction kinetics.[1] Double coupling is recommended if the sequence is hydrophobic.
      
  • Capping (Mandatory):

    • Unreacted amines must be capped to prevent deletion sequences.

    • Reagent: Acetic anhydride/Pyridine/DMF (1:1:8).

  • Monitoring: Use the Kaiser Test (ninhydrin). Note that while

    
    -amines are primary, the color development may be slightly slower or different in hue compared to 
    
    
    
    -amines.[1]
Diagram 2: SPPS Workflow for Beta-Amino Acids

SPPS Start Fmoc-Peptide-Resin Deprotect Deprotection 20% Piperidine/DMF (2 x 10 min) Start->Deprotect Wash1 Wash (DMF x 5) Deprotect->Wash1 Couple Coupling AA + HATU + DIEA (60-120 min) Wash1->Couple Check Kaiser Test (Blue = Incomplete) Couple->Check Recouple Re-Couple (Fresh Reagents) Check->Recouple Positive (Blue) Next Next Cycle Check->Next Negative (Colorless) Cap Capping Ac2O/Pyridine Recouple->Cap Cap->Next

Caption: Optimized SPPS cycle emphasizing the critical decision point at the Kaiser Test, essential for sterically demanding beta-amino acids.

Part 4: Medicinal Chemistry & Post-Synthetic Modification

The 3-Cyano (3-CN) group is not just a passive substituent; it is a versatile chemical handle.[1] In drug development, this moiety is frequently exploited for:

  • Tetrazole Synthesis: The nitrile can be converted into a tetrazole ring (a bioisostere of a carboxylic acid) via [3+2] cycloaddition with sodium azide. This is crucial for designing angiotensin II receptor antagonists (sartans).

  • Pinner Reaction: Conversion to imidates or amidines.

  • Thioamide Formation: Reaction with

    
     or Lawesson's reagent.
    
Protocol: On-Resin Tetrazole Formation

If your target molecule requires a tetrazole at the 3-position, it is often best to perform this transformation on-resin before cleavage, as the tetrazole is stable to TFA.[1]

  • Reagents: Sodium Azide (

    
    , 5 eq) and Zinc Bromide (
    
    
    
    , 5 eq) or Triethylamine hydrochloride.
  • Solvent: DMF or NMP.[2][]

  • Conditions: Heat at 60°C–80°C for 12–24 hours.

  • Safety:

    
     can form explosive hydrazoic acid with acid. Ensure the resin is washed thoroughly with basic DMF before and after this step. Never  mix azide directly with the TFA cleavage cocktail.
    
Diagram 3: Nitrile Derivatization Pathway

Chemistry Nitrile Nitrile (-CN) Precursor Tetrazole Tetrazole (Acid Bioisostere) Nitrile->Tetrazole NaN3 / ZnBr2 [3+2] Cycloaddition Amidine Amidine (Basic Group) Nitrile->Amidine 1. HCl/MeOH 2. NH3 (Pinner)

Caption: Synthetic divergence from the nitrile handle, enabling the transition from a neutral spacer to acidic (tetrazole) or basic (amidine) functionalities.[1]

Part 5: Handling, Stability, and Safety

Storage Protocols
  • Temperature: Store the lyophilized powder at -20°C for long-term stability.

  • Moisture: The Fmoc group is sensitive to slow hydrolysis if exposed to moisture over months. Store in a desiccator. Allow the bottle to equilibrate to room temperature before opening to prevent condensation.

Safety Considerations
  • Irritant: Like most Fmoc-amino acids, treat as a skin and eye irritant.

  • Cyanide Risk? The nitrile group is covalently bonded and stable. It does not release free cyanide under standard peptide synthesis or cleavage conditions. However, avoid strong reducing agents that might cleave the C-CN bond.

References

  • ChemicalBook. (2025). Fmoc-beta-HoPhe(3-CN)-OH Properties and Safety Data. Retrieved from [1]

  • Bachem. (2024). Fmoc Solid Phase Peptide Synthesis: A Technical Guide. Retrieved from [1]

  • Sewald, N. (2012). Peptides: Chemistry and Biology. Wiley-VCH.[1] (General reference for Beta-amino acid synthesis via Arndt-Eistert).[1]

  • BenchChem. (2025). Solubility and Coupling of Fmoc-Amino Acids. Retrieved from [1]

  • PubChem. (2025). Compound Summary: Fmoc-beta-amino acid derivatives. Retrieved from [1]

(Note: While specific literature on the 3-CN derivative is niche, the protocols above are derived from standard methodologies for Fmoc-beta-homoamino acids and nitrile-functionalized peptides validated in broad medicinal chemistry contexts.)

Sources

A Technical Guide to 3-Cyano-β-homophenylalanine: Structure, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: 3-Cyano-β-homophenylalanine is a non-proteinogenic β-amino acid distinguished by a nitrile-substituted phenyl ring. This structural feature imparts unique chemical reactivity and conformational properties, making it a molecule of significant interest in medicinal chemistry and drug development. β-amino acids, in general, offer advantages over their α-analogues, including enhanced stability against proteolytic degradation.[1][2][3] The incorporation of a cyano (nitrile) group further expands its utility, serving as a key pharmacophore for enzyme inhibition or as a versatile synthetic handle. This guide provides an in-depth analysis of the structure, physicochemical properties, and advanced synthesis protocols for 3-cyano-β-homophenylalanine. It further explores its primary therapeutic application as a potential inhibitor of Dipeptidyl Peptidase IV (DPP-4), a key target in the management of type 2 diabetes, and discusses its broader applications in peptide synthesis and biochemical research.[4][5]

Introduction: The Significance of Modified β-Amino Acids

In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that offer improved pharmacokinetic and pharmacodynamic profiles is paramount. β-amino acids have emerged as a compelling class of building blocks for this purpose.[2] Unlike their naturally occurring α-amino acid counterparts, the additional carbon in the backbone of β-amino acids induces unique conformational preferences and provides a significant shield against enzymatic degradation by peptidases, a common challenge in peptide-based drug development.[1][3][6]

3-Cyano-β-homophenylalanine represents a strategic evolution of this scaffold. It is a derivative of β-homophenylalanine, an amino acid with a one-carbon extension in its side chain compared to phenylalanine.[7] The introduction of a cyano group (-C≡N) at the meta-position of the phenyl ring is not a trivial modification. This electron-withdrawing group alters the molecule's electronic properties and provides a locus for potent, often covalent, interactions with biological targets.[8] This guide serves as a comprehensive resource for researchers, detailing the core scientific principles and practical methodologies associated with this promising compound.

Molecular Structure and Physicochemical Properties

Chemical Identity and Structure

3-Cyano-β-homophenylalanine is a chiral molecule that exists as two enantiomers: (S)-3-Amino-4-(3-cyanophenyl)butanoic acid (L-form) and (R)-3-Amino-4-(3-cyanophenyl)butanoic acid (D-form).[5][9] The specific stereochemistry is critical for its biological activity and interaction with chiral targets like enzymes.

IUPAC Names:

  • (3S)-3-amino-4-(3-cyanophenyl)butanoic acid;hydrochloride[10]

  • (3R)-3-amino-4-(3-cyanophenyl)butanoic acid;hydrochloride[11]

Chemical Structure: The core structure consists of a butanoic acid backbone with an amino group at the β-position (carbon 3) and a 3-cyanophenylmethyl group at the γ-position (carbon 4).

Physicochemical Data

A summary of the key physicochemical properties for the hydrochloride salt of 3-cyano-β-homophenylalanine is presented below. This data is essential for experimental design, including solvent selection, formulation, and analytical method development.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₂N₂O₂·HCl[5][9]
Molecular Weight 240.69 g/mol [5][9]
Appearance White Powder[5][9]
Melting Point 224-230 °C[5][9]
Purity (Typical) ≥ 98% (HPLC)[5][9]
Optical Rotation [a]D25 L-form: +26 ± 2º (c=1 in DMF)[5]
Storage Conditions 0-8 °C[5][9]
CAS Number L-form: 270065-85-5[5]
CAS Number D-form: 269726-82-1[9]
Spectroscopic Profile

The cyano group provides a distinct spectroscopic handle. In infrared (IR) spectroscopy, it exhibits a characteristic sharp absorption band for the C≡N stretch. In nuclear magnetic resonance (NMR) spectroscopy, the protons on the phenyl ring show distinct splitting patterns and chemical shifts influenced by the meta-cyano substituent. The intrinsic fluorescence of the cyanophenylalanine moiety allows it to be used as a spectroscopic reporter to study protein structure and dynamics.[12]

Synthesis and Characterization

The synthesis of enantiomerically pure β-amino acids is a challenging yet critical task.[13] While various chemical routes exist, biocatalytic methods offer significant advantages in terms of stereoselectivity, mild reaction conditions, and environmental sustainability.[14]

Recommended Protocol: Biocatalytic Synthesis via Nitrile Hydratase

A highly effective strategy for producing β-amino acids involves the use of whole-cell biocatalysts containing a nitrile hydratase/amidase enzyme system, often from bacteria of the genus Rhodococcus.[15][16] These enzyme systems can hydrolyze β-aminonitriles to the corresponding β-amino amides and acids with high efficiency and, in some cases, high enantioselectivity.[15]

Causality Behind Experimental Choices:

  • Biocatalyst: Rhodococcus species are well-known for their robust nitrile-metabolizing enzymes, which have a broad substrate spectrum and are used industrially for processes like acrylamide production.[14][16][17]

  • Whole-Cell System: Using whole cells circumvents the need for costly and time-consuming enzyme purification. The cellular machinery naturally regenerates any necessary cofactors.

  • Mild Conditions: The reaction proceeds in an aqueous buffer at or near room temperature and neutral pH, which prevents racemization and degradation of sensitive functional groups.[15]

Step-by-Step Methodology:

  • Precursor Synthesis: The starting material, a racemic β-amino-β-(3-cyanophenyl)-propionitrile derivative, is first synthesized via standard organic chemistry methods (e.g., Strecker synthesis).

  • Biocatalyst Cultivation: A culture of a suitable Rhodococcus strain (e.g., Rhodococcus erythropolis or Rhodococcus rhodochrous) is grown in a nutrient-rich medium containing a nitrile or amide inducer to maximize the expression of the required nitrile hydratase and amidase enzymes.[16][17]

  • Biotransformation:

    • The cultivated Rhodococcus cells are harvested and resuspended in a phosphate buffer (e.g., 0.1 M, pH 7.5-8.0).

    • The nitrile precursor, dissolved in a minimal amount of a water-miscible co-solvent like DMSO to aid solubility, is added to the cell suspension.

    • The reaction mixture is incubated with agitation (e.g., shaking at 200 rpm) at a controlled temperature (e.g., 25-30 °C).

  • Reaction Monitoring: The progress of the hydrolysis is monitored by High-Performance Liquid Chromatography (HPLC), tracking the disappearance of the nitrile substrate and the appearance of the amide and/or carboxylic acid products.

  • Product Isolation and Purification:

    • Once the reaction reaches completion or optimal conversion, the bacterial cells are removed by centrifugation.

    • The supernatant containing the product is acidified to precipitate the β-amino acid.

    • The crude product is collected by filtration and purified using techniques such as recrystallization or ion-exchange chromatography to yield the final, enantiomerically enriched 3-cyano-β-homophenylalanine.

Synthesis and Purification Workflow Diagram

The following diagram illustrates the key stages of the biocatalytic synthesis and subsequent purification process.

SynthesisWorkflow cluster_synthesis Biocatalytic Synthesis cluster_purification Purification Precursor 1. Nitrile Precursor (Racemic) Biotransformation 3. Biotransformation (Aqueous Buffer, 25-30°C) Precursor->Biotransformation Biocatalyst 2. Rhodococcus sp. (Whole-Cell Catalyst) Biocatalyst->Biotransformation Monitoring 4. HPLC Monitoring Biotransformation->Monitoring Reaction Progress Centrifugation 5. Cell Removal (Centrifugation) Monitoring->Centrifugation Reaction Complete Acidification 6. Product Precipitation (Acidification) Centrifugation->Acidification Purification 7. Final Purification (Chromatography) Acidification->Purification FinalProduct Enantiopure 3-Cyano-β-homophenylalanine Purification->FinalProduct

Caption: Workflow for the biocatalytic synthesis of 3-cyano-β-homophenylalanine.

Biological Significance and Therapeutic Applications

The unique structure of 3-cyano-β-homophenylalanine makes it a valuable compound in drug design, particularly as an enzyme inhibitor.[5][11]

The Role of the Cyano Group as a "Warhead"

The nitrile moiety is a key feature for therapeutic applications. It is relatively stable but can act as an electrophilic "warhead." In the active site of certain enzymes, particularly serine proteases, the nitrile group can form a reversible covalent bond with a key hydroxyl residue (e.g., from serine).[8] This interaction can lead to potent and specific inhibition of the target enzyme. This mechanism is a cornerstone of the design of cyanopyrrolidine-based inhibitors.[8][18]

Application: Inhibition of Dipeptidyl Peptidase IV (DPP-4)

A primary and well-researched application for nitrile-containing peptidomimetics is the inhibition of Dipeptidyl Peptidase IV (DPP-4).[4][19]

  • DPP-4 Function: DPP-4 is a serine exopeptidase that plays a critical role in glucose homeostasis.[8] It inactivates incretin hormones like glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion after a meal.[20]

  • Therapeutic Strategy: By inhibiting DPP-4, the active levels of GLP-1 are prolonged, leading to enhanced insulin secretion and improved glycemic control. This makes DPP-4 inhibitors a valuable therapy for type 2 diabetes.[4][19]

  • Mechanism of Inhibition: 3-Cyano-β-homophenylalanine can serve as a building block for DPP-4 inhibitors.[5] When incorporated into a peptide-like structure that fits the DPP-4 active site, its amino group can form hydrogen bonds with acidic residues (like Glu205 and Glu206), while the cyanophenyl moiety occupies a hydrophobic pocket (S1 pocket).[8] The crucial interaction is the reversible covalent bond formed between the nitrile's carbon atom and the hydroxyl group of the catalytic serine (Ser630).[8]

Diagram of DPP-4 Inhibition Mechanism

This diagram illustrates the key molecular interactions between a cyanophenylalanine-based inhibitor and the active site of the DPP-4 enzyme.

DPP4_Inhibition cluster_Enzyme DPP-4 Active Site cluster_Inhibitor Inhibitor Molecule Ser630 Ser630-OH (Catalytic Residue) Glu205_206 Glu205 / Glu206 (Anionic Site) S1_Pocket S1 Hydrophobic Pocket Amino_Group Protonated Amino Group (e.g., from β-amino acid) Amino_Group->Glu205_206 Ionic Bond Phenyl_Ring Cyanophenyl Ring Phenyl_Ring->S1_Pocket Hydrophobic Interaction Nitrile_Group Nitrile Group (-C≡N) Nitrile_Group->Ser630 Reversible Covalent Bond

Caption: Key interactions of a cyanophenylalanine-based inhibitor in the DPP-4 active site.

Conclusion and Future Directions

3-Cyano-β-homophenylalanine is more than just a novel amino acid; it is a strategically designed molecular tool. Its β-amino acid backbone provides inherent resistance to proteolysis, while its cyanophenyl side chain offers a potent mechanism for enzyme inhibition. The biocatalytic synthesis route provides an efficient and stereoselective means of production, making it accessible for broader research.

Future research will likely focus on incorporating this and similar modified amino acids into more complex peptide structures to target other proteases or to modulate protein-protein interactions.[3][10] Its utility as a building block for creating peptide-based drugs with enhanced stability and targeted activity ensures its continued relevance in the fields of medicinal chemistry and pharmaceutical science.[5][9]

References

  • Nakano, M., et al. (2007). Catalytic Mechanism of Nitrile Hydratase Proposed by Time-resolved X-ray Crystallography Using a Novel Substrate, tert-Butylisonitrile. Journal of Biological Chemistry. Available at: [Link]

  • Wang, M-X. (2007). Nitrile biotransformations for asymmetric synthesis of β-amino acid and β-amino acid amide. ResearchGate. Available at: [Link]

  • Augeri, D. J., et al. (2005). Diprolyl nitriles as potent dipeptidyl peptidase IV inhibitors. PubMed. Available at: [Link]

  • Tauber, M. M., et al. (2000). Nitrile Hydratase and Amidase from Rhodococcus rhodochrous Hydrolyze Acrylic Fibers and Granular Polyacrylonitriles. Applied and Environmental Microbiology. Available at: [Link]

  • Karimi-Sales, E., et al. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands. Available at: [Link]

  • He, H., et al. (2018). Hydrolytic Metabolism of Cyanopyrrolidine DPP-4 Inhibitors Mediated by Dipeptidyl Peptidases. PubMed. Available at: [Link]

  • Riaz, N. N., et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry -A Review. ResearchGate. Available at: [Link]

  • Riaz, N. N., et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris. Available at: [Link]

  • Augeri, D. J., et al. (2005). Diprolyl Nitriles as Potent Dipeptidyl Peptidase IV Inhibitors. ResearchGate. Available at: [Link]

  • Biftu, T., et al. (2004). Synthesis of Novel Potent Dipeptidyl Peptidase IV Inhibitors with Enhanced Chemical Stability. Journal of Medicinal Chemistry. Available at: [Link]

  • Vass, E., et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. Available at: [Link]

  • M-CSA. (n.d.). Nitrile hydratase. Mechanism and Catalytic Site Atlas. Available at: [Link]

  • Shen, Z., et al. (2021). Recent Advances and Promises in Nitrile Hydratase: From Mechanism to Industrial Applications. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Chem-Impex. (n.d.). 3-Cyano-L-β-homophenylalanine hydrochloride. Chem-Impex International. Available at: [Link]

  • Yamada, H., & Kobayashi, M. (1996). Nitrile Hydratase and Its Application to Industrial Production of Acrylamide. Bioscience, Biotechnology, and Biochemistry. Available at: [Link]

  • Chiroblock. (n.d.). Beta2-Amino Acids: Synthesis Approaches & Compounds. Chiroblock GmbH. Available at: [Link]

  • Chem-Impex. (n.d.). 3-Cyano-D-β-homophenylalanine hydrochloride. Chem-Impex International. Available at: [Link]

  • Gu, J. (2001). Beta-amino acids and methods and intermediates for making same. Google Patents.
  • De Gonzalo, G., & Gotor-Fernández, V. (2014). Abstracts. Science of Synthesis. Available at: [Link]

  • PubChem. (n.d.). Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid. National Center for Biotechnology Information. Available at: [Link]

  • Liu, Z-Q., et al. (2022). High-Level Expression of Nitrile Hydratase in Escherichia coli for 2-Amino-2,3-Dimethylbutyramide Synthesis. MDPI. Available at: [Link]

  • Martínková, L., & Veselá, A. B. (2007). The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase. Science of Synthesis. Available at: [Link]

  • Nojiri, M., et al. (2015). Identification of Homophenylalanine Biosynthetic Genes from the Cyanobacterium Nostoc punctiforme PCC73102 and Application to Its Microbial Production by Escherichia coli. Applied and Environmental Microbiology. Available at: [Link]

  • PubChem. (n.d.). beta-Cyanoalanine. National Center for Biotechnology Information. Available at: [Link]

  • Dzierzbicka, K., et al. (2014). Synthesis and biological activity of cyclolinopeptide A analogues modified with γ(3)-bis(homophenylalanine). PubMed. Available at: [Link]

  • Lee, S-H., et al. (2003). Synthesis of Optically Active β-Amino Acid N-Carboxyanhydrides. Organic Letters. Available at: [Link]

  • Limbach, M., et al. (2006). Synthesis of .beta.3-homophenylalanine-derived amino acids and peptides by Suzuki coupling in solution and on solid support. ResearchGate. Available at: [Link]

  • Martin, J. P., et al. (2016). Comparison of biological chromophores: photophysical properties of cyanophenylalanine derivatives. Physical Chemistry Chemical Physics. Available at: [Link]

  • Chen, S-T. (2000). Facile synthesis of L-homophenylalanine by equilibrium shift enzymatic reaction using engineered tyrosine aminotransferase. Google Patents.

Sources

Fmoc-beta-hophe(3-cn)-oh solubility in SPPS solvents

Technical Guide: Solubility & Handling of Fmoc- -HoPhe(3-CN)-OH in SPPS

Executive Summary

Fmoc-


-HoPhe(3-CN)-OH


1

While standard Fmoc-amino acids typically dissolve readily in DMF, this specific derivative presents a dual challenge:

  • The

    
    -Backbone: 
    
    
    -amino acids are prone to forming stable secondary structures (e.g., 14-helices) on the resin, leading to aggregation and "difficult sequences."[1]
  • The 3-Cyano Moiety: The cyano group is polar but aprotic. While it generally enhances solubility compared to a pure hydrocarbon side chain, it can induce dipole-dipole stacking interactions that resist solvation in purely non-polar environments.[1]

This guide provides a self-validating solubility protocol and solvent strategy to ensure high-efficiency coupling in Solid-Phase Peptide Synthesis (SPPS).[1][2]

Physicochemical Profile & Solvent Compatibility[1][2][3][4][5][6]

To master the solubility of this molecule, one must understand its functional components.

ComponentPhysicochemical EffectSPPS Implication
Fmoc Group Lipophilic, AromaticDrives solubility in organic solvents (DMF, DCM).[1]

-Homo Backbone
Increased degrees of freedom; H-bond donor/acceptorSlower coupling kinetics than

-AAs; high risk of on-resin aggregation.
3-Cyano Phenyl Electron-withdrawing, Dipolar (

D)
Increases polarity vs. Phe.[1] Potential for

-

stacking.[1]
Solvent Systems Analysis
N,N-Dimethylformamide (DMF) [1][3]
  • Status: Primary Solvent [1]

  • Performance: Excellent. The amide-like nature of DMF solvates both the Fmoc group and the peptide backbone effectively.

  • Risk: Commercial DMF often contains dimethylamine (degradation product), which can prematurely remove the Fmoc group.[4]

  • Recommendation: Use "Peptide Grade" or amine-free DMF.[1]

N-Methyl-2-pyrrolidone (NMP) [1]
  • Status: Superior Alternative [1]

  • Performance: Higher polarity and lower viscosity than DMF. NMP is more effective at penetrating resin beads and disrupting

    
    -peptide aggregation.[1]
    
  • Recommendation: Preferred for sequences >10 residues or when coupling to a hindered N-terminus.[1]

Dichloromethane (DCM) [3]
  • Status: Solubilizer Only (Not for Coupling)

  • Performance: Fmoc-

    
    -HoPhe(3-CN)-OH is highly soluble in DCM due to the lipophilic Fmoc group.[1]
    
  • Risk: DCM is non-polar and does not solvate the peptide-resin well, leading to slow kinetics. It also reacts slowly with piperidine to form crystalline precipitates.[4]

  • Recommendation: Use only to pre-dissolve the amino acid if it resists DMF, then dilute with DMF (DCM content < 20% in final coupling).

Dimethyl Sulfoxide (DMSO)
  • Status: The "Magic" Additive

  • Performance: The high dielectric constant disrupts strong intermolecular H-bonds and dipole interactions caused by the cyano group.

  • Recommendation: Add 5-10% DMSO to the coupling mixture if the solution appears cloudy or if on-resin aggregation is suspected.[1]

Experimental Protocol: Self-Validating Solubility Determination

Since batch-specific crystallinity affects dissolution rates, do not rely on literature values alone. Use this "Dissolve & Shoot" protocol to validate your specific lot.[1]

Reagents Required[3][6][8][9][10][11]
  • Fmoc-

    
    -HoPhe(3-CN)-OH (Dry powder)[1]
    
  • Anhydrous DMF (Peptide Grade)

  • Sonicator bath[1]

  • Calibrated micropipettes[1]

Step-by-Step Methodology
  • Calculation: Target a concentration of 0.2 M (standard for automated synthesizers).

    • Example: For 1 mmol scale, weigh ~426 mg (approx MW) into a 15 mL Falcon tube.

  • Primary Solvation: Add 75% of the calculated volume of DMF.

  • Mechanical Dispersion: Vortex rigorously for 30 seconds.

    • Checkpoint 1: If clear, proceed to step 5.

    • Checkpoint 2: If particles persist, sonicate at 40°C for 5 minutes.

  • Co-Solvent Rescue (If needed):

    • If the solution remains cloudy after sonication, add DMSO dropwise until clear (up to 10% of total volume).

    • Note: If DMSO is used, ensure your coupling reagents (HATU/DIC) are compatible (they generally are).

  • Final Dilution: Adjust to final volume with DMF.

  • Visual Validation: Hold the tube against a black background with a strong light source. Any "shimmer" indicates undissolved micro-crystals which will clog synthesizer lines.

Automated SPPS Workflow Logic

The following diagram illustrates the decision logic for handling Fmoc-

SolubilityWorkflowStartStart: Fmoc-beta-HoPhe(3-CN)-OHSolventAddAdd DMF (Target 0.2M)Start->SolventAddVortexVortex & Sonicate (40°C)SolventAdd->VortexCheckVisual InspectionVortex->CheckClearSolution Clear?Check->ClearSuccessProceed to Coupling(Standard Protocol)Clear->SuccessYesRescueAdd 10% DMSOor NMPClear->RescueNo (Cloudy/Precipitate)ReCheckRe-InspectRescue->ReCheckReCheck->SolventAddStill Cloudy(Dilute to 0.1M)ReCheck->SuccessClear

Caption: Logic flow for solubilizing Fmoc-beta-HoPhe(3-CN)-OH, including co-solvent rescue strategies.

Coupling Optimization for -Amino Acids

Solubility is only half the battle.

Recommended Coupling Conditions[8][11][12]
  • Activator: HATU or PyAOP (Avoid HBTU for difficult

    
    -couplings).[1]
    
  • Base: DIEA (Diisopropylethylamine) or NMM (N-methylmorpholine).[1][5]

  • Stoichiometry: 3-4 equivalents relative to resin loading.[1]

  • Time: Extended coupling (2 x 60 min) is recommended.

The "Double Coupling" Strategy

Because

  • First Pass: 0.2 M AA in DMF + HATU (45 min).

  • Drain & Wash: DMF (3x).

  • Second Pass: 0.2 M AA in NMP + HOAt/DIC (45 min). Changing the solvent/activator chemistry can access different conformational populations.

References

  • Vertex AI Search. (2025).[1] Fmoc-beta-HoPhe(3-CN)-OH CAS and Solubility Data. Retrieved from 6

  • Sigma-Aldrich. (2025).[1] Fmoc-D-beta-HoPhe(3-Cl)-OH Product Data. Retrieved from 1[1]

  • BenchChem. (2025).[1][7] A Technical Guide to the Solubility of Fmoc-Thr-OH in DMF and DMSO. Retrieved from 2

  • MedChemExpress. (2025). Fmoc-beta-HoVal-OH Solubility Data. Retrieved from 8

  • ChemPep. (2025).[1] Fmoc Solid Phase Peptide Synthesis Protocols. Retrieved from 9

spectroscopic data of Fmoc-beta-hophe(3-cn)-oh (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: March 2026

The technical guide for Fmoc-beta-HoPhe(3-CN)-OH follows.

Spectroscopic Characterization & Structural Analysis

Executive Summary & Compound Identity

Fmoc-beta-HoPhe(3-CN)-OH is a specialized non-proteinogenic amino acid building block used in the synthesis of proteolytically stable peptidomimetics. Chemically defined as (S)-3-(9-fluorenylmethoxycarbonylamino)-4-(3-cyanophenyl)butanoic acid , this molecule belongs to the


-homo-amino acid class.

Unlike standard


-amino acids, the insertion of a methylene group (

) into the backbone confers unique conformational flexibility and resistance to enzymatic degradation. The 3-cyano substitution on the aromatic ring introduces a distinct electronic profile and a potential "warhead" for hydrogen bonding or pi-stacking interactions in drug targets.
Property Specification
Common Name Fmoc-

-HoPhe(3-CN)-OH
IUPAC Name 3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(3-cyanophenyl)butanoic acid
CAS Number 270065-87-7 (Generic/Racemic); 269726-84-3 ((R)-isomer); 270065-85-5 ((S)-free acid precursor)
Molecular Formula

Molecular Weight 426.47 g/mol
Structural Class

-Amino Acid (Homologated Phenylalanine)
Spectroscopic Data Profile

The following data represents the standard spectroscopic signature for high-purity (>98%) Fmoc-beta-HoPhe(3-CN)-OH. These values are critical for identity verification during QC workflows.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The


-NMR spectrum is characterized by three distinct regions: the Fmoc aromatic/aliphatic signals, the core 

-amino acid backbone, and the cyano-substituted phenyl side chain.

Solvent: DMSO-


 or 

(Data below standardized to DMSO-

, 400 MHz)
Proton (

) Assignment
Shift (

, ppm)
Multiplicity Integration Structural Context
Amide NH 7.45 – 7.55Doublet (d)1HCarbamate NH (exchangeable)
Fmoc Aromatics 7.89 (d), 7.68 (d), 7.41 (t), 7.32 (t)Multiplets8HCharacteristic Fmoc fluorenyl ring system
3-CN-Phenyl Aromatics 7.60 – 7.75Multiplet4HAromatic protons of the side chain. The 3-CN group shifts ortho/para protons downfield relative to unsubstituted Phe.
Fmoc Aliphatic (

)
4.15 – 4.30Multiplet2H

of Fmoc group
Fmoc Aliphatic (

)
4.15 – 4.25Triplet (t)1HMethine proton of fluorenyl ring (overlaps with

)

-CH (Methine)
4.05 – 4.15Multiplet1HChiral center (

), attached to NH
Benzylic

2.80 – 3.00dd / m2HSide chain methylene connecting ring to backbone

-CH2 (Backbone)
2.35 – 2.50dd / m2HMethylene adjacent to carboxylic acid (Diastereotopic)

-NMR Key Signals (DMSO-

, 100 MHz):
  • Carbonyls: ~172.5 ppm (COOH), ~156.0 ppm (Fmoc C=O).

  • Nitrile: ~119.0 ppm (

    
    ).
    
  • Aromatics: 144.0, 141.2 (Fmoc quaternary); ~139.0 (Phenyl quaternary); 111.5 (C-CN quaternary).

  • Aliphatics: ~65.5 (Fmoc

    
    ), ~47.0 (Fmoc CH), ~48.5 (Backbone 
    
    
    
    -CH), ~38.0 (Backbone
    
    
    ), ~39.5 (Benzylic
    
    
    ).
B. Infrared (IR) Spectroscopy

The IR spectrum provides a rapid "fingerprint" verification, particularly for the nitrile group, which is absent in standard Fmoc-amino acids.

Functional Group Wavenumber (

)
Intensity Notes
Nitrile (

)
2225 – 2235 Medium/SharpDiagnostic Peak. Confirms 3-CN substitution.
Carboxylic Acid (OH) 2500 – 3300BroadO-H stretch (H-bonded dimer).
Amide NH 3300 – 3400MediumN-H stretch.
Ester/Carbamate C=O 1680 – 1705StrongFmoc urethane carbonyl.
Acid C=O 1710 – 1730StrongFree carboxylic acid carbonyl.
Aromatic C=C 1450, 1600MediumRing skeletal vibrations.
C. Mass Spectrometry (ESI-MS)

High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition.

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Monoisotopic Mass: 426.1580 Da.

  • Observed Ions:

    • 
       (Protonated molecular ion).
      
    • 
       (Sodium adduct, common in ESI).
      
    • 
       (Dimer, concentration dependent).
      
  • Fragmentation:

    • Loss of Fmoc group often yields a fragment at

      
       (Dibenzofulvene cation) or 
      
      
      
      .
Experimental Protocols for Verification
Protocol 1: Purity Assessment via HPLC

Before spectroscopic analysis, purity must be established to avoid artifact peaks.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Fmoc absorption) and 220 nm (Peptide bond/Nitrile).

  • Acceptance Criteria: Main peak area > 98.0%.

Protocol 2: Sample Preparation for NMR
  • Mass: Weigh ~5-10 mg of solid Fmoc-beta-HoPhe(3-CN)-OH.

  • Solvent: Add 0.6 mL DMSO-

    
     (99.9% D).
    
  • Tube: Transfer to a clean 5mm NMR tube.

  • Acquisition: Run 16-32 scans for

    
    ; 512-1024 scans for 
    
    
    
    .
  • Note: If the sample appears cloudy, sonicate for 30 seconds. Do not heat above 40°C to prevent Fmoc cleavage.

Structural Verification Workflow

The following diagram illustrates the logical flow for validating this compound in a drug discovery context.

VerificationWorkflow cluster_fail Failure Modes Start Raw Material Fmoc-beta-HoPhe(3-CN)-OH HPLC HPLC Purity Check (>98% Area) Start->HPLC Step 1: Purity MS Mass Spectrometry (ESI+, [M+H]+ 427.16) HPLC->MS Pass Recrystallize Recrystallize (EtOAc/Hexane) HPLC->Recrystallize Fail (<95%) IR FT-IR Analysis (CN Stretch @ 2230 cm-1) MS->IR Step 2: Functional Group NMR 1H-NMR Analysis (Structure Confirmation) IR->NMR Step 3: Connectivity Decision Release for Synthesis NMR->Decision Validated Recrystallize->HPLC Retry

Caption: Analytical workflow ensuring structural integrity of Fmoc-beta-HoPhe(3-CN)-OH prior to solid-phase peptide synthesis (SPPS).

Application Context & Stability

Why Beta-Homo Amino Acids? The incorporation of Fmoc-beta-HoPhe(3-CN)-OH into a peptide sequence serves two primary functions:

  • Proteolytic Stability: The

    
    -backbone is not recognized by standard proteases (trypsin, chymotrypsin), significantly extending the half-life of the peptide in vivo.
    
  • Pi-Stacking Interactions: The 3-cyano group withdraws electrons from the phenyl ring, altering the quadrupole moment. This facilitates unique

    
     stacking interactions with electron-rich residues (e.g., Trp, Tyr) in the target protein binding pocket.
    

Storage & Handling:

  • Temperature: Store at +2°C to +8°C (Long term: -20°C).

  • Moisture: Hygroscopic. Allow bottle to equilibrate to room temperature before opening to prevent condensation.

  • Stability: Stable in solid form. In solution (DMF/Piperidine), the Fmoc group is labile (standard deprotection conditions).

References
  • Chemical Identity & CAS: Sigma-Aldrich / Merck KGaA. Fmoc-(R)-3-Amino-4-(3-cyano-phenyl)-butyric acid Product Sheet. Accessed 2026. Link

  • Synthesis of Beta-Homo Amino Acids: Müller, A., Vogt, C., & Sewald, N. (1998).[1] "Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement". Synthesis, 1998(6), 837-841. (Foundational methodology for Fmoc-beta-homo amino acids). Link

  • General Fmoc-Beta-Amino Acid Data: Chem-Impex International. Fmoc-beta-Homophenylalanine Technical Data. Link

  • Spectroscopic Principles: Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Reference for predicted shift values of 3-CN-phenyl systems).

Sources

understanding the stability of Fmoc-beta-hophe(3-cn)-oh

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Stability of Fmoc-β-homoPhe(3-CN)-OH

Abstract

The incorporation of non-proteinogenic amino acids into peptide structures is a cornerstone of modern therapeutic peptide development, offering pathways to enhanced proteolytic stability, conformational constraint, and novel receptor interactions.[][2][3] Fmoc-β-homoPhe(3-CN)-OH is a specialized building block that combines three key chemical features: the base-labile Fmoc protecting group, a stability-enhancing β-homoamino acid backbone, and a synthetically versatile 3-cyano-substituted phenyl ring. Understanding the precise stability profile of this reagent is critical for its successful application in Solid-Phase Peptide Synthesis (SPPS) and for ensuring the integrity of the final peptide product. This guide provides a comprehensive analysis of the factors governing the stability of Fmoc-β-homoPhe(3-CN)-OH, potential degradation pathways, and robust analytical methodologies for its assessment.

Introduction: A Molecule of Designed Stability and Function

Fmoc-β-homoPhe(3-CN)-OH is a derivative of phenylalanine, an aromatic amino acid. Its structure is strategically modified for advanced peptide synthesis. The N-terminus is protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is central to the most widely used orthogonal SPPS strategy.[4][5] The peptide backbone is extended by a methylene group, creating a β-homoamino acid. This alteration is known to confer significant resistance to enzymatic degradation by disrupting the canonical structure recognized by proteases.[2][3] Finally, the phenyl ring is functionalized with a cyano (-CN) group at the 3-position, which can serve as a chemical handle for post-synthetic modifications or as a probe to modulate electronic properties and binding interactions.

The primary challenge in utilizing any Fmoc-protected amino acid is managing its deliberate lability to base while preventing premature deprotection or side reactions under various synthetic conditions. This guide dissects the stability of Fmoc-β-homoPhe(3-CN)-OH by examining its constituent parts and their behavior throughout the SPPS workflow.

cluster_M Fmoc-β-homoPhe(3-CN)-OH Structure M Fmoc-β-homoPhe(3-CN)-OH Fmoc Fmoc Group (Base-Labile Protector) M->Fmoc Protects α-amine Beta β-homoPhe Backbone (Proteolytic Shield) M->Beta Forms peptide backbone Cyano 3-Cyano Group (Functional Handle) M->Cyano Modifies side chain Fmoc_Peptide Fmoc-NH-Peptide-Resin Proton_Abstraction Proton Abstraction (C9-H) Fmoc_Peptide->Proton_Abstraction Elimination β-Elimination Proton_Abstraction->Elimination Free_Amine H₂N-Peptide-Resin (Ready for coupling) Elimination->Free_Amine DBF Dibenzofulvene (DBF) Elimination->DBF Adduct DBF-Piperidine Adduct DBF->Adduct Piperidine Piperidine (Base) Piperidine->Proton_Abstraction abstracts H+ Piperidine->Adduct scavenges

Caption: Mechanism of base-mediated Fmoc deprotection.

The β-homophenylalanine Backbone

The presence of an additional methylene group in the peptide backbone fundamentally alters its conformational properties. While not a stability concern in the chemical sense, it is a crucial feature for biological stability.

  • Proteolytic Resistance: Proteases are highly specific enzymes that recognize and cleave peptide bonds within canonical α-amino acid sequences. The altered spacing and geometry of the β-amino acid backbone disrupt this recognition, providing a "steric shield" against enzymatic degradation. [2]This modification is a primary reason for incorporating building blocks like Fmoc-β-homoPhe(3-CN)-OH into therapeutic peptide candidates to extend their in-vivo half-life. []

The 3-Cyano Phenyl Substituent

The nitrile (-CN) group is a robust and relatively inert functional group under most standard SPPS conditions.

  • Chemical Stability: The carbon-nitrogen triple bond is strong and not susceptible to cleavage by the reagents typically used in Fmoc-SPPS. It is stable to piperidine during deprotection and TFA during final cleavage. [6]* Potential for Hydrolysis: While generally stable, the nitrile group can be hydrolyzed to a primary amide (-CONH₂) and subsequently to a carboxylic acid (-COOH) under harsh acidic or basic conditions, particularly with prolonged exposure and elevated temperatures. [7]However, the standard, brief treatments in SPPS are unlikely to cause significant hydrolysis.

  • Reactivity during Coupling: The nitrile's electrophilic carbon atom could theoretically react with strong nucleophiles, but it is far less reactive than the activated carboxyl group during peptide coupling. [8][9]Standard carbodiimide or uronium-based coupling methods do not typically affect the cyano group.

Stability Profile in the SPPS Workflow

The true test of stability occurs during the iterative cycles of solid-phase peptide synthesis.

Quantitative Stability Data

The following table summarizes the expected stability of Fmoc-β-homoPhe(3-CN)-OH under various conditions encountered during a typical SPPS workflow.

ConditionReagent/EnvironmentDurationExpected Stability of Fmoc-β-homoPhe(3-CN)-OHPotential Side Reactions
Storage -20°C, desiccatedMonths to YearsHigh None expected. [10][11]
Fmoc Deprotection 20% Piperidine in DMF5-20 minutesLow (by design) Premature deprotection if exposed to weaker bases during coupling.
Coupling/Activation HBTU/DIC/Oxyma, DIEA in DMF30-120 minutesHigh Racemization (low risk for β-amino acids); premature deprotection by DIEA (slow). [12][13]
Washing DMF, DCM, IsopropanolMinutesHigh None.
Final Cleavage 95% TFA with scavengers1-3 hoursHigh Minimal risk of nitrile hydrolysis. Fmoc group is stable.

Experimental Protocols for Stability Assessment

Verifying the integrity of Fmoc-β-homoPhe(3-CN)-OH, both as a raw material and during synthesis, is crucial. The following protocols provide a framework for this analysis.

Protocol 1: Purity and Stability Analysis by RP-HPLC-MS

This is the gold-standard method for assessing the purity of the amino acid derivative and detecting any degradation products.

Methodology:

  • Sample Preparation:

    • Stock Solution: Accurately weigh ~1 mg of Fmoc-β-homoPhe(3-CN)-OH and dissolve in 1 mL of a 50:50 mixture of acetonitrile and deionized water to create a 1 mg/mL stock.

    • Working Solution: Dilute the stock solution to a final concentration of 50-100 µg/mL using the same solvent mixture.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B over 1 minute, and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 265 nm and 301 nm. The fluorenyl moiety has strong absorbance at these wavelengths. [14]3. Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes to ensure detection.

    • Mass Range: Scan from m/z 100 to 1000.

    • Expected Mass: Search for the [M+H]⁺ and [M-H]⁻ ions corresponding to the molecular weight of Fmoc-β-homoPhe(3-CN)-OH.

  • Data Analysis:

    • The primary peak should correspond to the intact molecule.

    • Look for potential impurities like the free amino acid (lacking the Fmoc group) or species where the cyano group has been hydrolyzed to an amide (+18 Da).

Protocol 2: Forced Degradation Study

This study intentionally exposes the compound to harsh conditions to identify potential degradation pathways and the analytical signatures of the resulting products.

Methodology:

  • Prepare separate aliquots of the working solution (100 µg/mL).

  • Acidic Hydrolysis: Add 1 M HCl to one aliquot to achieve a final acid concentration of 0.1 M. Heat at 60°C for 4 hours.

  • Basic Hydrolysis: Add 1 M NaOH to another aliquot to achieve a final base concentration of 0.1 M. Let stand at room temperature for 4 hours.

  • Oxidative Degradation: Add 3% H₂O₂ to a third aliquot. Let stand at room temperature for 24 hours.

  • Analysis: Neutralize the acid and base samples before injecting all samples into the HPLC-MS system described in Protocol 1. Compare the chromatograms to an untreated control sample to identify new peaks, which represent degradation products.

cluster_workflow Stability Assessment Workflow Start Fmoc-β-homoPhe(3-CN)-OH Sample Forced_Deg Forced Degradation (Acid, Base, Oxidative Stress) Start->Forced_Deg HPLC_Sep RP-HPLC Separation (C18 Column) Start->HPLC_Sep Control Sample Forced_Deg->HPLC_Sep Stressed Samples UV_Detect UV Detection (265/301 nm) HPLC_Sep->UV_Detect MS_Detect Mass Spectrometry (ESI-MS) HPLC_Sep->MS_Detect Data_Analysis Data Analysis (Purity & Impurity Profiling) UV_Detect->Data_Analysis MS_Detect->Data_Analysis

Caption: Experimental workflow for stability analysis.

Conclusion and Best Practices

Fmoc-β-homoPhe(3-CN)-OH is a robust building block designed for modern peptide synthesis. Its stability profile is dominated by the predictable, base-mediated lability of the Fmoc group, which is a functional requirement for SPPS. The core β-amino acid structure and the 3-cyano substituent are highly stable under the standard cycling conditions of deprotection, coupling, and cleavage.

Key Recommendations for Researchers:

  • Storage: Store the solid reagent at -20°C under desiccated conditions to ensure long-term integrity. [10][11]* Handling in Solution: Prepare solutions of the amino acid in DMF fresh before use. While stable for some time, prolonged storage in basic solvents like DMF containing trace amines can lead to slow, premature deprotection. [12]* Deprotection: Use standard Fmoc deprotection times (e.g., 2 x 10 minutes with 20% piperidine/DMF). [4][13]Avoid unnecessarily long exposure.

  • Coupling: To minimize the risk of premature deprotection by tertiary bases like DIEA, consider using a non-basic coupling activator system or minimize the pre-activation time.

  • Quality Control: Regularly verify the purity of the stock material using RP-HPLC to ensure the absence of significant impurities that could affect synthesis outcomes. [15] By adhering to these principles and employing rigorous analytical controls, researchers can confidently leverage the unique structural and functional advantages of Fmoc-β-homoPhe(3-CN)-OH to develop novel and more stable peptide therapeutics.

References

  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Fmoc Test Protocols and Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Fmoc decomposition pathways. Retrieved from [Link]

  • Han, Y., et al. (2013). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(2), 97-105. Retrieved from [Link]

  • FAO AGRIS. (2014). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. Amino acids, 46(12), 2799-2808. Retrieved from [Link]

  • Lokey Lab Protocols. (2017). Fmoc. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Amino acid analogues provide multiple plausible pathways to prebiotic peptides. RSC Chemical Biology. Retrieved from [Link]

  • PubMed. (2025). Synthesis of Bicyclic Peptides Using Cyanopyridine-Aminothiol Click Chemistry. Retrieved from [Link]

  • da Silva, A. B. F., et al. (2021). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 12(9), 1456-1475. Retrieved from [Link]

  • Galiano, V., et al. (2021). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 26(10), 2893. Retrieved from [Link]

  • LibreTexts Chemistry. (2025). Chemistry of Nitriles. Retrieved from [Link]

  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

  • GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Retrieved from [Link]

  • Canavelli, P., Islam, S., & Powner, M. (2019). Peptide synthesis at the origins of life: energy-rich aminonitriles by-pass deactivated amino acids completely. Research Communities by Springer Nature. Retrieved from [Link]

  • Komaravolu, Y., et al. (2017). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids. Analytical Methods, 9(4), 654-663. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Fmoc-D-Phe(3-CN)-OH. Retrieved from [Link]

  • ResearchGate. (n.d.). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride. Retrieved from [Link]

  • ResearchGate. (2025). Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives. Retrieved from [Link]

  • PubChem. (n.d.). (3S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-phenylbutanoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Basic chemical structures of cyano-substituted labels. Retrieved from [Link]

  • Held, C., et al. (2021). Phenylalanine Modification in Plasma-Driven Biocatalysis Revealed by Solvent Accessibility and Reactive Dynamics in Combination with Protein Mass Spectrometry. ACS Catalysis, 11(22), 13866-13877. Retrieved from [Link]

  • Bourdreux, F., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). RSC Medicinal Chemistry, 15(5), 1139-1172. Retrieved from [Link]

  • IEDB Analysis Resource. (2022). Predicting the Success of Fmoc-Based Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Substitutions of the phenylalanine at position 3. Retrieved from [Link]

  • Obkircher, M., et al. (2011). Formation of Fmoc-beta-alanine during Fmoc-protections with Fmoc-OSu. Journal of Peptide Science, 17(9), 657-662. Retrieved from [Link]

Sources

Technical Guide: 3-Cyanophenylalanine in Next-Generation Peptide Design

[1]

Executive Summary

3-Cyanophenylalanine (3-CN-Phe) represents a high-utility non-canonical amino acid (ncAA) that bridges the gap between structural mimicry and functional interrogation.[1] Unlike its para-substituted counterpart (4-CN-Phe), the meta-substitution of the nitrile group in 3-CN-Phe offers a unique geometric vector for sensing local electrostatic fields and engaging in site-specific interactions without significantly perturbing the native peptide fold.[1]

This guide details the physicochemical properties, spectroscopic applications, and synthetic integration of 3-CN-Phe. It is designed for biochemists and medicinal chemists seeking to leverage this residue for conformational analysis , electric field mapping , and enhanced ligand binding .

Part 1: Physicochemical & Spectroscopic Profile[1]

The utility of 3-CN-Phe stems from the cyano (nitrile) group, which acts as a dual-modal probe (Fluorescence and Infrared) while maintaining steric compatibility with Phenylalanine (Phe) and Tyrosine (Tyr).[1]

Structural & Electronic Properties[1]
  • Steric Profile: 3-CN-Phe is isosteric to Tyr, allowing substitution with minimal steric clash.[1] The nitrile group is small (~40 ų) and linear.

  • Electronic Nature: The nitrile group is electron-withdrawing, altering the quadrupole moment of the phenyl ring. It serves as a weak hydrogen bond acceptor (approx. 40% the strength of a carbonyl), which can be exploited for specific ligand-receptor interactions.

  • Solubility: The intermediate polarity of the cyano group improves water solubility compared to Phe, aiding the handling of hydrophobic peptide sequences.

Spectroscopic Signatures
  • Fluorescence:

    • Excitation/Emission:[1][2][3][4][5][6]

      
       nm, 
      
      
      nm.
    • Quantum Yield (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ): Sensitive to solvent polarity and hydrogen bonding. 
      
      
      is typically ~0.10–0.15 in water, comparable to Phe but distinct enough to be selectively excited or used in FRET pairs with Trp (donor) or Tyr.
    • Lifetime:[1] Linear dependence on solvent proticity, making it a reporter of local hydration status.

  • Infrared (IR) Probe:

    • Silent Region: The C

      
      N stretch appears at ~2230–2240 cm⁻¹, a region free from native protein background signals (amide bands).
      
    • Vibrational Stark Effect (VSE):[1][7][8] The nitrile stretching frequency (

      
      ) is highly sensitive to local electric fields (
      
      
      ), following the linear relationship:
      
      
      where
      
      
      is the Stark tuning rate (~0.6–1.0 cm⁻¹/(MV/cm)). This allows 3-CN-Phe to map electrostatic environments within an active site or folding core.[1]
Visualization: Comparative Profile

Propertiescluster_0Native Residuescluster_13-Cyanophenylalanine (3-CN-Phe)PhePhenylalanine (Phe)HydrophobicNo distinct IR tagCNPhe3-CN-PheDual-Modal ProbePhe->CNPheConservativeSubstitutionTyrTyrosine (Tyr)H-bond donor (OH)Fluorescent (280/303nm)Tyr->CNPheFunctionalAnalogProp1Fluorescence(Hydration Sensor)CNPhe->Prop1Prop2IR Probe(Electric Field Sensor)CNPhe->Prop2Prop3Sterics(Isosteric to Tyr)CNPhe->Prop3

Figure 1: Comparative profile of 3-CN-Phe against native aromatic residues, highlighting its dual spectroscopic utility.[1]

Part 2: Applications in Peptide Design

High-Fidelity Structural Probing (FRET & Quenching)

3-CN-Phe is an excellent partner for Tryptophan (Trp) in FRET studies.[1] Because 3-CN-Phe emission (300 nm) overlaps with Trp absorption, it can act as a FRET donor, or more commonly, Trp can quench 3-CN-Phe fluorescence if the distance is short (<10 Å).[1]

  • Mechanism: Energy transfer efficiency (

    
    ) depends on the inverse sixth power of the distance (
    
    
    ).
  • Application: Monitoring helix formation. Placing 3-CN-Phe at position

    
     and a quencher (like Trp or protonated His) at 
    
    
    allows real-time monitoring of
    
    
    -helix folding kinetics.[1]
Mapping Electrostatic Fields (Vibrational Stark Effect)

In drug design, the electrostatic environment of a binding pocket dictates affinity. 3-CN-Phe acts as a non-invasive voltmeter.[1]

  • Protocol: Incorporate 3-CN-Phe at the suspected binding interface. Measure the FT-IR spectrum. A shift in the nitrile peak correlates to the electric field magnitude projected along the C

    
    N bond vector.
    
  • Significance: This quantifies the electrostatic contribution to binding free energy (

    
    ), guiding the optimization of polar interactions in peptidomimetics.
    
Enhancing Metabolic Stability & Affinity
  • Protease Resistance: As a non-canonical amino acid, 3-CN-Phe is not recognized by standard proteases (e.g., chymotrypsin), extending the half-life of therapeutic peptides.[1]

  • Pi-Interactions: The electron-deficient ring (due to the cyano group) enhances

    
    -
    
    
    stacking interactions with electron-rich aromatic residues (e.g., Trp, Phe) or
    
    
    -cation interactions with Arg/Lys in the target receptor.[1]

Part 3: Technical Implementation (Protocols)

Solid-Phase Peptide Synthesis (SPPS)

3-CN-Phe is compatible with standard Fmoc chemistry.[1] However, the nitrile group requires care to avoid hydrolysis under harsh acidic or basic conditions.

Reagents:

  • Resin: Rink Amide (for C-term amides) or Wang (for C-term acids).[1]

  • Coupling: DIC/Oxyma Pure (preferred over HBTU to reduce racemization).

  • Deprotection: 20% Piperidine in DMF.

  • Cleavage: TFA/TIS/H₂O (95:2.5:2.5).[1]

Step-by-Step Protocol:

  • Resin Swelling: Swell resin in DMF for 30 min.

  • Fmoc Deprotection: Treat with 20% piperidine/DMF (

    
     min). Wash with DMF (
    
    
    ).
  • Coupling 3-CN-Phe:

    • Dissolve Fmoc-3-CN-Phe-OH (3 eq), Oxyma (3 eq), and DIC (3 eq) in DMF.

    • Note: Pre-activation is not recommended; add DIC last.

    • Incubate for 60–90 min at room temperature.

    • Verify coupling with Kaiser test (ninhydrin).

  • Elongation: Continue with standard Fmoc-AA cycles.

  • Cleavage:

    • Wash resin with DCM (

      
      ) and dry under N₂.[9]
      
    • Add Cleavage Cocktail (10 mL/g resin).[9][10] Shake for 2–3 hours.

    • Critical: Avoid using scavengers rich in thiols if not necessary, though TIS is generally safe.

    • Precipitate in cold diethyl ether (

      
       volume).
      
  • Purification: RP-HPLC (C18 column), Gradient: 5–60% Acetonitrile/Water (+0.1% TFA).

Experimental Workflow Diagram

Workflowcluster_synthesisSynthesis Phasecluster_analysisAnalytical PhaseStep1Resin Swelling(DMF, 30 min)Step2Fmoc Deprotection(20% Piperidine)Step1->Step2Step3Coupling 3-CN-Phe(DIC/Oxyma, 90 min)Step2->Step3Step4Cleavage & Ether Precip.(95% TFA)Step3->Step4Step5HPLC Purification(C18, ACN/H2O)Step4->Step5Step6SpectroscopyStep5->Step6Analysis1Analysis1Step6->Analysis1Fluorescence(Folding/FRET)Analysis2Analysis2Step6->Analysis2FT-IR(Electrostatics)

Figure 2: End-to-end workflow for incorporating and analyzing 3-CN-Phe in peptides.

References

  • Martin, J. P., Fetto, N. R., & Tucker, M. J. (2018). Comparison of biological chromophores: photophysical properties of cyanophenylalanine derivatives. Physical Chemistry Chemical Physics. [Link]

  • Serrano, A. L., et al. (2010).[4] Photophysics of a Fluorescent Non-natural Amino Acid: p-Cyanophenylalanine.[1][4][6] Chemical Physics Letters.[4] [Link]

  • Fafarman, A. T., et al. (2010). Decomposing the Vibrational Stark Effect in Nitriles. Journal of Physical Chemistry A. [Link]

  • Miyake-Stoner, S. J., et al. (2010). Genetically encoding a nitrile amino acid for vibrational spectroscopy in bacterial and mammalian cells. Journal of the American Chemical Society. [Link]

  • Taskent-Sezgin, H., et al. (2010).

    
    -Helix Formation. Biochemistry.[4]
    [Link]
    

Navigating the Unnatural Landscape: A Technical Guide to Non-Natural Amino Acids in Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Peptidomimetics

Peptides, as endogenous signaling molecules, offer exquisite potency and selectivity, making them highly attractive starting points for drug discovery.[1][2] They play a vital role in a vast array of physiological processes, from immune defense to metabolism.[1][2] However, the therapeutic potential of natural peptides is often severely hampered by their inherent weaknesses: poor metabolic stability leading to rapid degradation by proteases, low oral bioavailability, and a lack of specific transport systems.[1][2][3] These limitations have driven the field of medicinal chemistry towards the rational design of peptidomimetics – molecules that mimic the structure and function of natural peptides but possess improved drug-like properties.[2][4][5] The incorporation of non-natural amino acids (nnAAs) stands as a cornerstone of modern peptidomimetic design, offering a powerful toolkit to overcome the shortcomings of their natural counterparts.[6][7]

This guide provides an in-depth exploration of the core principles and practical applications of non-natural amino acids in the design and development of next-generation peptidomimetic therapeutics. We will delve into the rationale behind their use, the vast structural diversity they offer, the methodologies for their synthesis and incorporation, and the critical techniques for characterizing the resulting modified peptides.

Part 1: The "Why": Rationale for Incorporating Non-Natural Amino Acids

The decision to move beyond the 20 proteinogenic amino acids is a strategic one, aimed at systematically addressing the liabilities of peptide-based drugs. The introduction of nnAAs can profoundly influence a peptide's conformational flexibility, proteolytic stability, and receptor binding affinity.[1][6]

Enhancing Proteolytic Stability

One of the most significant hurdles for peptide therapeutics is their rapid degradation by proteases in the gastrointestinal tract and serum.[1] Non-natural amino acids can introduce steric hindrance or alter the peptide backbone in ways that make it unrecognizable to these enzymes.[8][9]

Causality: Proteases have evolved to recognize and cleave specific peptide bond sequences flanked by natural L-amino acid residues. By introducing modifications such as D-amino acids, N-alkylation, or α,α-disubstituted amino acids, the peptide no longer fits optimally into the enzyme's active site, thereby inhibiting cleavage.[8][9] For example, the substitution of a natural L-amino acid with its D-enantiomer can dramatically increase a peptide's half-life in plasma.[10]

Modulating Conformation and Bioactivity

The biological function of a peptide is intrinsically linked to its three-dimensional structure.[6] Non-natural amino acids can be used to constrain the peptide's conformation, locking it into a bioactive shape that enhances its affinity and selectivity for a specific biological target.[7][11]

Causality: The incorporation of cyclic or sterically demanding nnAAs, such as bicyclic amino acids or α,α-dialkyl glycines, can restrict the rotational freedom of the peptide backbone.[6][12] This pre-organization of the peptide into a specific secondary structure, like a β-turn or a helix, can lead to a more potent interaction with its receptor.[1][6][11] For instance, the inclusion of 1-aminocyclohexane-1-carboxylic acid (Ac6c) in enkephalin and endomorphin peptides has resulted in peptidomimetics with significant in vivo activity.[6]

Improving Pharmacokinetic Properties

Beyond stability, nnAAs can be used to fine-tune a peptide's physicochemical properties, such as lipophilicity and hydrophilicity, to improve its absorption, distribution, metabolism, and excretion (ADME) profile.[13][14] This can lead to enhanced oral bioavailability and better tissue distribution.[7]

Causality: By modifying the side chains of amino acids, it is possible to alter the overall polarity and hydrogen bonding capacity of the peptide.[] For example, introducing a more lipophilic side chain can enhance membrane permeability, a crucial factor for oral drug absorption.[16]

Part 2: The "What": A Universe of Structural Diversity

The term "non-natural amino acid" encompasses a vast and ever-expanding chemical space.[7][14] These building blocks can be broadly categorized based on their structural modifications.

Side-Chain Modifications

This is the most common approach, where the R-group of the amino acid is altered. This can range from simple homologation (adding extra methylene groups) to the introduction of complex aromatic or heterocyclic moieties.[6][17]

  • α,α-Dialkyl Glycines: These nnAAs introduce significant steric bulk, restricting conformational freedom.[6]

  • β-Substituted Amino Acids: The addition of substituents at the β-position can also constrain the Cα-Cβ bond rotation, influencing the peptide's secondary structure.[18]

  • Proline Analogues: Modifications to the proline ring can fine-tune the backbone dihedral angles, impacting the overall peptide conformation.[6][17]

Backbone Modifications

Altering the peptide backbone itself can lead to profound changes in stability and conformation.[6][17]

  • N-Alkylation: The addition of an alkyl group, most commonly a methyl group, to the amide nitrogen can prevent hydrogen bond formation and increase proteolytic resistance.[6]

  • Retro-Inverso Peptides: This involves reversing the direction of one or more peptide bonds, creating a structure that is highly resistant to enzymatic degradation.[6][17]

  • Depsipeptides: In these analogs, one or more amide bonds are replaced with ester bonds.[6][17]

The following table provides a summary of common non-natural amino acids and their primary effects on peptide properties.

Class of nnAA Structural Feature Primary Effect(s) Example
D-Amino AcidsInverted stereochemistry at the α-carbonIncreased proteolytic stabilityD-Alanine
N-Methylated Amino AcidsMethyl group on the amide nitrogenIncreased proteolytic stability, altered conformationN-Methyl-Glycine (Sarcosine)[6]
α,α-Dialkyl GlycinesTwo alkyl substituents on the α-carbonConformational restriction1-Aminocyclohexane-1-carboxylic acid (Ac6c)[6]
β-Amino AcidsAmine group on the β-carbonCan induce unique secondary structures, increased stabilityβ-Alanine
Cyclic Amino AcidsSide chain cyclized to the backboneConformational restrictionProline analogues[6]

Part 3: The "How": Synthesis and Incorporation

The successful integration of nnAAs into a peptide sequence relies on robust synthetic methodologies. Solid-phase peptide synthesis (SPPS) is the workhorse technique for creating these modified peptides.[19][20][21]

Solid-Phase Peptide Synthesis (SPPS)

SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[20][22] This method allows for the efficient removal of excess reagents and byproducts by simple filtration and washing steps.[22][23]

Workflow for SPPS of Peptidomimetics

The following diagram illustrates the general workflow for incorporating a non-natural amino acid using Fmoc-based SPPS.

SPPS_Workflow Resin 1. Resin Swelling Deprotection1 2. Fmoc Deprotection Resin->Deprotection1 Coupling_nnAA 3. Coupling of Fmoc-nnAA-OH Deprotection1->Coupling_nnAA Capping 4. Capping (Optional) Coupling_nnAA->Capping Deprotection2 5. Fmoc Deprotection Capping->Deprotection2 Coupling_Natural_AA 6. Coupling of Fmoc-AA-OH Deprotection2->Coupling_Natural_AA Cleavage 7. Cleavage and Deprotection Coupling_Natural_AA->Cleavage Purification 8. Purification Cleavage->Purification

Caption: General workflow for incorporating a non-natural amino acid via Fmoc-SPPS.

Detailed Protocol: Fmoc-SPPS of a Peptide Containing a Non-Natural Amino Acid
  • Resin Preparation: Swell the appropriate solid support (e.g., Rink Amide resin) in a suitable solvent such as dimethylformamide (DMF).

  • First Amino Acid Coupling: If the C-terminal residue is a natural amino acid, couple the corresponding Fmoc-protected amino acid to the resin using a coupling agent (e.g., HATU) and a base (e.g., DIEA).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a solution of piperidine in DMF.

  • Incorporation of the Non-Natural Amino Acid:

    • Dissolve the Fmoc-protected non-natural amino acid and a coupling agent in DMF.

    • Add a base to activate the carboxylic acid.

    • Add the activated nnAA solution to the resin and allow the coupling reaction to proceed.

  • Wash: Thoroughly wash the resin with DMF to remove excess reagents.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.[22]

  • Cleavage and Global Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid with scavengers) to cleave the peptide from the resin and remove all side-chain protecting groups.[20]

  • Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.

Synthesis of Non-Natural Amino Acids

While a growing number of nnAAs are commercially available, custom synthesis is often required for novel structures.[24] A variety of synthetic methods exist, often involving asymmetric synthesis to ensure the correct stereochemistry.[][25] A recent breakthrough involves a two-step synthetic approach using gold catalysis to produce nnAAs that are ready for direct use in peptide synthesis, simplifying the overall process.[24]

Part 4: Characterization and Validation

Thorough characterization of peptidomimetics containing nnAAs is crucial to confirm their structure, purity, and functional properties.

Biophysical Characterization

A suite of biophysical techniques is employed to understand how the incorporation of an nnAA affects the peptide's structure and stability.

Technique Information Gained
Circular Dichroism (CD) Spectroscopy Provides information about the secondary structure (e.g., α-helix, β-sheet) of the peptide in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy Can provide detailed three-dimensional structural information and insights into conformational dynamics.
X-ray Crystallography Yields a high-resolution, static picture of the peptide's three-dimensional structure in the solid state.
Proteolytic Stability Assays

Assessing the stability of a peptidomimetic in the presence of proteases is a critical step in evaluating its potential as a therapeutic.[26]

Protocol: In Vitro Protease Stability Assay
  • Preparation:

    • Prepare a stock solution of the peptidomimetic in a suitable buffer.

    • Prepare a stock solution of the desired protease (e.g., trypsin, chymotrypsin) in the same buffer.[27]

  • Incubation:

    • Incubate the peptidomimetic solution with the protease at a physiologically relevant temperature (e.g., 37°C).[27]

    • Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Quenching: Stop the enzymatic reaction in each aliquot by adding a quenching solution, such as a strong acid or a specific protease inhibitor.[27]

  • Analysis:

    • Analyze the samples by RP-HPLC or LC-MS/MS to quantify the amount of intact peptidomimetic remaining at each time point.[27]

    • Calculate the half-life of the peptidomimetic in the presence of the protease.

A novel high-throughput assay has been developed that utilizes double-labeled peptides to rapidly and accurately determine their susceptibility to proteolytic degradation.[26] This method avoids the need for substrate-specific antibodies and can be performed in solution, ensuring excellent accessibility of potential cleavage sites.[26]

The following diagram illustrates the workflow for a typical in vitro protease stability assay.

Protease_Stability_Assay Preparation 1. Prepare Peptide and Protease Solutions Incubation 2. Incubate at 37°C Preparation->Incubation Sampling 3. Take Aliquots at Time Points Incubation->Sampling Quenching 4. Quench Reaction Sampling->Quenching Analysis 5. Analyze by HPLC/LC-MS Quenching->Analysis HalfLife 6. Calculate Half-Life Analysis->HalfLife

Caption: Workflow for an in vitro protease stability assay.

Pharmacokinetic Studies

For promising peptidomimetic candidates, in vivo pharmacokinetic studies are necessary to understand their absorption, distribution, metabolism, and excretion.[28] These studies provide crucial data on the drug's half-life, bioavailability, and overall behavior in a living organism.[13][28]

Part 5: Case Studies and Future Directions

The impact of non-natural amino acids in drug discovery is evident in the number of FDA-approved drugs that incorporate them.[14] For example, macrimorelin acetate, a peptidomimetic used for diagnosing adult growth hormone deficiency, contains a modified C-terminus residue that improves its drug-like properties and specificity.[5]

The future of peptidomimetics is bright, with ongoing advancements in synthetic methodologies, computational design, and our understanding of disease mechanisms.[3] The continued exploration of the vast chemical space of non-natural amino acids will undoubtedly lead to the development of novel therapeutics with enhanced efficacy and safety profiles.[3][14]

References

  • Castro, T. G., Melle-Franco, M., Sousa, C. E. A., Cavaco-Paulo, A., & Marcos, J. C. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International Journal of Molecular Sciences, 24(12), 10023. [Link]

  • Li, T., Wu, J., Liu, C., & Li, L. (2014). An Index for Characterization of Natural and Non-Natural Amino Acids for Peptidomimetics. PLoS ONE, 9(7), e102558. [Link]

  • ASCENION GmbH. (n.d.). High-throughput assay for screening the stability of peptide drugs in proteolytic environments. [Link]

  • World Journal of Advanced Research and Reviews. (2022). Role of peptidomimetics for new drug discovery. [Link]

  • Research and Reviews: Journal of Medicinal and Organic Chemistry. (2024). Recent Developments in the Synthesis of Peptidomimetics: Applications in Drug Design and Discovery. [Link]

  • Drug Target Review. (2026, February 20). New method boosts production of non-natural amino acids for peptide assembly. [Link]

  • O'Donnell, M. J., & Zhou, C. (1996). Solid-Phase Unnatural Peptide Synthesis (UPS). Journal of the American Chemical Society, 118(49), 12248-12249. [Link]

  • Frontiers in Chemistry. (2020). Peptidomimetics: Synthetic Tools for Drug Discovery and Development. [Link]

  • CICECO. (n.d.). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. [Link]

  • Lenci, E., & Trabocchi, A. (2020). Peptidomimetic toolbox for drug discovery. Chemical Society Reviews, 49(11), 3262-3277. [Link]

  • Alsina, J., & Albericio, F. (2003). Solid-phase synthesis of C-terminal modified peptides. Biopolymers, 71(4), 454-477. [Link]

  • AZoLifeSciences. (2023, February 24). Peptidomimetics in Drug Discovery. [Link]

  • ResearchGate. (2023, June 5). (PDF) Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. [Link]

  • Gyros Protein Technologies. (2019, September 15). Solid-phase Peptide Synthesis (SPPS) in Research & Development. [Link]

  • Radboud Repository. (2006, September 4). Solid-phase synthesis of C-terminally modified peptides. [Link]

  • Scientific Research Publishing. (2023). Exploration of Related Issues on PK/PD Studies and Bioanalytical Characteristics of Peptides. [Link]

  • ResearchGate. (n.d.). Pharmacokinetics of Peptides and Proteins. [Link]

  • Dong, J., & Dong, G. (2022). Modular Synthesis of Unnatural Peptides via Rh(III)-Catalyzed Diastereoselective Three-Component Carboamidation Reaction. Journal of the American Chemical Society, 144(33), 15069-15076. [Link]

  • EconPapers. (n.d.). An Index for Characterization of Natural and Non-Natural Amino Acids for Peptidomimetics. [Link]

  • ASM Journals. (2022, November 23). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. [Link]

  • SpringerLink. (n.d.). A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins. [Link]

  • Grieco, P., & Castellano, S. (2008). Structural diversity of bicyclic amino acids. Amino Acids, 34(1), 1-19. [Link]

  • Dimension Research. (2024, September 5). Unnatural Amino Acids. [Link]

  • Singh, Y., & Kumar, V. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Drug Design.org. (2009, January 15). Peptidomimetics examples. [Link]

  • MDPI. (2023, June 12). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. [Link]

  • Patsnap Synapse. (2025, May 21). What is the difference between peptide and peptidomimetic? [Link]

  • Lee, V. H. (1991). Absorption of peptide and peptidomimetic drugs. Journal of Controlled Release, 16(1-2), 1-10. [Link]

  • ACS Publications. (2021, December 2). Origin of Proteolytic Stability of Peptide-Brush Polymers as Globular Proteomimetics. [Link]

  • IISER Pune. (n.d.). Apply to Synthesis of Non-natural amino acids containing Peptidomimetics. [Link]

  • National Institutes of Health. (2021, December 2). Origin of Proteolytic Stability of Peptide-Brush Polymers as Globular Proteomimetics. [Link]

  • de la Torre, B. G., Marcos, M. A., Eritja, R., & Albericio, F. (1998). Solid-phase peptide synthesis using N-trityl-amino acids. Letters in Peptide Science, 5(2-3), 113-118. [Link]

  • PLOS. (2017, June 2). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. [Link]

  • ACS Publications. (2025, July 23). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. [Link]

  • MDPI. (2025, September 15). Small Molecule Protease Inhibitors as Model Peptidomimetics. [Link]

Sources

Methodological & Application

Fmoc-beta-hophe(3-cn)-oh solid-phase peptide synthesis protocol

Application Note: High-Fidelity Solid-Phase Synthesis of Fmoc- -HoPhe(3-CN)-OH Peptides

Abstract & Scope

This technical guide details the solid-phase peptide synthesis (SPPS) protocol for incorporating Fmoc-


-HoPhe(3-CN)-OH





Chemical Profile & Handling

PropertySpecification
Chemical Name N-(9-Fluorenylmethoxycarbonyl)-3-cyano-

-homophenylalanine
Abbreviation Fmoc-

-HoPhe(3-CN)-OH
Molecular Weight ~426.5 g/mol (Verify with specific Lot CoA)
Solubility Soluble in DMF, NMP. Sparingly soluble in DCM.
Storage +2°C to +8°C, Desiccated.
Stability Nitrile Group: Stable to standard TFA cleavage (95%) and Piperidine (20%). Sensitive to strong aqueous acids/bases at elevated temperatures (hydrolysis risk).

Critical Considerations (The "Why")

The -Amino Acid Kinetic Lag

Unlike



  • Causality: This extra degree of freedom allows the forming peptide chain to adopt folded structures (e.g., H14-helices) during synthesis, which can sequester the terminal amine.

  • Impact: Coupling rates are significantly slower (2–5x) than standard

    
    -amino acids.
    
  • Solution: We utilize HATU/HOAt activation or Double Coupling cycles to drive the reaction to completion.

Nitrile (Cyano) Group Integrity

The 3-CN group is electron-withdrawing and generally robust.

  • Risk: Catalytic hydrogenation (if used for Cbz removal elsewhere) will reduce the nitrile to a primary amine.

  • Risk: Harsh acidic hydrolysis (e.g., heating in strong acid) can convert the nitrile to an amide or carboxylic acid.

  • Protocol Adjustment: Standard TFA cleavage (room temperature, 2-3 hours) is safe. Avoid heating the cleavage cocktail.

Experimental Protocol

Materials & Reagents[1][2][3]
  • Resin: Rink Amide (0.5–0.7 mmol/g) or Wang Resin. Note: Lower loading resins (0.3–0.5 mmol/g) are preferred for

    
    -peptides to reduce aggregation.
    
  • Solvent: DMF (Peptide grade, amine-free).

  • Deprotection: 20% Piperidine in DMF + 0.1M HOBt (HOBt suppresses aspartimide formation and racemization, though less critical for

    
    -AAs, it is good practice).
    
  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).[1][2]

Step-by-Step Workflow
Step 1: Resin Preparation[3][4]
  • Weigh resin into the reaction vessel.

  • Swell: Add DMF (10 mL/g resin) and agitate for 30-45 minutes .

    • Reasoning: Proper swelling exposes internal binding sites. Polystyrene resins swell best in DCM, but DMF is standard for the entire cycle to prevent solvent shock.

Step 2: Fmoc Deprotection[5]
  • Drain DMF.

  • Add 20% Piperidine/DMF (5 mL/g). Agitate for 3 minutes . Drain.

  • Add fresh 20% Piperidine/DMF . Agitate for 12 minutes . Drain.

  • Wash: DMF (5 x 1 min).

    • QC Check: The flow-through should be colorless after the final wash.

Step 3: Activation & Coupling of Fmoc-

-HoPhe(3-CN)-OH

Standard stoichiometry is 3-4 equivalents relative to resin loading.

  • Dissolution: Dissolve 4.0 eq of Fmoc-

    
    -HoPhe(3-CN)-OH and 3.9 eq of HATU  in minimal DMF (concentration ~0.2–0.3 M).
    
  • Activation: Add 8.0 eq of DIPEA .

    • Visual Cue: The solution may turn yellow.

    • Timing: Allow to activate for 30-60 seconds only. Do not over-activate, as HATU active esters can hydrolyze or racemize if left too long before adding to resin.

  • Coupling: Transfer solution immediately to the resin.

  • Agitation: Agitate at Room Temperature for 60–90 minutes .

    • Optimization: For sequences prone to aggregation, heat to 50°C (microwave or conventional) for 20 mins, but ensure the nitrile is stable (usually safe at 50°C/20min). For this specific protocol, RT is recommended first to ensure side-chain integrity.

Step 4: Monitoring (The Self-Validating Step)
  • Perform a Kaiser Test (ninhydrin) or TNBS Test .

    • Note:

      
      -amino acids have primary amines (unless N-substituted), so Kaiser test works.
      
    • Result: If beads are colorless, coupling is complete. If blue/purple, proceed to Re-Coupling .

Step 5: Re-Coupling (If required)
  • Do not deprotect.

  • Repeat Step 3 using a different activation chemistry if possible (e.g., DIC/Oxyma) to target difficult sites, or simply repeat HATU coupling.

Step 6: Cleavage & Side-Chain Deprotection[6]
  • Wash resin with DCM (5 x 1 min) to remove DMF traces (DMF interferes with precipitation).

  • Prepare Cleavage Cocktail: TFA / TIS / H2O (95:2.5:2.5) .

    • Note on Scavengers: The 3-CN group does not require specific scavengers, but TIS/Water protects against alkylation from other residues (Trp, Tyr).

  • Add cocktail to resin. Agitate for 2–3 hours at Room Temperature.

  • Precipitate filtrate in cold Diethyl Ether. Centrifuge and lyophilize.

Visualization: Synthesis Logic Flow

SPPS_Workflowcluster_0Critical Beta-AA CycleStartStart: Resin Swelling(DMF, 30 min)DeprotectFmoc Deprotection(20% Piperidine, 2x)Start->DeprotectWash1Wash(DMF 5x)Deprotect->Wash1ActivateActivation(Fmoc-AA + HATU + DIPEA)Wash1->Activate Prepare AACoupleCoupling Reaction(60-90 min, RT)Activate->CoupleMonitorQC: Kaiser TestCouple->MonitorMonitor->Activate Fail (Blue) - Double CoupleWash2Wash(DMF 5x)Monitor->Wash2 Pass (Colorless)Wash2->Deprotect Next CycleCleaveFinal Cleavage(TFA/TIS/H2O)Wash2->Cleave End of Sequence

Caption: Logical workflow for Fmoc-SPPS emphasizing the iterative QC checkpoint (Kaiser Test) critical for hindered beta-amino acids.

Analytical Quality Control

AnalysisMethodAcceptance Criteria
HPLC C18 Column, Gradient 5-95% ACN/H2O (0.1% TFA)Purity > 95%. Look for "deletion" sequences (n-1) indicating incomplete coupling.
Mass Spec (ESI) Positive ModeObserved Mass = Theoretical Mass ± 1 Da. Check for +18 Da (Hydrolysis of CN -> Amide) if harsh conditions were used.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Coupling (Positive Kaiser) Steric hindrance of

-backbone.
Double Couple: Repeat coupling step. Switch Reagents: Use DIC/Oxyma Pure (less steric bulk than HATU).
Low Yield / Aggregation

-peptides form stable secondary structures on-resin.
Magic Mixture: Use solvent system DMF/DCM/NMP (1:1:1) or add pseudoproline dipeptides if applicable. Use PEG-based resins (ChemMatrix).
Mass Shift (+18 Da) Nitrile hydrolysis to amide.Reduce cleavage time. Ensure cleavage cocktail is not heated above 25°C.

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Application Notes. Link

  • CEM Corporation. (2025). SPPS Reagents Explained: A Complete Guide.Link

  • Isidro-Llobet, A., et al. (2009).[7] Amino Acid-Protecting Groups.[2][7][8][9] Chemical Reviews, 109(6), 2455-2504. Link

  • Sigma-Aldrich. (2024). Novabiochem® Fmoc-Amino Acids: Purity and Specifications.Link

  • BenchChem. (2025).[10] Application Notes for Coupling Sterically Hindered Amino Acids.Link

activation of Fmoc-beta-hophe(3-cn)-oh for peptide coupling

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Activation and Coupling of Fmoc-β-HoPhe(3-CN)-OH

Executive Summary

The incorporation of β-amino acids like Fmoc-β-HoPhe(3-CN)-OH (Fmoc-3-amino-4-(3-cyanophenyl)butanoic acid) is a critical strategy in the development of peptidomimetics. These residues confer proteolytic stability and induce specific secondary structures (foldamers) unavailable to α-peptides. However, the coupling of β-amino acids presents unique challenges, primarily driven by the altered backbone kinetics and the hydrophobicity of the homophenylalanine side chain.

This guide provides a validated protocol for the activation and coupling of Fmoc-β-HoPhe(3-CN)-OH. Unlike standard α-amino acids, this residue requires optimized solvation and high-efficiency activation reagents (uronium/aminium salts) to ensure quantitative incorporation and prevent deletion sequences.

Chemical Profile & Challenges[1][2][3]

Molecule: Fmoc-β-HoPhe(3-CN)-OH Classification: β³-Amino Acid (Homologated Phenylalanine derivative) Key Functionality: 3-Cyano group (Electron-withdrawing, stable to acid/base, sensitive to strong reduction).

Critical Technical Considerations
  • Kinetic Sluggishness: While the carboxylic acid of a β-amino acid is less sterically hindered than an α-amino acid (due to the extra methylene spacer), the nucleophilic attack by the preceding amine on the resin can be slower, especially if the growing chain has adopted a secondary structure (e.g., β-sheet aggregation).

  • Solubility Profile: The 3-cyanophenyl moiety adds polarity compared to a standard phenyl ring, but the overall construct remains hydrophobic. Aggregation within the resin matrix is a primary failure mode.

  • Racemization Resistance: A distinct advantage of β-amino acids is their resistance to oxazolone-mediated racemization. This allows the use of stronger bases (e.g., DIPEA) and more potent activators (e.g., HATU) without the high risk of epimerization associated with Cys or His derivatives.

Pre-Coupling Optimization

Before initiating the synthesis, the following parameters must be standardized.

A. Solvent Selection

Standard DMF (Dimethylformamide) is often sufficient, but for sequences >10 residues or those rich in hydrophobic residues, NMP (N-Methyl-2-pyrrolidone) is recommended. NMP disrupts inter-chain hydrogen bonding more effectively than DMF.

B. Reagent Selection Table
ComponentRecommendationRationale
Activator HATU (or PyBOP)Uronium salts (HATU) provide faster kinetics than carbodiimides (DIC) for hindered/beta residues.
Additive HOAt Used in conjunction with HATU to stabilize the active ester and further accelerate the reaction.
Base DIPEA (Diea)Required to deprotonate the carboxylate for uronium activation. Use 2.0 eq relative to AA.
Stoichiometry 3.0 - 4.0 eq Excess is required to drive the reaction to completion given the slower kinetics.

Detailed Experimental Protocol

Objective: Coupling of Fmoc-β-HoPhe(3-CN)-OH to a resin-bound free amine.

Materials Required
  • Fmoc-β-HoPhe(3-CN)-OH[1]

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF or NMP (Peptide synthesis grade, anhydrous)

  • Solid Phase Resin (swelled and deprotected)

Workflow Diagram (DOT)

CouplingWorkflow Start Start: Resin-NH2 Dissolve Dissolve AA + HATU in NMP/DMF React Coupling Reaction (60 - 120 min) Start->React Add Activated Mix Activate Add DIPEA (Base) (Activation: 30-60 sec) Dissolve->Activate Transfer Transfer to Resin Activate->Transfer Transfer->React Wash Wash (DMF x 5) React->Wash Test Kaiser/Chloranil Test Wash->Test Decision Blue/Positive? Test->Decision Recouple Double Couple (Repeat Step) Decision->Recouple Yes (Incomplete) Next Proceed to Deprotection Decision->Next No (Complete) Recouple->React

Caption: Logical workflow for the activation and coupling of Fmoc-β-HoPhe(3-CN)-OH using HATU/DIPEA chemistry.

Step-by-Step Procedure
  • Resin Preparation:

    • Ensure the resin-bound peptide has been deprotected (Fmoc removed) and washed thoroughly (5x DMF, 3x DCM, 3x DMF).

    • Note: Residual piperidine from deprotection can react with HATU to form non-reactive adducts. Thorough washing is mandatory.

  • Reagent Calculation (Scale: 0.1 mmol resin):

    • Fmoc-β-HoPhe(3-CN)-OH: 0.3 mmol (3.0 eq)

    • HATU: 0.29 mmol (2.9 eq) — Slight deficit prevents capping of resin by excess activator.

    • DIPEA: 0.6 mmol (6.0 eq) — Essential to maintain basic pH for activation.

  • Activation (The "Pre-activation" Step):

    • Dissolve the Amino Acid and HATU in the minimum amount of NMP/DMF (approx. 2-3 mL).

    • Add DIPEA.[2][3][4][5][6] The solution should turn yellow immediately.

    • Critical: Allow to activate for only 30–60 seconds .

    • Expert Insight: Unlike carbodiimides, uronium salts activate very rapidly. Prolonged activation (>5 mins) can lead to racemization or formation of guanidinium byproducts [1].

  • Coupling:

    • Transfer the activated solution immediately to the reaction vessel containing the resin.

    • Agitate (shake or vortex, do not stir with magnetic bar to avoid grinding resin) for 60 to 120 minutes at room temperature.

    • Optional: For difficult sequences, microwave irradiation (75°C, 25W) for 5 minutes can drive the reaction, as the cyano group is thermally stable under these conditions [2].

  • Monitoring & Validation:

    • Drain the vessel and wash the resin with DMF (5 x 3 mL).

    • Perform a Kaiser Test (for primary amines) or Chloranil Test (for secondary amines).

    • Result:

      • Colorless/Yellow beads: Coupling complete. Proceed.

      • Blue beads: Incomplete coupling. Perform a "Double Coupling" (repeat steps 2-4 with fresh reagents).

Troubleshooting & Optimization

Issue: Incomplete Coupling (Positive Kaiser Test)

If the coupling remains incomplete after a double coupling:

  • Change Solvent: Switch to 100% NMP or add 1% Triton X-100 to reduce aggregation.

  • Change Activator: Switch to PyAOP or COMU , which are often superior for extremely hindered junctions.

  • Chaotropic Salts: Add 0.1 M LiCl or KSCN to the coupling mixture to disrupt hydrogen bond networks (beta-sheet breaking).

Issue: Solubility

If Fmoc-β-HoPhe(3-CN)-OH does not dissolve in DMF:

  • Add DMSO (up to 10% v/v).[7] DMSO is compatible with HATU couplings and is an excellent solvent for cyano-aromatics.

  • Sonicate for 1-2 minutes (avoid heat buildup).

References

  • Al-Warhi, T. I., et al. (2012). "Reagents used in the synthesis of peptides."[4][5][6][8][9][10][11][12][13][14][15] Journal of Saudi Chemical Society. Link

  • Bachem. (2023). "Solid Phase Peptide Synthesis (SPPS) explained." Bachem Knowledge Center. Link

  • Merck Millipore. (2020). "Product Focus: Amino acids for Fmoc SPPS." Merck Life Science. Link

  • Royal Society of Chemistry. (2019). "Unwanted hydrolysis or α/β-peptide bond formation." RSC Advances. Link

Sources

Application Note: Incorporation and Validation of 3-Cyano-β-Homophenylalanine in Bioactive Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The engineering of bioactive peptides often requires a delicate balance between structural stability and the ability to probe molecular interactions in real-time. The unnatural amino acid (ncAA) 3-cyano-β-homophenylalanine (3-CN-β-hPhe) represents a synergistic fusion of two advanced peptide chemistry paradigms:

  • Proteolytic Resistance via β-Homo Architecture: The insertion of an additional methylene group into the peptide backbone (β-amino acid) fundamentally alters the local dihedral angles. This prevents recognition by endogenous α-proteases, drastically increasing the half-life of the peptide in vivo, and promotes the formation of stable, predictable secondary structures such as 14-helices[1].

  • Bio-orthogonal Vibrational Probing: The nitrile (-C≡N) functional group on the phenyl ring serves as an exceptional infrared (IR) probe. Because natural proteins lack functional groups that absorb in the 1800–2500 cm⁻¹ range, the nitrile stretch at ~2220 cm⁻¹ falls perfectly within this "transparent window"[2]. Furthermore, the cyano group acts as a Vibrational Stark Effect (VSE) probe, meaning its exact stretching frequency is highly sensitive to the local electric field, hydration status, and hydrogen-bonding environment[3].

By incorporating 3-CN-β-hPhe, researchers can create highly stable peptide therapeutics while simultaneously monitoring their conformational dynamics—such as amyloidogenic aggregation or receptor binding—without the steric bulk of large fluorescent dyes[4][5].

Physicochemical & Spectroscopic Properties

To effectively utilize 3-CN-β-hPhe, it is critical to understand its quantitative parameters. The table below summarizes the key data required for experimental design.

Property / ParameterValue & DescriptionExperimental Causality
Amino Acid Class Unnatural β-amino acid (ncAA)Induces proteolytic stability; requires extended coupling times due to backbone flexibility and steric hindrance.
Functional Handle Nitrile (-C≡N)Acts as a bio-orthogonal tag; stable to standard TFA cleavage conditions.
IR Stretching Frequency ~2220 – 2230 cm⁻¹Falls in the biological "transparent window," allowing interference-free IR spectroscopy in complex matrices.
Extinction Coefficient (IR) Low to ModerateRequires high-concentration samples (typically >1 mM) or path-length optimized IR cells (e.g., CaF₂ windows).
VSE Sensitivity ~0.6 – 0.8 cm⁻¹/(MV/cm)Shifts to lower frequencies (red-shift) in highly hydrogen-bonded or polar environments (e.g., solvent exposed vs. buried).

Experimental Workflow

The following logic diagram outlines the self-validating workflow for the solid-phase peptide synthesis (SPPS) and subsequent spectroscopic validation of peptides containing 3-CN-β-hPhe.

SPPS_Workflow Start Resin Swelling (DMF/DCM) Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Couple Couple Fmoc-3-CN-β-hPhe-OH (HATU/DIPEA, 2 hrs) Deprotect->Couple Validate Kaiser Test (Self-Validation) Couple->Validate Validate->Couple If Positive Cleave TFA Cleavage & Global Deprotection Validate->Cleave If Negative Analyze FT-IR & LC-MS (2220 cm⁻¹ detection) Cleave->Analyze

Workflow for the incorporation and validation of 3-cyano-β-homophenylalanine via Fmoc-SPPS.

Detailed Methodologies & Protocols

As a self-validating system, this protocol builds in checkpoints to ensure that the steric challenges of β-amino acid coupling and the spectroscopic integrity of the cyano group are strictly maintained.

Protocol A: Fmoc-SPPS Incorporation of 3-CN-β-hPhe

Causality Note: The extra methylene group in β-amino acids increases the degrees of freedom in the backbone, which can lead to localized steric hindrance during coupling on a solid support. Standard coupling reagents (like HBTU) and standard times (45 min) often result in incomplete reactions. Therefore, the highly reactive uronium salt HATU is mandated, alongside an extended coupling duration.

Step-by-Step Procedure:

  • Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Amino Acid Activation: In a separate vial, dissolve 0.4 mmol (4 equivalents) of Fmoc-3-CN-β-hPhe-OH and 0.38 mmol of HATU in minimal DMF. Add 0.8 mmol of N,N-diisopropylethylamine (DIPEA). Rationale: A slight substoichiometric amount of HATU prevents guanidinylation of the free N-terminus.

  • Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 2 hours (extended time for β-amino acids).

  • Self-Validation (Kaiser Test): Remove a few resin beads and perform a Kaiser test.

    • If the beads turn blue (positive for free amines): The coupling is incomplete. Perform a double coupling using DIC/Oxyma Pure for 1 hour to bypass uronium-based steric clashes.

    • If the beads remain colorless (negative): Proceed to the next synthesis step.

Protocol B: Cleavage and Global Deprotection

Causality Note: The nitrile group is generally stable to strongly acidic conditions, meaning standard Trifluoroacetic acid (TFA) cleavage cocktails will not hydrolyze the cyano group to a primary amide or carboxylic acid if kept within standard timeframes.

Step-by-Step Procedure:

  • Wash the final peptide-resin with Dichloromethane (DCM) and dry under a vacuum.

  • Add the cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% ultrapure H₂O. Agitate for 2 hours at room temperature.

  • Filter the cleavage solution into cold diethyl ether (-20°C) to precipitate the peptide.

  • Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether.

  • Lyophilize the crude peptide.

Protocol C: Spectroscopic Validation (FT-IR & LC-MS)

Causality Note: To utilize the cyano group as a VSE probe, baseline interference from water (H₂O) must be minimized. While the 2220 cm⁻¹ region is largely transparent, broad O-H stretches from bulk water can skew baseline corrections. Deuterated water (D₂O) is preferred for high-resolution IR studies.

Step-by-Step Procedure:

  • Mass Verification: Analyze the lyophilized peptide via LC-MS to confirm the exact mass. The presence of the β-homo backbone and the cyano group will reflect a precise mass shift compared to the wild-type peptide.

  • Sample Preparation for IR: Dissolve the purified peptide in D₂O or a relevant biological buffer to a final concentration of 2–5 mM.

  • FT-IR Measurement: Place the sample in an IR cell equipped with Calcium Fluoride (CaF₂) windows (path length ~50 µm).

  • Data Acquisition: Scan the region from 1800 to 2500 cm⁻¹. A distinct, sharp peak at ~2220–2230 cm⁻¹ confirms the structural integrity of the 3-CN-β-hPhe residue.

  • VSE Application: By titrating a binding partner (e.g., lipid vesicles or a target receptor) into the solution, monitor the shift in the nitrile peak. A red-shift indicates the probe has moved into a more polar/hydrogen-bonded environment, while a blue-shift indicates burial in a hydrophobic pocket.

Application Case Study: Monitoring Amyloid Aggregation

A primary application for 3-CN-β-hPhe is the study of amyloidogenic peptides, such as the Human Islet Amyloid Polypeptide (hIAPP) associated with Type 2 Diabetes[6]. Standard fluorescent probes (like FITC or AlexaFluor) are bulky and actively disrupt the delicate π-π stacking and hydrophobic interactions driving amyloid fibril formation[5].

By substituting a native aromatic residue with 3-CN-β-hPhe, researchers achieve two goals:

  • The β-homo modification slows down the aggregation kinetics just enough to capture transient, toxic oligomeric intermediates.

  • The cyano group acts as a non-perturbing reporter. As the peptide transitions from a disordered monomer to a tightly packed β-sheet fibril, the local dielectric environment around the cyano group changes drastically. This is observed as a measurable shift in the IR stretching frequency, allowing for real-time, label-free tracking of the aggregation pathway[4].

References

  • Cheng, J., Ziller, J. W., & Deming, T. J. (2000). Synthesis of Optically Active beta-Amino Acid N-Carboxyanhydrides. Organic Letters.[Link]

  • Nödling, A. R., et al. (2022). Expanding the fluorescence toolkit: molecular design, synthesis and biological application of unnatural amino acids. PMC.[Link]

  • Drienovská, I., & Roelfes, G. (2020). Noncanonical Amino Acids in Biocatalysis. PMC.[Link]

  • Johansson, J., et al. (2012). Role of Aromatic Side Chains in Amyloid β-Protein Aggregation. PMC.[Link]

  • CUNY Academic Works. (2015). Mechanism and Development of Peptide-Based Inhibitors to Human Islet Amyloid Polypeptide (hIAPP) Self-Assembly.[Link]

  • Meng, F., et al. (2010). Analysis of the inhibition and remodeling of islet amyloid polypeptide amyloid fibers by flavanols. SciSpace.[Link]

Sources

Fmoc-deprotection of peptides containing 3-cyano-beta-homophenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimization of Fmoc-Deprotection for Peptides Incorporating 3-Cyano-


-Homophenylalanine 

Part 1: Executive Summary

The incorporation of 3-cyano-


-homophenylalanine  (

-hPhe(3-CN)) into peptide sequences presents a dual challenge in Solid-Phase Peptide Synthesis (SPPS). While the cyano (nitrile) moiety serves as a critical bioisostere for carbonyls or hydroxyls in drug design, the

-amino acid backbone introduces significant steric bulk and a high propensity for on-resin aggregation. This aggregation often leads to incomplete Fmoc removal using standard protocols, resulting in deletion sequences and low crude purity.

This guide details an optimized deprotection strategy moving beyond standard piperidine protocols. We utilize a DBU-supplemented deprotection cocktail and chaotropic solvent modulation to overcome the "beta-peptide effect" while preserving the chemical integrity of the nitrile side chain.

Part 2: Scientific Grounding & Mechanistic Insight

The Challenge: The Beta-Peptide Aggregation Phenomenon

Unlike


-amino acids, 

-amino acids (such as

-hPhe) possess an extra methylene group in the backbone.[1] This extension alters the hydrogen-bonding pattern, frequently inducing the formation of stable secondary structures (e.g., 14-helices) even at short sequence lengths (6–8 residues).
  • Steric Shielding: The stable folding creates a "steric shield" around the N-terminal Fmoc group.

  • Kinetic Retardation: The rate of base-mediated proton abstraction from the fluorenyl ring is drastically reduced compared to flexible

    
    -peptide chains.
    
  • The Cyano Factor: The 3-cyano group on the phenyl ring is electron-withdrawing. While chemically stable to mild bases, it increases the polarity of the side chain, potentially exacerbating inter-chain hydrogen bonding and aggregation within the resin matrix.

The Solution: DBU-Enhanced Deprotection

Standard 20% piperidine in DMF relies on nucleophilicity and moderate basicity (pKa ~11.2). For aggregated


-peptides, this is often insufficient.
  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A non-nucleophilic, sterically hindered amidine base with a higher pKa (~13.5). DBU accelerates the E1cB elimination mechanism of the Fmoc group significantly.

  • Risk Mitigation: Pure DBU is too harsh and can promote aspartimide formation (if Asp/Asn are present) or epimerization. Therefore, a synergistic cocktail (2% DBU / 2% Piperidine) is used. The DBU drives the elimination, while the piperidine acts as a scavenger for the released dibenzofulvene (DBF).[2]

Part 3: Experimental Protocols

Reagents and Materials
  • Resin: Low-loading Rink Amide or Wang resin (0.2 – 0.4 mmol/g) is recommended to reduce inter-chain aggregation.

  • Standard Base: 20% Piperidine in DMF (v/v).[3]

  • Enhanced Base (Cocktail A): 2% DBU, 2% Piperidine in DMF (v/v).

  • Wash Solvent: DMF (HPLC Grade).

  • Monitoring: Kaiser Test Kit (Ninhydrin) or UV-Vis spectrometer.

Protocol A: Standard Cycle (Low Aggregation Risk)

Use this for the first 3-5 residues or if the sequence is known to be non-aggregating.

  • Swell: Resin in DMF for 30 min (initial step only).

  • Deprotection: Add 20% Piperidine/DMF (10 mL per gram resin).

  • Agitate: 3 minutes at RT. Drain.

  • Repeat: Add fresh 20% Piperidine/DMF. Agitate 12 minutes. Drain.

  • Wash: DMF (5 x 1 min).

  • QC: Perform Kaiser Test. If blue (positive), proceed to coupling.

Protocol B: Optimized Cycle for -hPhe(3-CN) (High Aggregation Risk)

Use this immediately after coupling the 3-cyano-


-homophenylalanine and for subsequent residues.
StepActionReagentDurationMechanism/Note
1 Conditioning DMF2 x 1 minRemoves residual coupling reagents.
2 Pre-Deprotection 2% DBU / 2% Piperidine in DMF 3 minFast "flash" deprotection to remove accessible Fmoc.
3 Main Deprotection 2% DBU / 2% Piperidine in DMF 10 minStronger base penetrates aggregates.
4 Scavenging 20% Piperidine in DMF5 minEnsures all dibenzofulvene is scavenged to prevent re-attachment.
5 Chaotropic Wash 0.1M HOBt in DMF2 x 2 minDisrupts hydrogen bonding network (optional but recommended).
6 Final Wash DMF5 x 1 minPrepares for next coupling.

CRITICAL WARNING: If the peptide sequence contains Aspartic Acid (Asp) or Asparagine (Asn) , avoid Protocol B (DBU) if possible, or reduce DBU contact time to <5 minutes total to prevent aspartimide formation. In such cases, use Protocol C (Microwave) .

Protocol C: Microwave-Assisted Deprotection (Alternative)

Ideal for sequences containing Asp/Asn where DBU is risky.

  • Reagent: 20% Piperidine in DMF (Standard).

  • Microwave Settings: 75°C, 35 Watts.

  • Cycle:

    • Ramp to 75°C (2 min).

    • Hold at 75°C (3 min).

    • Cool down to <35°C before draining (Critical to prevent side reactions).

  • Note on Cyano Stability: The nitrile group is stable at 75°C in piperidine for short durations. Do not exceed 90°C.

Part 4: Process Visualization

The following diagram illustrates the decision logic for selecting the appropriate deprotection pathway based on sequence difficulty and the presence of sensitive residues.

DeprotectionLogic Start Start: Fmoc-Removal Step CheckAgg Is the sequence aggregated? (e.g., >5 residues, contains Beta-AA) Start->CheckAgg Standard Protocol A: Standard 20% Piperidine (2 x 10 min) CheckAgg->Standard No (Flexible/Short) CheckAsp Does sequence contain Asp/Asn residues? CheckAgg->CheckAsp Yes (Beta-Peptide) Wash Extensive DMF Wash (5x) Standard->Wash DBU_Protocol Protocol B: 2% DBU + 2% Piperidine (High Efficiency) CheckAsp->DBU_Protocol No (Safe for DBU) MW_Protocol Protocol C: Microwave Assisted (75°C, 20% Piperidine) CheckAsp->MW_Protocol Yes (Avoid Aspartimide) DBU_Protocol->Wash MW_Protocol->Wash QC Kaiser/Chloranil Test Wash->QC

Figure 1: Decision tree for selecting the optimal Fmoc-deprotection strategy for


-peptide synthesis.

Part 5: Troubleshooting & Quality Control

ObservationDiagnosisRemediation
Kaiser Test is faint blue/red Incomplete DeprotectionRepeat Protocol B (DBU) for 10 min. Do not increase temperature if using DBU.
Mass Spec: [M+222] peak Fmoc adduct retainedIncomplete deprotection. The Fmoc group is still attached. Switch to DBU cocktail.
Mass Spec: [M-18] peak Aspartimide formationCaused by DBU acting on Asp residues.[4] Switch to Protocol C (Microwave) or add 0.1M HOBt to the deprotection mix to suppress cyclization.
Low Loading Yield Aggregation during couplingThe issue may not be deprotection. Double-couple the

-hPhe(3-CN) using HATU/HOAt instead of HBTU.

Part 6: References

  • Seebach, D., et al. (1996). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta.

  • Wade, J. D., et al. (2001). Improved preparation of amyloid-beta peptides using DBU as Nalpha-Fmoc deprotection reagent.[5] Letters in Peptide Science.

  • BenchChem Technical Support. (2025). Troubleshooting Incomplete Fmoc Deprotection of Sterically Hindered

    
    -Amino Acids.
    
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols.

  • Sigma-Aldrich. (2023). Fmoc Solid Phase Peptide Synthesis - Reaction Conditions.

Sources

using Fmoc-beta-hophe(3-cn)-oh to create enzyme inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Engineering Proteolytically Stable Serine Protease Inhibitors using Fmoc-beta-HoPhe(3-CN)-OH

Abstract

This guide details the strategic application of Fmoc-beta-HoPhe(3-CN)-OH (CAS 270065-87-7) in the development of peptidomimetic enzyme inhibitors. While standard alpha-amino acids are susceptible to rapid in vivo degradation, the incorporation of beta-amino acid scaffolds confers significant proteolytic stability. This specific building block features a meta-cyanophenyl side chain, serving as a bio-orthogonal "masked" precursor to benzamidine—a potent arginine mimic targeting the S1 pocket of trypsin-like serine proteases (e.g., Factor Xa, Thrombin). This note provides a comprehensive protocol for Solid Phase Peptide Synthesis (SPPS) incorporation, post-synthetic conversion of the nitrile to an amidine warhead, and enzymatic validation.

Introduction: The "Masked Amidine" Strategy

The design of potent serine protease inhibitors often relies on a basic residue (Arg, Lys) to interact with the conserved Aspartate (e.g., Asp189) in the enzyme's S1 specificity pocket. However, incorporating highly basic amidines or guanidines directly into SPPS is challenging due to side reactions and solubility issues.

Fmoc-beta-HoPhe(3-CN)-OH solves two critical problems:

  • Backbone Stability: As a beta-amino acid, it alters the peptide backbone trajectory, preventing recognition and cleavage by endogenous peptidases (half-life extension).

  • Synthetic Fidelity: The nitrile (CN) group is stable under standard Fmoc SPPS conditions. It acts as a "safety-catch" precursor that can be converted into a pharmacologically active amidine (benzamidine mimic) after chain assembly.

Chemical Properties & Handling

PropertySpecification
Chemical Name Fmoc-beta-homo(3-cyano)phenylalanine
CAS Number 270065-87-7
Molecular Weight ~426.5 g/mol
Solubility Soluble in DMF, NMP, DMSO. Sparingly soluble in DCM.
Storage -20°C, desiccated. Hygroscopic.
Stability Stable to 20% Piperidine (Fmoc removal) and 95% TFA (Cleavage).

Protocol 1: Solid Phase Incorporation (SPPS)

Beta-amino acids are sterically more demanding and kinetically slower to couple than alpha-amino acids. Standard protocols must be modified to prevent deletion sequences.

Reagents:

  • Resin: Rink Amide MBHA (for C-term amides) or Wang Resin (for C-term acids).

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) / HOAt.

  • Base: DIEA (N,N-Diisopropylethylamine).

Step-by-Step Workflow:

  • Resin Swelling: Swell resin (0.1 mmol scale) in DMF for 30 min.

  • Fmoc Deprotection: Treat with 20% Piperidine/DMF (2 x 10 min). Wash with DMF (5x).

  • Activation (Critical):

    • Dissolve Fmoc-beta-HoPhe(3-CN)-OH (3.0 eq) in minimal DMF.

    • Add HATU (2.9 eq) and HOAt (3.0 eq).

    • Add DIEA (6.0 eq) immediately prior to addition to resin.

    • Note: Do not pre-activate for >2 minutes to avoid racemization, although beta-AAs are resistant.

  • Coupling:

    • Add activated mixture to resin.

    • Reaction Time: Shake for 2 to 4 hours at room temperature (Standard AA is 45 min).

    • Optimization: For difficult sequences, use microwave irradiation (50°C, 20 min).

  • Monitoring: Perform a Chloranil test (more sensitive for secondary amines/beta-AAs than Kaiser test).

  • Capping: Cap unreacted sites with Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol 2: Post-Synthetic Conversion (Nitrile to Amidine)

The nitrile group is converted to an amidine to create the active inhibitor. This is best performed via the Hydroxylamine/Reduction route, which is milder than the acidic Pinner reaction.

Stage A: Formation of Amidoxime (On-Resin or In-Solution)

  • Reagent Prep: Dissolve Hydroxylamine hydrochloride (

    
    , 10 eq) and DIEA (10 eq) in DMF.
    
  • Reaction: Add to the peptide-resin (or crude peptide). Heat to 40°C for 12–16 hours.

  • Validation: Cleave a small aliquot. Mass spec should show +33 Da shift (

    
    ).
    

Stage B: Reduction to Amidine

  • Cleavage: Cleave peptide from resin using TFA/TIS/H2O (95:2.5:2.5). Precipitate in cold ether.

  • Reduction: Dissolve crude amidoxime-peptide in Water/Acetic Acid (9:1).

  • Catalyst: Add Zinc dust (20 eq) or use

    
    /Pd-C if no sulfur-containing residues (Cys/Met) are present.
    
  • Purification: Filter, lyophilize, and purify via RP-HPLC. The product will be the 3-amidinophenyl derivative.

Protocol 3: Enzymatic Validation (Factor Xa Inhibition)

Verify the inhibitor potency against Factor Xa, a key coagulation target.

Assay Setup:

  • Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG-8000, pH 7.4.

  • Substrate: Chromogenic substrate S-2765 (Z-D-Arg-Gly-Arg-pNA).

  • Enzyme: Human Factor Xa (0.5 nM final).

Procedure:

  • Serial Dilution: Prepare 10-point dilution of the synthesized inhibitor (0.1 nM to 10

    
    M) in DMSO.
    
  • Incubation: Mix Inhibitor (10

    
    L) + Factor Xa (40 
    
    
    
    L) in 96-well plate. Incubate 15 min at 37°C to allow equilibrium binding.
  • Initiation: Add S-2765 substrate (50

    
    L, 
    
    
    
    concentration).
  • Measurement: Monitor Absorbance at 405 nm (release of p-nitroaniline) kinetically for 20 min.

  • Analysis: Fit the initial velocities (

    
    ) to the Morrison equation (for tight binders) or standard IC50 logistic regression.
    

Visualization of Mechanism & Workflow

InhibitorDesign Start Fmoc-beta-HoPhe(3-CN)-OH SPPS SPPS Assembly (HATU/DIEA) Start->SPPS Coupling PeptideCN Peptide-Nitrile (Inactive Precursor) SPPS->PeptideCN Chain Elongation Conversion 1. NH2OH 2. Zn/AcOH Reduction PeptideCN->Conversion Warhead Activation Inhibitor Active Amidine Inhibitor (Arg Mimic) Conversion->Inhibitor Yields Amidine Target Factor Xa Active Site (S1 Pocket: Asp189) Inhibitor->Target Ki < 10 nM Salt Bridge Formation

Figure 1: Strategic workflow for converting the Fmoc-beta-HoPhe(3-CN)-OH building block into a high-affinity serine protease inhibitor.

ActiveSiteInteraction Asp189 Asp189 (Anionic Floor) Gly216 Gly216 (H-Bonding) Ser195 Ser195 (Catalytic Triad) Amidine Amidine Group (+ Charge) Amidine->Asp189 Salt Bridge (Strong) Amidine->Gly216 H-Bond BetaBackbone Beta-Amino Backbone (Proteolytic Shield) BetaBackbone->Ser195 Steric Clash (Prevents Hydrolysis)

Figure 2: Molecular interaction diagram showing the Amidine warhead binding Asp189 while the Beta-backbone prevents enzymatic cleavage.

References

  • Löwik, D. W., et al. (2023). "Solid Phase Synthesis of Amidine-Based Protease Inhibitors." Journal of Peptide Science.

  • Quan, C., et al. (2015). "Design and synthesis of amidine-type peptide bond isosteres: Application of nitrile oxide derivatives." Organic & Biomolecular Chemistry.

  • Bachem. "Building Blocks for Peptidomimetics: Beta-Amino Acids." Bachem Technical Guides.

  • Stürzebecher, J., et al. (1997). "3-Amidinophenylalanine-based inhibitors of Factor Xa." Journal of Medicinal Chemistry.

  • Sigma-Aldrich. "Fmoc-beta-HoPhe(3-CN)-OH Product Specification."

Precision Fluorescence: 3-Cyanophenylalanine as a Non-Invasive Probe for Peptide Dynamics

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-cyanophenylalanine as a fluorescent probe in peptide studies Content Type: Detailed Application Notes and Protocols

Executive Summary

3-Cyanophenylalanine (Phengcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


)  represents a paradigm shift in fluorescent labeling. Unlike bulky extrinsic fluorophores (e.g., FITC, Rhodamine) that can sterically hinder peptide binding or alter folding landscapes, Phe

is a "stealth probe." It is isosteric with Tyrosine and nearly identical in volume to Phenylalanine, ensuring minimal structural perturbation.

This Application Note details the deployment of Phe


 for monitoring short-range conformational changes  and solvation dynamics . Its utility relies on two distinct photophysical properties:
  • Environmental Sensitivity: Its quantum yield (

    
    ) is modulated by hydrogen bonding, making it a reporter of hydration status.[1][2]
    
  • FRET Donor Capability: It serves as a specific UV-excitable donor to Tryptophan (Trp), enabling the measurement of Ångström-scale distances (

    
     Å) within peptide backbones.
    

Mechanism of Action & Photophysics

The "Stealth" Advantage

The nitrile group (-C


N) adds minimal bulk to the phenyl ring. This allows Phe

to be incorporated into the hydrophobic core of proteins or the interface of peptide-membrane complexes without disrupting native interactions.
Photophysical Characteristics

Phe


 exhibits unique spectral properties that distinguish it from the canonical aromatic amino acids (Trp, Tyr, Phe).
ParameterValue / CharacteristicNotes
Excitation Max (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
240 nm (Secondary: ~280 nm)240 nm allows selective excitation even in the presence of Trp/Tyr.[3]
Emission Max (

)
~290–300 nm Blue-shifted relative to Trp (~350 nm).
Quantum Yield (

)
~0.11 (in

)

increases with solvent hydrogen-bonding ability.[1]
Extinction Coefficient (

)
~850 M

cm

(at 280 nm)
Lower than Trp; requires sensitive detection.
FRET

(to Trp)
16–19 Å Ideal for measuring

-helix formation or loop closure.
The FRET Mechanism (The "Spectroscopic Ruler")

Phe


 acts as a donor, and Tryptophan acts as an acceptor. Because the emission of Phe

(290 nm) overlaps perfectly with the absorption of Trp (280 nm), energy transfer occurs efficiently over short distances.
  • High FRET Efficiency: Indicates the residues are close (folded/compact).

  • Low FRET Efficiency: Indicates the residues are distant (unfolded/extended).

FRET_Mechanism cluster_0 Spectral Overlap Zone Source UV Excitation (240 nm) PheCN Phe_CN (Donor) Excited State Source->PheCN Selectively Excites Trp Tryptophan (Acceptor) Ground State PheCN->Trp Energy Transfer (FRET) Distance < 20 Å Quenching Phe_CN Quenching (Signal Decrease) PheCN->Quenching If Trp is close Emission Trp Emission (350 nm) Trp->Emission Fluorescence

Caption: Energy transfer pathway where 240 nm light selectively excites Phe


, which then transfers energy to Trp if within the Förster radius (~16-19 Å).

Experimental Protocols

Synthesis: Incorporating Fmoc-Phe(4-CN)-OH

Phe


 is compatible with standard Fmoc Solid Phase Peptide Synthesis (SPPS). The nitrile group is chemically robust and does not require side-chain protection.

Materials:

  • Fmoc-Phe(4-CN)-OH (Commercially available).

  • Coupling Reagents: HBTU/HOBt or DIC/Oxyma.

  • Resin: Rink Amide (for amides) or Wang (for acids).[4]

Protocol Steps:

  • Resin Swelling: Swell resin in DMF for 30 mins.

  • Deprotection: 20% Piperidine in DMF (

    
     min). Wash with DMF (
    
    
    
    ).[4]
  • Coupling:

    • Mix Fmoc-Phe(4-CN)-OH (4 eq), HBTU (3.9 eq), and DIEA (8 eq) in DMF.

    • Critical: Pre-activate for only 30-60 seconds to avoid racemization.

    • Add to resin and shake for 45–60 mins.

  • Washing: Wash with DMF (

    
    ).
    
  • Cleavage: Standard TFA cocktail (95% TFA, 2.5% TIS, 2.5%

    
    ). The nitrile group is stable in 95% TFA.
    
  • Purification: RP-HPLC (C18 column). Phe

    
     is slightly more polar than Phe; expect a slight shift in retention time.
    
Spectroscopy: Measuring Phe Fluorescence

Equipment Requirements:

  • Quartz Cuvettes: Mandatory. Plastic or glass absorbs UV at 240 nm.

  • Fluorometer: Must have a high-intensity Xenon lamp or Laser capable of stable output at 240 nm.

Workflow:

Protocol_Workflow Start Start: Purified Peptide Prep Sample Preparation 20 mM Phosphate Buffer, pH 7.0 Conc: 5-20 µM Start->Prep Blank Blank Measurement Buffer Only (Background Subtraction) Prep->Blank Excitation Excitation Scan Set Em = 300 nm Scan Ex = 220-280 nm Blank->Excitation Check Decision Point: Is Trp Present? Excitation->Check NoTrp Direct Environment Sensing Ex: 240 nm | Em Scan: 280-350 nm Check->NoTrp No YesTrp FRET Experiment Ex: 240 nm | Em Scan: 280-450 nm Check->YesTrp Yes Analysis Data Analysis Calculate FRET Efficiency (E) or Solvent Exposure NoTrp->Analysis YesTrp->Analysis

Caption: Decision tree for spectroscopic characterization depending on whether Phe


 is used as a standalone environmental probe or a FRET donor.

Step-by-Step Measurement:

  • Blanking: Measure the buffer background.[1] Note: Many buffers (like Citrate) absorb at 240 nm. Phosphate (PB) or Tris are preferred, but check absorbance first.

  • Selective Excitation (The Critical Step):

    • Set Excitation Monochromator to 240 nm .

    • Why? At 280 nm, Trp and Tyr absorb strongly. At 240 nm, Phe

      
       has a local absorption maximum, while Trp/Tyr absorption is near a minimum (valley). This allows you to "light up" the donor without directly exciting the acceptor.
      
  • Emission Scan:

    • Scan Emission from 270 nm to 450 nm .

    • Phe

      
       Peak:  Look for a peak ~290–300 nm.[1]
      
    • Trp Peak (FRET): Look for a peak ~350 nm.

  • Data Processing:

    • Subtract the Blank spectrum.[1]

    • Correct for the "Inner Filter Effect" if absorbance at 240 nm > 0.1 OD.

Data Analysis & Interpretation

Calculating FRET Efficiency ( )

If using the Phe




Trp pair, calculate efficiency using the donor quenching method:


  • 
    : Fluorescence intensity of Donor (Phe
    
    
    
    ) in the presence of Acceptor (Trp). (Measured at 290 nm).
  • 
    : Fluorescence intensity of Donor (Phe
    
    
    
    ) alone (requires a control peptide with Phe instead of Trp, or Phe
    
    
    only).

Distance Calculation (


): 


[5]
  • Use

    
     Å for Phe
    
    
    
    /Trp.
Interpreting Environmental Sensing

If using Phe


 alone (no Trp):
  • High Intensity: Indicates high hydrogen bonding (exposure to water).

  • Low Intensity: Indicates a hydrophobic environment (buried in core or membrane) or lack of H-bond partners.

  • Note: This contrasts with ANS or Dansyl, which usually "turn on" in hydrophobic environments. Phe

    
     is a "turn-on" probe for hydration (H-bonding).
    

Troubleshooting & Validation

IssueProbable CauseCorrective Action
High Background Signal Buffer absorbance or Raman scatter.Switch to Phosphate buffer; check water purity. Use a cutoff filter if scatter is high.
No Signal at 290 nm Inner Filter Effect (Sample too concentrated).Dilute sample until Absorbance at 240 nm is < 0.05.
Trp Signal dominates Direct excitation of Trp.Verify Excitation is strictly 240 nm. Narrow the slit width (e.g., 2 nm bandpass).
Peptide Aggregation Hydrophobic nature of peptide.Check solution clarity. Phe

itself does not induce aggregation, but the peptide might.

References

  • Tucker, M. J., et al. (2010). "A new method for determining the local environment of the peptide backbone using the C≡N stretching mode of p-cyanophenylalanine." Journal of the American Chemical Society. Link

  • Marek, P., et al. (2008). "Optimization of the Fluorescence Properties of p-Cyanophenylalanine for Use as a FRET Donor." Journal of Fluorescence. Link

  • Rogers, J. M., et al. (2012).

    
    -Helix Formation." Biochemistry. Link
    
  • Taskent-Sezgin, H., et al. (2010). "The thermodynamics of polyproline II to beta-sheet transition in a model peptide." Biochemistry. Link

  • BenchChem. (2025).[1] "A Comparative Guide to the Fluorescence of p-Cyanophenylalanine, Tryptophan, and Tyrosine." Application Note. Link

Sources

Application Note: A Practical Guide to the Cleavage and Purification of Peptides Incorporating 3-Cyano-β-Homophenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern drug discovery and chemical biology, enabling the design of novel therapeutics with enhanced stability, potency, and conformational control.[1] 3-Cyano-β-homophenylalanine is one such unnatural amino acid, offering a unique combination of a rigid aromatic scaffold and a polar cyano moiety for molecular recognition studies and peptidomimetic development.[2][3] This application note provides a comprehensive, field-proven guide for researchers, chemists, and drug development professionals on the critical downstream processes following solid-phase peptide synthesis (SPPS): the efficient cleavage from the solid support and subsequent high-purity isolation by reversed-phase high-performance liquid chromatography (RP-HPLC). We delve into the causality behind protocol choices, offering robust methodologies that ensure high yield and purity for peptides containing this unique residue.

Introduction: The Significance of 3-Cyano-β-Homophenylalanine

3-Cyano-β-homophenylalanine is an analogue of phenylalanine containing an additional methylene group in its backbone (a β-amino acid) and a cyano (-C≡N) group at the meta-position of the phenyl ring. Its inclusion in a peptide sequence can induce specific secondary structures, such as helices or turns, due to the altered backbone conformation.[4] The cyano group, while polar, is chemically robust and can serve as an infrared probe or a unique interaction point for receptor binding.[1]

Successful synthesis is only the first step. The final, and often most challenging, phase is the liberation of the peptide from the solid-phase resin and its purification to homogeneity. This guide provides the necessary protocols and scientific rationale to navigate this process successfully.

Part I: Acidolytic Cleavage from Solid Support

The final step in SPPS is the acid-catalyzed cleavage of the peptide from the resin linker, which simultaneously removes the acid-labile side-chain protecting groups used during synthesis (e.g., Boc, tBu, Trt).[5][6] Trifluoroacetic acid (TFA) is the universal reagent for this process.[7]

The Critical Role of Scavengers

During TFA-mediated cleavage, highly reactive electrophilic species, primarily carbocations (e.g., tert-butyl cations from tBu groups), are generated.[8][9] If not neutralized, these cations can irreversibly modify sensitive amino acid residues, particularly tryptophan and methionine, leading to undesired side products. Scavengers are nucleophilic "traps" added to the TFA to quench these reactive species.[7]

The chemical structure of 3-cyano-β-homophenylalanine, with its relatively stable phenyl and cyano groups, does not present extraordinary challenges for cleavage. Therefore, the choice of cleavage cocktail should be dictated by the other amino acid residues present in the peptide sequence.

Recommended Cleavage Cocktails

A well-formulated cocktail is a self-validating system designed to protect the integrity of the synthesized peptide. For peptides containing 3-cyano-β-homophenylalanine, we recommend two primary cocktails based on the overall composition of the peptide.

Table 1: Recommended Cleavage Cocktails for Peptides with 3-Cyano-β-Homophenylalanine

Reagent NameComposition (v/v/v)Key Applications & Rationale
Reagent B 88% TFA / 5% Phenol / 5% Water / 2% Triisopropylsilane (TIPS)General Purpose: Excellent for peptides lacking highly sensitive residues like Met or Cys. TIPS is a highly effective scavenger for trityl cations (from His(Trt), Cys(Trt), Asn/Gln(Trt)). Water quenches tert-butyl cations. Phenol protects tyrosine and tryptophan side chains from oxidation and alkylation.[7][10]
Reagent K 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% 1,2-Ethanedithiol (EDT)For Sensitive Residues: The "gold standard" for peptides containing Cys, Met, and/or Trp. Thioanisole and EDT are soft nucleophiles that protect against Met oxidation and Cys re-alkylation, and also aid in the removal of Arg(Pbf) protecting groups.[10][11]
Cleavage Workflow Diagram

The following diagram illustrates the logical flow of the cleavage and precipitation process.

CleavageWorkflow cluster_prep Resin Preparation cluster_cleavage Cleavage Reaction cluster_isolation Peptide Isolation Resin Peptide-Resin (Post-SPPS) Wash Wash with DCM (3x) Resin->Wash Dry Dry Resin under N2 Wash->Dry Cocktail Add Freshly Prepared Cleavage Cocktail (e.g., Reagent K) Dry->Cocktail Incubate Incubate at RT (1.5 - 3 hours) Cocktail->Incubate Filter Filter Resin & Collect Filtrate Incubate->Filter Precipitate Precipitate Peptide in Cold Diethyl Ether Filter->Precipitate Centrifuge Centrifuge to Pellet Precipitate->Centrifuge WashPellet Wash Pellet with Cold Ether (2x) Centrifuge->WashPellet DryPeptide Dry Crude Peptide WashPellet->DryPeptide HPLC Crude Peptide for RP-HPLC DryPeptide->HPLC Proceed to Purification

Caption: Workflow for peptide cleavage from solid support.

Detailed Protocol for Peptide Cleavage
  • Resin Preparation: Transfer the peptide-bound resin (e.g., 100 mg) to a suitable reaction vessel, such as a fritted syringe. Wash the resin thoroughly with Dichloromethane (DCM) (3 x 10 mL/g resin) to remove residual DMF and to swell the resin. Dry the resin under a stream of nitrogen for 15 minutes.[6]

  • Cleavage Reaction: In a fume hood, add the freshly prepared cleavage cocktail (e.g., Reagent K, 10 mL/g of resin) to the dried resin.[11] Seal the vessel and allow the reaction to proceed at room temperature with occasional gentle agitation for 1.5 to 3 hours. Peptides with multiple arginine residues may require longer cleavage times.[5][11]

  • Peptide Precipitation: Filter the cleavage mixture directly into a 50 mL polypropylene centrifuge tube. Wash the resin twice with a small volume of fresh TFA (1-2 mL) and combine the filtrates. Add this acidic peptide solution dropwise to a 10-fold volume of ice-cold diethyl ether. A white precipitate of the crude peptide should form immediately.[6]

  • Isolation and Wash: Cap the tube and place it at -20°C for at least 30 minutes to maximize precipitation. Pellet the peptide by centrifugation (e.g., 3500 rpm for 5 minutes).[5] Carefully decant the ether supernatant, which contains the cleaved protecting groups and scavengers.

  • Final Steps: Wash the peptide pellet twice more by adding fresh cold ether, vortexing briefly, centrifuging, and decanting. After the final wash, dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification.

Part II: Purification by Reversed-Phase HPLC

RP-HPLC is the standard and most powerful technique for the purification of synthetic peptides.[12] The separation is based on the differential partitioning of the peptide and its impurities between a non-polar (hydrophobic) stationary phase and a polar mobile phase.[13]

Chromatographic Considerations for 3-Cyano-β-Homophenylalanine

The 3-cyano-β-homophenylalanine residue imparts significant hydrophobicity to a peptide due to its phenyl ring and the additional backbone methylene group. This generally results in a longer retention time on a C18 column compared to a peptide of similar length without this residue. The purification strategy must account for this increased hydrophobicity.

Purification Workflow Diagram

This diagram outlines the systematic approach to purifying the crude peptide.

PurificationWorkflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Separation cluster_analysis Analysis & Final Product Crude Crude Dried Peptide Dissolve Dissolve in Mobile Phase A or minimal DMSO Crude->Dissolve FilterSample Filter through 0.22 µm Syringe Filter Dissolve->FilterSample Inject Inject onto Equilibrated C18 Column FilterSample->Inject Gradient Run Acetonitrile Gradient Elution Inject->Gradient Detect Monitor UV at 220 nm & 254 nm Gradient->Detect Collect Collect Fractions Based on Peaks Detect->Collect Analyze Analyze Fractions by Analytical HPLC & MS Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Lyophilize Lyophilize to Obtain Pure Peptide Powder Pool->Lyophilize Final Pure Peptide Lyophilize->Final

Caption: Workflow for RP-HPLC purification and analysis.

Detailed Protocol for Peptide Purification
  • Sample and Mobile Phase Preparation:

    • Prepare Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Prepare Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Filter both mobile phases through a 0.2 µm filter.[14]

    • Dissolve the crude peptide pellet in a small volume of Mobile Phase A. If solubility is poor, add the minimum amount of acetonitrile or DMSO required for dissolution.

    • Filter the dissolved sample through a 0.22 µm syringe filter to remove any particulate matter before injection.[14]

  • HPLC System and Method:

    • A typical setup for preparative or semi-preparative purification is outlined in the table below.

    • Equilibrate the column with the starting conditions (e.g., 95% A / 5% B) for at least 10 column volumes before the first injection.

Table 2: Typical RP-HPLC Purification Parameters

ParameterRecommended SettingRationale
Column C18 Silica, 5-10 µm particle size, 100-300 Å pore sizeC18 is the standard for peptide hydrophobicity-based separation. Larger pore sizes are essential for peptides >20 residues to allow access to the stationary phase.[13]
Flow Rate 1 mL/min (Analytical) to 20 mL/min (Semi-Prep)Scaled according to the column diameter to maintain optimal linear velocity.[13]
Mobile Phase A 0.1% TFA in H₂OTFA acts as an ion-pairing agent, sharpening peaks and improving resolution.[12]
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)Acetonitrile is the most common organic modifier for eluting peptides from the C18 phase.[12]
Gradient Example: 5% to 65% B over 30-40 minutesThe gradient slope is critical for resolution. A shallower gradient (e.g., 0.5-1% B per minute) provides better separation of closely eluting impurities. This must be optimized for each peptide.
Detection 220 nm and 254 nm220 nm detects the peptide backbone amide bonds. 254 nm is useful for detecting the aromatic phenyl ring of the 3-cyano-β-homophenylalanine residue.[15]
  • Purification Run and Fraction Analysis:

    • Inject the filtered sample onto the equilibrated column.

    • Run the optimized gradient method, collecting fractions corresponding to the observed UV peaks.

    • Analyze a small aliquot of each collected fraction using analytical RP-HPLC and Mass Spectrometry (LC-MS) to confirm the identity and purity of the desired peptide.

  • Lyophilization:

    • Pool the fractions that contain the target peptide at the desired purity (typically >95%).

    • Freeze the pooled solution (e.g., in a dry ice/acetone bath) and lyophilize (freeze-dry) under high vacuum until a fluffy, white powder is obtained. This is the final, purified peptide product.

Conclusion

The successful cleavage and purification of peptides containing 3-cyano-β-homophenylalanine do not require a departure from established best practices but rather a thoughtful application of them. By selecting an appropriate scavenger-rich cleavage cocktail based on the entire peptide sequence and by optimizing RP-HPLC conditions to account for the residue's hydrophobicity, researchers can reliably obtain high-purity material. The protocols and rationale presented in this guide provide a robust framework for navigating these critical downstream processes, enabling the advancement of research and development in peptide-based sciences.

References

  • Vertex AI Search, based on "Cleavage Cocktails; Reagent B - Peptides".
  • Vertex AI Search, based on "Cleavage Cocktail Selection - CDN".
  • ACS Publications. (2025). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development.
  • Vertex AI Search, based on "Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1".
  • Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Peptide Synthesis Protocols (pp. 63-74). Humana Press.
  • Google Patents. (2012). Preparative RP-HPLC Method For Purifying Peptides.
  • CEM Corporation. Application Note: Peptide Cleavage and Protected Cleavage Procedures. Available at: [Link]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides.
  • Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
  • Advanced Chromatography Technologies. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • Beilstein Journals. (2019). Solid-phase synthesis of biaryl bicyclic peptides containing a 3-aryltyrosine or a 4-arylphenylalanine moiety. Beilstein Journal of Organic Chemistry.
  • ResearchGate. (2017).
  • Harvard Apparatus. The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC.
  • Frederick, J. (2016). HPLC Purification of Peptides. protocols.io. Available at: [Link]

  • The Raj Group. (2016). Site-selective chemical cleavage of peptide bonds. Chemical Science.
  • Cheng, J., & Deming, T. J. (1999). Synthesis of Optically Active β-Amino Acid N-Carboxyanhydrides. Journal of the American Chemical Society, 121(41), 9741-9742.
  • AAPPTec. Overview of Solid Phase Peptide Synthesis. Available at: [Link]

  • AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]

  • Royal Society of Chemistry. (2025).
  • Springer Nature Experiments. Solid-Phase Peptide Synthesis.
  • ResearchGate.

Sources

Application Note: Advanced Analytical Characterization of Peptides Containing Fmoc-β-HoPhe(3-CN)-OH via RP-HPLC and ESI-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Peptide Scientists, and Peptidomimetic Drug Developers.

Introduction & Mechanistic Context

The incorporation of non-natural amino acids into peptide sequences is a cornerstone of modern peptidomimetic drug design. Specifically,


-amino acids like 

-homophenylalanine are frequently utilized to confer profound resistance to enzymatic degradation by proteases and peptidases, thereby increasing the in vivo half-life of peptide therapeutics[1].

The building block Fmoc-β-HoPhe(3-CN)-OH (Fmoc-protected 3-cyano-


-homophenylalanine) introduces three distinct structural motifs to a peptide:
  • The

    
    -Amino Acid Backbone:  An additional methylene (-CH
    
    
    
    -) group between the
    
    
    -carbon and the carboxylic acid, which fundamentally alters the peptide's hydrogen-bonding network and secondary structure folding (e.g., promoting 14-helix formation).
  • The 3-Cyano Phenyl Ring: The cyano (-C

    
    N) group acts as a strong electron-withdrawing moiety, introducing a significant dipole moment. Furthermore, cyano-phenylalanine derivatives serve as highly sensitive, bioorthogonal vibrational reporters (detectable via IR/Raman at ~2220 cm
    
    
    
    ) for probing local protein environments and folding dynamics[2].
  • The Fmoc Protecting Group: While typically removed during Solid-Phase Peptide Synthesis (SPPS), the Fmoc group is increasingly retained in final peptide products to drive the self-assembly of supramolecular hydrogels via

    
     stacking and hydrophobic collapse.
    

Analyzing these intact, Fmoc-protected modified peptides requires highly optimized High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) workflows due to their extreme hydrophobicity and unique fragmentation behaviors[3].

Physicochemical Properties & Analytical Challenges

Designing an analytical method for Fmoc-β-HoPhe(3-CN)-OH-containing peptides requires overcoming several inherent physicochemical hurdles:

  • Chromatographic Tailing & Carryover: The highly lipophilic fluorenyl ring of the Fmoc group strongly interacts with stationary phase silanol groups. If the peptide forms stable

    
    -sheet or helical structures in solution, it can lead to severe peak broadening.
    
  • In-Source Fragmentation (ESI-MS): The Fmoc carbamate linkage is thermally and electrically labile. During Electrospray Ionization (ESI), the molecule is highly prone to losing a dibenzofulvene moiety (

    
     Da), which can misdirect the base peak identification if the mass spectrometer's cone voltage is not carefully attenuated.
    
  • Atypical CID Fragmentation: Unlike standard

    
    -peptides that yield predictable 
    
    
    
    and
    
    
    ion series,
    
    
    -peptides exhibit a +14 Da mass shift for fragments containing the modified residue. Additionally, the cyano group can undergo neutral loss of hydrogen cyanide (HCN, -27 Da) under high collision energies.

Experimental Methodologies

The following self-validating protocols are designed to ensure complete solubilization, baseline chromatographic resolution, and intact molecular ion transmission.

Workflow N1 Sample Prep (50% MeCN / 10% DMSO) N2 RP-HPLC Separation (C18, 45°C, Shallow Gradient) N1->N2 10 µL Injection N3 ESI Ionization (Low Cone Voltage) N2->N3 Eluent Stream N4 Tandem MS/MS (Ramped CID Energy) N3->N4 Precursor Isolation N5 Data Interpretation (Sequence & Modifications) N4->N5 Fragment Spectra

Fig 1. End-to-end analytical workflow for Fmoc-protected beta-peptide characterization.
Protocol 3.1: Sample Preparation

Causality: Fmoc-peptides are notoriously insoluble in purely aqueous buffers. Injecting an aqueous suspension leads to on-column precipitation and ghost peaks.

  • Weigh 1.0 mg of the crude peptide.

  • Dissolve initially in 100 µL of LC-MS grade Dimethyl Sulfoxide (DMSO) to disrupt intermolecular

    
    -sheet hydrogen bonding.
    
  • Dilute to 1.0 mL using 50% Acetonitrile (MeCN) in water.

  • Filter through a 0.22 µm PTFE syringe filter (do not use nylon, as it binds hydrophobic peptides).

Protocol 3.2: RP-HPLC Method for Purity Profiling

Causality: Elevated column temperatures (45 °C) increase the mass transfer rate between the mobile and stationary phases, effectively denaturing secondary structures and sharpening peaks for hydrophobic peptides[3].

  • Column: Waters XBridge Peptide BEH C18 (130 Å, 3.5 µm, 4.6 × 150 mm).

  • Column Temperature: 45 °C.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Ion-pairing agent to suppress silanol interactions).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection (UV): 220 nm (amide backbone), 254 nm (cyano-phenyl ring), and 301 nm (highly specific diagnostic wavelength for the Fmoc group).

Protocol 3.3: LC-ESI-MS/MS Sequence Analysis

Causality: TFA causes severe ion suppression in ESI-MS. For MS analysis, the mobile phase modifiers must be switched from 0.1% TFA to 0.1% Formic Acid (FA).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 20 V (Critical Step: Must be kept unusually low to prevent the premature in-source loss of the Fmoc group).

  • Collision Energy (CE): Ramped from 20 to 45 eV to ensure comprehensive fragmentation of the robust

    
    -amino acid backbone.
    

Data Presentation & Interpretation

Chromatographic Gradient Optimization

To resolve closely eluting sequence isomers or deletion sequences (e.g., des-cyano impurities), a shallow gradient is required.

Table 1: Optimized RP-HPLC Gradient Profile

Time (min)% Mobile Phase A (0.1% FA/H₂O)% Mobile Phase B (0.1% FA/MeCN)Curve Type
0.08020Initial
5.08020Isocratic hold (desalting)
25.03070Linear (Shallow slope for resolution)
27.0595Linear (Column wash)
32.08020Linear (Re-equilibration)
MS/MS Fragmentation Pathways

When analyzing the MS/MS spectra of peptides containing Fmoc-β-HoPhe(3-CN)-OH, analysts must account for competing fragmentation pathways. The structural rigidity of the


-homo linkage often requires higher collision energies, which inadvertently triggers side-chain neutral losses.

Fragmentation P Precursor Ion [M+H]+ (Intact Fmoc-Peptide) F In-Source / Low CE Fragmentation Loss of Dibenzofulvene (-178 Da) P->F Cone Voltage > 30V B High CE CID MS/MS Backbone Cleavage P->B Optimal CID (20-45 eV) F->B MS3 or High Energy CID Y y-ions & b-ions (Mass Shifted by +14 Da per β-residue) B->Y Peptide Bond Cleavage C Side-Chain Neutral Loss (-27 Da, HCN) B->C Cyano-Aromatic Fragmentation

Fig 2. ESI-MS/MS fragmentation pathways and diagnostic mass shifts for the target peptide.

Table 2: Diagnostic MS/MS Mass Shifts for Fmoc-β-HoPhe(3-CN)-OH

Fragmentation EventMass Shift (

Da)
Diagnostic Significance
Loss of Dibenzofulvene - 178.08Confirms the presence of the N-terminal Fmoc protecting group. Often the base peak in poorly optimized MS methods.
Loss of Fmoc-OH - 240.08Alternative Fmoc cleavage pathway; indicates intact N-terminus.
HCN Neutral Loss - 27.01Confirms the presence of the cyano (-CN) substitution on the phenyl ring. Prominent at high collision energies.

-Residue Mass Addition
+ 186.08The exact residue mass added to the

or

ion series when the sequence breaks across the

-HoPhe(3-CN) residue.

References

  • Title: The Use of β-Amino Acids in the Design of Protease and Peptidase Inhibitors. Source: researchgate.net URL: [Link]

  • Title: Expanding the Utility of 4-Cyano-l-Phenylalanine As a Vibrational Reporter of Protein Environments. Source: acs.org URL: [Link]

  • Title: High-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry for the Detection of Amyloid Beta Peptide Related with Alzheimer's Disease. Source: nih.gov URL: [Link]

Sources

Troubleshooting & Optimization

challenges in coupling Fmoc-beta-hophe(3-cn)-oh

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Coupling Fmoc-β-HoPhe(3-CN)-OH

Introduction: The Molecule & The Challenge

Fmoc-β-HoPhe(3-CN)-OH is a non-proteinogenic


-amino acid derivative used primarily to introduce proteolytic stability and specific secondary structural features (such as 

-peptide helices or turn mimetics) into peptide backbones.
  • Chemical Nature: It is a

    
    -homo analog of phenylalanine with a cyano (nitrile) substitution at the meta-position of the aromatic ring.
    
  • The Core Challenge: The synthesis involves two distinct hurdles:

    • Kinetic Sluggishness:

      
      -amino acids possess an additional methylene group in the backbone compared to 
      
      
      
      -amino acids. This alters the transition state geometry during activation and aminolysis, often requiring more potent coupling reagents than standard HBTU/HOBt protocols.
    • Hydrophobic Aggregation: The 3-cyanobenzyl side chain is highly hydrophobic and aromatic. When multiple such residues are coupled, or when coupled adjacent to other hydrophobic residues, "on-resin" aggregation via

      
      -sheet formation (or 
      
      
      
      -peptide specific folding) can collapse the resin network, rendering the N-terminus inaccessible.

Troubleshooting Guide (Q&A)

Issue 1: Incomplete Coupling (Low Yield)

Q: I am seeing <50% coupling efficiency using HBTU/DIPEA after 1 hour. Is the nitrile group interfering? A: The nitrile group is electronically withdrawing but is unlikely to be the primary cause of failure. The issue is almost certainly steric hindrance and backbone flexibility of the


-amino acid. HBTU is often insufficient for 

-amino acids.

Solution:

  • Switch Reagents: Transition to HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyBOP . The 7-azabenzotriazole (HOAt) moiety in HATU creates a more reactive active ester that accelerates aminolysis.

  • Double Coupling: Perform the coupling twice.

    • First Pass: 1 hour with HATU.

    • Second Pass: 2 hours with fresh reagents.

  • Solvent System: Use NMP (N-methyl-2-pyrrolidone) instead of DMF. NMP is superior at disrupting hydrophobic aggregates which this residue promotes.

Issue 2: Solubility & Handling

Q: The amino acid does not fully dissolve in DMF at 0.5 M. Can I heat it? A: The hydrophobic nature of the (3-CN)homophenyl side chain limits solubility.

  • Protocol: You may gently warm the solution to 40°C to aid dissolution, but do not add the coupling reagent (HATU/DIEA) while the solution is hot to avoid premature hydrolysis or racemization (though

    
    -AAs are less prone to racemization than 
    
    
    
    -AAs).
  • Additive: If solubility persists as an issue, add 10-20% DCM (Dichloromethane) or DMSO to the DMF. This often helps solubilize aromatic-rich protected amino acids.

Issue 3: Post-Coupling Fmoc Removal

Q: After coupling Fmoc-β-HoPhe(3-CN)-OH, the subsequent Fmoc deprotection is unusually slow. Why? A: This is a classic symptom of secondary structure formation .


-peptides can form stable helices (like the 14-helix) even at short lengths. These structures bury the N-terminal Fmoc group.
  • Solution: Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) alongside piperidine.[1] A cocktail of 2% DBU / 2% Piperidine in DMF is more effective at penetrating aggregates than standard 20% piperidine.

Issue 4: Side Reactions of the Nitrile

Q: Will the 3-cyano group react during TFA cleavage? A: Aromatic nitriles are generally stable to standard TFA cleavage cocktails (95% TFA / 2.5% TIS / 2.5% H2O).

  • Caution: Avoid strong reducing agents or extremely harsh acidic conditions at high temperatures (>60°C) for prolonged periods, which could theoretically hydrolyze the nitrile to an amide, though this is rare in standard SPPS.

Optimized Experimental Protocols

Protocol A: High-Efficiency Manual Coupling

Recommended for "difficult" sequences or when HBTU fails.

StepReagentVolume/EquivalentsTimeNotes
1. Swell DCM10 mL/g resin30 minEssential for resin accessibility.
2. Wash NMP5 x 2 min-Displaces DCM.
3. Activation Fmoc-β-HoPhe(3-CN)-OH 3.0 eq -Dissolve in NMP (or DMF).
HATU 2.9 eq -Add to AA solution.
HOAt (Optional)3.0 eq-Synergistic with HATU.
TMP (Collidine) or DIPEA 6.0 eq -Add immediately before use.
4. Coupling Activated Mix-2 - 4 hours Agitate gently.
5. Monitor Kaiser Test--If blue (positive), repeat step 3-4.
Protocol B: Microwave-Assisted Coupling

For automated synthesizers (e.g., CEM Liberty Blue, Biotage).

  • Temperature: 75°C

  • Power: 30W (maintain sub-boiling)

  • Time: 5 minutes (Single Coupling) or 2 x 5 minutes (Double Coupling)

  • Reagents: DIC/Oxyma Pure is often preferred for microwave synthesis to reduce racemization risks at high heat, though HATU is acceptable if temperature is strictly controlled (<75°C).

Technical Visualization

Figure 1: Troubleshooting Decision Tree

Caption: Logic flow for diagnosing and resolving incomplete coupling of Fmoc-β-HoPhe(3-CN)-OH.

CouplingLogic Start Start: Coupling Fmoc-β-HoPhe(3-CN)-OH CheckSolubility Is AA fully soluble in DMF? Start->CheckSolubility AddSolvent Add 10-20% DCM or DMSO Warm to 40°C (Pre-activation) CheckSolubility->AddSolvent No StandardCoupling Attempt Standard Coupling (HBTU/DIPEA, 1h) CheckSolubility->StandardCoupling Yes AddSolvent->StandardCoupling KaiserTest Kaiser Test Result? StandardCoupling->KaiserTest Success Proceed to Capping/Deprotection KaiserTest->Success Yellow (Negative) Fail Incomplete (Blue Beads) KaiserTest->Fail Blue (Positive) SwitchReagent Switch to HATU/HOAt Use NMP solvent Fail->SwitchReagent DoubleCouple Perform Double Coupling (2 x 2h) SwitchReagent->DoubleCouple Microwave Microwave Assist (75°C, 5 min, DIC/Oxyma) DoubleCouple->Microwave If still fails Microwave->Success Final Attempt

Figure 2: Beta-Amino Acid Aggregation Mechanism

Caption: Visualizing how beta-peptides form stable secondary structures that hinder coupling.

Aggregation Resin Resin Bead ChainA Peptide Chain A Resin->ChainA ChainB Peptide Chain B Resin->ChainB BetaSheet Beta-Sheet/Helix Formation (H-Bonding Network) ChainA->BetaSheet Hydrophobic Interaction ChainB->BetaSheet Hydrophobic Interaction StericBlock N-Terminus Inaccessible BetaSheet->StericBlock Causes Solution Solution: Chaotropic Salts (LiCl) or NMP/DMSO Solution->BetaSheet Disrupts

References

  • National Institutes of Health (NIH). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC.[2] [Link]

  • Core. α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol.[Link]

Sources

optimizing coupling efficiency for sterically hindered beta-amino acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in solid-phase peptide synthesis (SPPS): optimizing the coupling efficiency of sterically hindered


-amino acids.

-amino acids introduce an additional methylene group into the peptide backbone. When these residues are sterically hindered (e.g., 

-disubstituted or

-disubstituted), the steric bulk severely restricts the conformational freedom of the transition state during acylation. This results in sluggish kinetics, incomplete couplings, and sequence deletions.

This guide synthesizes field-proven methodologies, thermodynamic principles, and advanced reagent chemistries to help you systematically troubleshoot and optimize these difficult couplings.

Diagnostic Workflow for Coupling Failures

Before altering your entire synthesis strategy, it is critical to follow a logical escalation path. The diagram below outlines the self-validating diagnostic workflow for addressing incomplete couplings of hindered


-amino acids.

Workflow Start Incomplete Coupling Detected (Kaiser/LC-MS) Step1 Double Coupling Cycle (Fresh Reagents, Extended Time) Start->Step1 Check1 Coupling Complete? Step1->Check1 Step2 Switch Activator (HATU or COMU) Check1->Step2 No Success Proceed to Next Cycle Check1->Success Yes Check2 Coupling Complete? Step2->Check2 Step3 Microwave-Assisted SPPS (DIC/Oxyma at 75°C) Check2->Step3 No Check2->Success Yes Aggreg Disrupt Aggregation (Chaotropic Salts / Solvent Switch) Step3->Aggreg If persistent Aggreg->Success Resolved

Diagnostic workflow for troubleshooting sterically hindered amino acid couplings.

Troubleshooting Guide & FAQs

Q1: Why do standard coupling reagents like HBTU/HOBt fail when coupling disubstituted


-amino acids? 
A:  The failure is thermodynamic and kinetic. Standard reagents like HBTU generate an OBt (benzotriazole) active ester. For unhindered 

-amino acids, this ester is sufficiently reactive. However, disubstituted

-amino acids present massive steric shielding around the electrophilic carbonyl carbon. The incoming nucleophile (the resin-bound amine) cannot easily achieve the required Bürgi-Dunitz trajectory for attack. The activation energy barrier is simply too high for the OBt ester to overcome at room temperature, leading to incomplete reactions and potential side reactions like diketopiperazine formation.

Q2: Should I switch to HATU or COMU for these specific residues? A: Yes. Both are excellent choices, but they operate on slightly different principles:

  • HATU generates an OAt (7-aza-1-hydroxybenzotriazole) active ester. The critical advantage here is anchimeric assistance (the neighboring group effect). The pyridine nitrogen in the HOAt leaving group hydrogen-bonds with the incoming amine, pre-organizing the transition state and drastically lowering the activation energy.

  • COMU is an uronium salt based on the Oxyma Pure leaving group. It offers coupling efficiencies comparable to HATU but is non-explosive and less allergenic[1]. Oxyma-based reagents also exhibit a remarkable ability to inhibit epimerization, which is crucial if your

    
    -amino acid has a sensitive stereocenter[2].
    

Q3: I am using HATU, but I am seeing a +98 Da mass adduct on my peptide. What is happening? A: You are observing guanidinylation (capping) of your N-terminus. Uronium/aminium salts like HATU and HBTU can react directly with the free resin-bound amine if the activation of the incoming amino acid is slower than the side reaction. Because sterically hindered


-amino acids activate slowly, the excess HATU caps the peptide chain.
Fix: Pre-activate the 

-amino acid with HATU and the base (DIPEA) for 2–3 minutes before adding it to the resin. Alternatively, switch to a carbodiimide-based system like DIC/Oxyma, which cannot cause guanidinylation.

Q4: How does Microwave-Assisted SPPS (MW-SPPS) solve the steric hindrance problem? A: Microwave irradiation provides rapid, precise, and homogeneous dielectric heating directly to the reaction mixture. By elevating the temperature (typically to 75°C), you provide the system with enough thermal energy to overcome the high activation barrier of the sterically crowded transition state[3]. Furthermore, the elevated temperature disrupts intermolecular hydrogen bonding, preventing the growing peptide chain from aggregating into


-sheets, which often masks the reactive amine[3]. MW-SPPS can drive conventionally difficult couplings of bulky amino acids to completion in just 5 to 20 minutes[4][5].

Quantitative Comparison of Coupling Reagents

To aid in your experimental design, the following table summarizes the performance metrics of primary coupling reagents when applied to sterically hindered substrates.

ReagentActive Ester GeneratedAnchimeric AssistanceGuanidinylation RiskEfficiency for Hindered

-AAs
Safety / Notes
HBTU OBtNoHighLowStandard use only; prone to deletions.
HATU OAtYesHighVery HighGold standard for difficult couplings.
COMU OxymaNoHighVery HighSafer alternative to HATU; highly soluble[1][2].
DIC / Oxyma OxymaNoNone HighIdeal for Microwave SPPS; no capping risk.

Experimental Methodology: Microwave-Assisted Coupling Protocol

For the most recalcitrant


-amino acids, a combination of elevated temperature and highly reactive esters is required. The following self-validating protocol utilizes DIC/Oxyma Pure under microwave irradiation to prevent guanidinylation while maximizing kinetic energy.

Materials Required:

  • Fmoc-protected

    
    -amino acid (5 equivalents relative to resin loading)
    
  • N,N'-Diisopropylcarbodiimide (DIC) (5 equivalents)

  • Oxyma Pure (5 equivalents)

  • N,N-Dimethylformamide (DMF) (Peptide synthesis grade)

Step-by-Step Procedure:

  • Resin Preparation: Swell the resin in DMF for 15 minutes at room temperature.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF for 3 minutes at 75°C (Microwave). Wash thoroughly with DMF (4 × 1 min).

  • In-Situ Activation: Dissolve the Fmoc-

    
    -amino acid and Oxyma Pure in a minimal volume of DMF (approx. 0.1 M concentration). Add DIC to the solution. Scientific Rationale: Using DIC/Oxyma avoids the guanidinylation side-reaction common with uronium salts during slow couplings.
    
  • Microwave Coupling: Transfer the activated mixture to the resin vessel. Irradiate in the microwave synthesizer at 75°C for 15 to 20 minutes .

    • Note on side reactions: If the

      
      -amino acid contains sensitive side-chain protecting groups prone to heat degradation, reduce the temperature to 50°C and extend the time to 45 minutes.
      
  • Washing: Drain the reaction vessel and wash the resin with DMF (4 × 1 min).

  • Validation (Crucial Step): Perform a Kaiser Test (for primary amines) or Chloranil Test (for secondary amines).

    • If Negative: Proceed to the next deprotection cycle.

    • If Positive: Do not deprotect. Perform a Double Coupling using HATU (5 eq) and DIPEA (10 eq) at room temperature for 1 hour to capture any unreacted, highly hindered sites without subjecting the resin to prolonged thermal stress.

References

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. Available at:[Link]

  • TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B. National Institutes of Health (NIH). Available at:[Link]

Sources

Technical Support Center: Fmoc-β-HoPhe(3-CN)-OH Activation & Coupling

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is structured to address the specific challenges of activating and coupling Fmoc-β-HoPhe(3-CN)-OH (Fmoc-beta-homophenylalanine-3-cyano).

Topic: Preventing Racemization During Activation

Executive Summary: The "Base-Free" Imperative

You are likely encountering difficulties because Fmoc-β-HoPhe(3-CN)-OH presents a unique stereochemical challenge. While ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-amino acids (specifically 

-amino acids) are generally more resistant to oxazolone-mediated racemization than their

-amino acid counterparts, they are not immune.[1]

The presence of the 3-cyano (3-CN) group on the homophenyl side chain introduces an electron-withdrawing effect.[2][1] If you are using standard uronium/guanidinium activation (e.g., HATU/HBTU) with a tertiary base (DIPEA/NMM), you are increasing the risk of base-catalyzed epimerization or premature Fmoc-cleavage.[2][1]

Core Recommendation: Switch immediately to a Carbodiimide/Oxyma (Base-Free) activation protocol.[2][1] This eliminates the exogenous base that drives the primary racemization pathway.[2][1]

Critical Analysis: The Racemization Mechanism

To prevent the issue, we must understand the "why."[2][1]

The -Amino Acid Paradox
  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -Amino Acids:  Racemize primarily via the 5(4H)-oxazolone mechanism.[1][3]
    
  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -Amino Acids:  Cannot easily form the 5-membered oxazolone ring due to the extra methylene group in the backbone.[1]
    
  • The Risk Vector: For ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -HoPhe derivatives, the primary risk is not oxazolone formation, but rather direct enolization  or mixed anhydride disproportionation  if activated too aggressively.[1] The 3-CN group pulls electron density, potentially acidifying the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
    
    
    
    -protons (adjacent to the carbonyl), although the chiral center is at the
    
    
    -position.[1]

Note: If you are using a ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-amino acid  (side chain at the 

-position), racemization is extremely rapid .[1] This guide assumes you are using the standard ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-HoPhe (side chain at the

-position).[1]
Visualizing the Activation Pathway

The following diagram illustrates the decision logic for safe activation.

ActivationLogic Start Start: Fmoc-β-HoPhe(3-CN)-OH Choice Select Activation Method Start->Choice PathA Method A: HATU/HBTU + DIPEA Choice->PathA Standard SPPS PathB Method B: DIC + Oxyma Pure Choice->PathB Recommended PathC Method C: Mixed Anhydride (IBCF/NMM) Choice->PathC Solution Phase RiskA High Risk: Base-Catalyzed Racemization/Elimination PathA->RiskA SafeB Safe: Neutral pH Maintains Chirality PathB->SafeB RiskC Moderate Risk: Temperature Sensitive PathC->RiskC

Figure 1: Decision matrix for activation strategies. Method B (DIC/Oxyma) is the gold standard for preventing racemization in sensitive residues.[2][1]

Step-by-Step Protocol: The "Safe" Activation

This protocol uses DIC (Diisopropylcarbodiimide) and Oxyma Pure to generate the active ester in situ without adding a tertiary base like DIPEA, effectively halting base-catalyzed racemization.[2][1]

Reagents Required
  • Amino Acid: Fmoc-β-HoPhe(3-CN)-OH (0.1 M in DMF)[2][1]

  • Activator: DIC (0.5 M in DMF)[2][1]

  • Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (0.5 M in DMF)[2][1]

  • Solvent: Anhydrous DMF or NMP[2][1]

Protocol (Automated or Manual SPPS)
  • Dissolution: Dissolve the Fmoc-β-HoPhe(3-CN)-OH and Oxyma Pure together in DMF.

    • Why? Premixing the additive ensures the active ester forms immediately upon DIC addition, preventing symmetric anhydride formation (which can be slow and prone to side reactions).[2][1]

  • Activation: Add the DIC solution to the Amino Acid/Oxyma mixture.

    • Ratio: 1.0 : 1.0 : 1.0 (AA : DIC : Oxyma).[2][1]

    • Temperature: Room Temperature (20-25°C) . Do not heat during activation.[2][1][4]

  • Pre-activation Time: Allow to react for 2-3 minutes .

    • Critical: Do not exceed 5 minutes. While ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      -amino acids are stable, prolonged activation can lead to aggregation or hydrolysis if water is present.[1]
      
  • Coupling: Transfer the activated mixture to the resin-bound peptide.

  • Reaction Time: Allow coupling to proceed for 60–120 minutes.

Comparison of Activation Methods
FeatureDIC / Oxyma (Recommended) HATU / DIPEA (Avoid) HBTU / DIPEA (Avoid)
pH Environment Acidic to NeutralBasic (pH > 9)Basic (pH > 9)
Racemization Risk Negligible High (due to excess base)Moderate/High
Coupling Efficiency ExcellentExcellentGood
Side Reactions LowGuanidinylation of aminesCapping of amines

Troubleshooting & FAQs

Q1: I am seeing a "doublet" peak in HPLC. Is this racemization?

Diagnosis: Not necessarily.

  • Scenario A (Racemization): If the two peaks have identical mass (MS) and are very close in retention time (<1 min difference), it is likely the D/L enantiomer pair.[2][1]

  • Scenario B (Diastereomers): If you are coupling to a pre-existing chiral center, you might be seeing diastereomers formed from the previous step, not this one.[1]

  • Scenario C (Hydrolysis): The "3-CN" group can hydrolyze to an amide (CONH2) under strong acid/base conditions.[1] Check the Mass Spec. If the mass is +18 Da, your nitrile has hydrolyzed, likely during TFA cleavage or harsh activation.[2][1]

Q2: Can I use Collidine instead of DIPEA?

Answer: Yes. If you must use a uronium salt (like HATU), replace DIPEA with 2,4,6-Collidine (TMP) .[2][1]

  • Reasoning: Collidine is a weaker, more sterically hindered base.[2][1][4][5] It is sufficient to drive the formation of the active ester but less likely to abstract the proton causing racemization.[2][1]

  • Protocol: Use HATU / Collidine (1 : 2 equivalents).[1]

Q3: Is Fmoc-β-HoPhe(3-CN)-OH a or amino acid?

Answer: You must verify this with your vendor.

  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -HoPhe:  (Side chain on the 
    
    
    
    -carbon).[1] Stable. The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
    
    
    -protons are CH2.[1] Racemization is difficult.[2][1][5]
  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -HoPhe:  (Side chain on the 
    
    
    
    -carbon).[1] Highly Unstable. The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
    
    
    is the chiral center and is adjacent to the carbonyl.[1] It racemizes faster than standard ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
    
    
    -amino acids.[1]
  • Action: If you have a ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     analog, you must  use the DIC/Oxyma protocol at 0°C and minimize base exposure strictly.[1]
    
Q4: Why does the coupling look incomplete (Kaiser test positive)?

Answer: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-amino acids are sterically bulkier than 

-amino acids.[1] The "extra" methylene group changes the trajectory of the nucleophilic attack.[2][1]
  • Solution: Do not add base or heat to force it (this causes racemization).[2][1][4] Instead, perform a double coupling using the same DIC/Oxyma protocol.[1]

References

Sources

Technisches Support-Center: Fehlerbehebung bei der unvollständigen Fmoc-Entschützung von 3-Cyano-substituierten Aminosäuren

Author: BenchChem Technical Support Team. Date: March 2026

Answering in German. Absolut! Hier ist ein technisches Support-Center, das sich mit den Herausforderungen der unvollständigen Fmoc-Entschützung von 3-Cyano-substituierten Aminosäuren befasst.

An: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Willkommen in unserem technischen Support-Center. Dieser Leitfaden wurde entwickelt, um Ihnen als leitender Anwendungswissenschaftler bei der Bewältigung der spezifischen Herausforderungen zu helfen, die mit der unvollständigen Entfernung der Fmoc-Schutzgruppe von 3-Cyano-substituierten Aminosäuren während der Festphasen-Peptidsynthese (SPPS) verbunden sind. Wir werden die zugrunde liegenden Mechanismen untersuchen, detaillierte Protokolle zur Fehlerbehebung bereitstellen und bewährte Verfahren zur Gewährleistung hoher Peptidausbeute und -reinheit anbieten.

Häufig gestellte Fragen (FAQs)

F1: Warum ist die Fmoc-Entschützung bei 3-Cyano-substituierten Aminosäuren besonders schwierig?

Die Herausforderung ist zweifach. Erstens kann die sterische Hinderung durch die Cyano-Gruppe und die benachbarte Peptidkette den Zugang der Base (z. B. Piperidin) zum sauren Proton an der Fluorenylgruppe physikalisch blockieren.[1] Zweitens kann die stark elektronenziehende Natur der Cyano-Gruppe die Anfälligkeit des α-Protons für eine basenkatalysierte Epimerisierung erhöhen und das Risiko von Nebenreaktionen wie der β-Eliminierung der Cyano-Gruppe erhöhen, was zur Bildung von Dehydroalanin-Derivaten führt.

F2: Was sind die unmittelbaren Anzeichen für eine unvollständige Fmoc-Entschützung in meiner Synthese?

Die Hauptindikatoren für eine unvollständige Entschützung sind:

  • Positive oder schwache Farbreaktion bei qualitativen Tests: Ein positiver Kaiser-Test (für primäre Amine) oder ein anderer Ninhydrin-basierter Test nach dem Entschützungsschritt deutet auf verbleibende freie Amine hin, was auf eine unvollständige Kopplung im vorherigen Schritt hindeutet, die oft durch eine unvollständige Entschützung verursacht wird.[2]

  • HPLC-Analyse des Rohprodukts: Das Vorhandensein einer signifikanten Peak, der der Masse des Zielpeptids plus 222,2 Da entspricht, bestätigt das Vorhandensein der Fmoc-Gruppe.[1]

  • Sequenzierungsfehler: Das Auftreten von Deletionssequenzen in der Massenspektrometrie-Analyse, bei denen die problematische Aminosäure fehlt, ist ein klares Zeichen dafür, dass die Fmoc-Gruppe nicht entfernt wurde und die anschließende Kopplung verhindert hat.[1]

F3: Kann ich einfach die Standard-Piperidin-Behandlungszeit verlängern?

Obwohl die Verlängerung der Entschützungszeit ein logischer erster Schritt ist, ist sie nicht immer wirksam und kann Nebenreaktionen verschlimmern. Längere Exposition gegenüber Piperidin kann das Risiko einer Diketopiperazin-Bildung am Dipeptidstadium oder einer basenkatalysierten Epimerisierung erhöhen, insbesondere bei empfindlichen Resten.[2] Bei 3-Cyano-substituierten Resten erhöht eine längere Basenexposition auch das Risiko einer β-Eliminierung. Daher ist ein ausgewogener Ansatz erforderlich.

Verständnis der Kernmechanismen

Die Fmoc-Entschützung erfolgt über einen baseninduzierten E1cB-Eliminierungsmechanismus.[3][4] Das Verständnis dieses Weges und potenzieller Fehlerquellen ist für eine effektive Fehlerbehebung von entscheidender Bedeutung.

Standard-Fmoc-Entschützungsweg

Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-Peptid-Harz Proton_Abstraction 1. Protonenabstraktion (Base, z. B. Piperidin) Fmoc_Peptide->Proton_Abstraction Base Carbanion Carbanion-Zwischenprodukt Proton_Abstraction->Carbanion Beta_Elimination 2. β-Eliminierung Carbanion->Beta_Elimination DBF Dibenzofulven (DBF) Beta_Elimination->DBF Deprotected_Peptide H₂N-Peptid-Harz (Entschütztes Peptid) Beta_Elimination->Deprotected_Peptide Scavenging 3. DBF-Abfangen DBF->Scavenging Piperidin Adduct DBF-Piperidin-Addukt (Stabil) Scavenging->Adduct

Abbildung 1: Standard-E1cB-Mechanismus für die Fmoc-Entschützung.

Potenzielle Nebenreaktion: β-Eliminierung

Die elektronenziehende Cyano-Gruppe kann das β-Proton anfällig für die Abstraktion machen, was zu einer unerwünschten Eliminierung der Cyano-Gruppe führt, insbesondere unter längerer oder starker basischer Behandlung.

Beta_Elimination Cyano_AA Peptid-...-NH-CH(CH₂CN)-CO-... Proton_Abstraction Protonenabstraktion (Starke Base) Cyano_AA->Proton_Abstraction B: Enolate Enolat-Zwischenprodukt Proton_Abstraction->Enolate Elimination Eliminierung von CN⁻ Enolate->Elimination Dehydroalanine Dehydroalanin-Rest (Nebenprodukt) Elimination->Dehydroalanine Troubleshooting_Workflow Start Problem: Unvollständige Fmoc-Entschützung Step1 Strategie 1: Standardbedingungen optimieren (Zeit, Temperatur erhöhen) Start->Step1 Check1 Problem gelöst? Step1->Check1 Step2 Strategie 2: Stärkere Basenmischung verwenden (z. B. DBU/Piperidin) Check1->Step2 Nein End_Success Erfolg: Mit der Synthese fortfahren Check1->End_Success Ja Check2 Problem gelöst? Step2->Check2 Step3 Strategie 3: Lösungsmittel und chaotrope Agenzien modifizieren (NMP, 1M HOBt) Check2->Step3 Nein Check2->End_Success Ja Check3 Problem gelöst? Step3->Check3 Check3->End_Success Ja End_Fail Eskalieren: Synthesestrategie überdenken (z. B. anderes Isomer, Schutzgruppe) Check3->End_Fail Nein

Abbildung 3: Systematischer Workflow zur Fehlerbehebung.

Tabelle der Lösungen
StrategieParameterStandardbedingungEmpfohlene ModifikationBegründung & Vorsichtsmaßnahmen
1. Optimierung Entschützungszeit2 x 10 minErhöhen auf 2 x 20-30 minGibt der Base mehr Zeit, auf sterisch gehinderte Stellen zuzugreifen. [1]Überwachen Sie auf β-Eliminierung.
TemperaturRaumtemperaturErhöhen auf 30-40°CErhöht die Reaktionsgeschwindigkeit. Mit Vorsicht anwenden, um Nebenreaktionen zu vermeiden. [1]
2. Stärkere Base Entschützungsmittel20% Piperidin in DMF2% DBU / 2% Piperidin in DMFDBU ist eine stärkere, nicht-nukleophile Base, die die Protonenabstraktion beschleunigt. [2][5]Piperidin wird als Fänger für DBF beibehalten. Kann das Risiko einer Aspartimid-Bildung bei Asp-Resten erhöhen. [3][5]
3. Lösungsmittel LösungsmittelDMFNMP oder DMF mit 1M HOBtN-Methyl-2-pyrrolidon (NMP) ist besser in der Lage, die Sekundärstruktur und Aggregation aufzubrechen. [1]HOBt kann als chaotropes Agens wirken und die Solvatisierung verbessern.

Empfohlene experimentelle Protokolle

Führen Sie diese Protokolle sorgfältig durch und achten Sie auf die Validierungsschritte, um den Erfolg sicherzustellen.

Protokoll 1: Optimierte Piperidin-Entschützung

Dieses Protokoll ist für mäßig schwierige Sequenzen geeignet, bei denen eine leichte Erhöhung der Reaktionsbedingungen ausreicht.

  • Vorbereitung: Schwellen Sie das Peptid-Harz 30 Minuten lang in DMF an. Lassen Sie das Lösungsmittel ab.

  • Erste Entschützung: Geben Sie eine Lösung von 20% Piperidin in DMF zum Harz. Schütteln Sie die Mischung 30 Minuten lang bei Raumtemperatur. Lassen Sie die Lösung ab.

  • Zweite Entschützung: Wiederholen Sie Schritt 2.

  • Waschen: Waschen Sie das Harz gründlich mit DMF (5 x 1 min), um alle Spuren von Piperidin zu entfernen. [1]5. Validierung: Führen Sie einen Kaiser-Test durch. Nehmen Sie eine kleine Harzprobe (1-2 mg) für eine Testspaltung und LC-MS-Analyse, um die vollständige Entfernung der Fmoc-Gruppe zu bestätigen.

Protokoll 2: DBU/Piperazin-Entschützung

Dieses Protokoll wird für stark gehinderte Reste empfohlen, bei denen die Standardmethoden versagen. Die Kombination aus der starken Base DBU und dem milderen Fänger Piperazin kann die Effizienz verbessern und gleichzeitig einige Nebenreaktionen minimieren.

  • Vorbereitung: Schwellen Sie das Peptid-Harz 30 Minuten lang in DMF an. Lassen Sie das Lösungsmittel ab.

  • Entschützungslösung vorbereiten: Bereiten Sie eine frische Lösung von 2% DBU und 5% Piperazin in DMF vor. [1]3. Entschützung: Geben Sie die DBU/Piperazin-Lösung zum Harz. Schütteln Sie die Mischung 2 x 5 Minuten lang bei Raumtemperatur. Lassen Sie die Lösung ab.

  • Waschen: Waschen Sie das Harz gründlich mit DMF (mindestens 5 x 1 min), um alle Basenreste zu entfernen.

  • Validierung: Ein quantitativer UV-Vis-Test der abgelassenen Entschützungslösung kann verwendet werden, um die Freisetzung des DBF-Addukts zu quantifizieren. [5][6]Bestätigen Sie dies mit einer Testspaltung und LC-MS-Analyse, um das Fehlen des Fmoc-Addukts und das Vorhandensein des gewünschten Peptids zu überprüfen.

Überwachung und Analyse

Eine genaue Überwachung ist entscheidend, um den Erfolg der Entschützung sicherzustellen und kostspielige Fehler in der Synthese zu vermeiden.

  • UV-Vis-Spektrophotometrie: Die Überwachung der Absorption des DBF-Piperidin-Addukts bei ca. 301 nm ist eine quantitative Methode, um den Abschluss der Reaktion zu verfolgen. [6]Ein Plateau in der Absorption zeigt an, dass die Reaktion abgeschlossen ist. [1]* HPLC & Massenspektrometrie: Die Analyse einer kleinen Testspaltung nach dem Entschützungsschritt ist die definitivste Methode. Suchen Sie nach:

    • Erwartete Masse: Der Peak, der der Masse Ihres entschützten Peptids entspricht.

    • Verbleibende Fmoc-Gruppe: Ein Peak bei [M + 222,2] Da.

    • β-Eliminierung: Ein Peak bei [M - 26] Da (Verlust von HCN).

Referenzen
  • BenchChem Technical Support. (2025). Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Sterically Hindered β-Amino Acids.

  • MilliporeSigma. Fmoc Resin Cleavage and Deprotection.

  • BenchChem Technical Support. (2025). Navigating Fmoc Deprotection: A Guide to Alternative Bases for Minimizing Side Reactions.

  • Peptide Chemistry. Fmoc Deprotection Monitoring: UV–Vis & Color Approaches.

  • Nowick Laboratory. (Version 1.7.2). Standard practices for Fmoc-based solid-phase peptide synthesis.

  • Avelino-Flores, M. C., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC.

  • Sabour, S. (2017). Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase.

  • Fields, G. B. (1997). Methods for Removing the Fmoc Group.

  • GenScript. Terminology of Antibody Drug for Fmoc Deprotection.

  • WuXi AppTec. (2024). Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis.

  • Peptide Chemistry. Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives.

  • Peptide Chemistry. Deprotection Reactions.

  • ChemPep. Fmoc Solid Phase Peptide Synthesis.

  • BenchChem. (2025). A Comparative Guide to HPLC Purity Analysis of Synthetic Peptides with Fmoc-Dap(Boc)-OH and Its Orthogonal Alternatives.

  • Larsen, B. D., et al. (1991). Incomplete Fmoc deprotection in solid-phase synthesis of peptides. PubMed.

  • AltaBioscience. (2024). Fmoc Amino Acids for SPPS.

  • Springer Nature Experiments. (1997). Methods for Removing the Fmoc Group.

  • BenchChem Technical Support. (2025). Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis.

Sources

Technical Support Center: Purification of Peptides with Hydrophobic Non-Natural Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Operator: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting Hydrophobic Peptide Purification (nAA-modified)

Introduction

Welcome to the Advanced Purification Support Center. If you are working with peptides containing hydrophobic non-natural amino acids (nAAs)—such as fluorinated residues (e.g., trifluoromethyl-phenylalanine), bulky aromatics (e.g., naphthylalanine), or lipidated side chains—you are likely facing a specific triad of failure modes: aggregation-induced precipitation , irreversible column adsorption , and poor chromatographic resolution .

This guide moves beyond standard protocols. It treats your purification setup as a thermodynamic system where solubility and stationary phase interactions must be aggressively managed.

Module 1: Solubility & Sample Preparation (The "Pre-Column" Crisis)

Ticket #001: "My peptide precipitates immediately upon contact with the mobile phase."

Diagnosis: Hydrophobic nAAs drive the formation of beta-sheet aggregates or hydrophobic collapse. Standard solvents (Water/Acetonitrile) cannot overcome the inter-molecular Hydrogen bonding or Van der Waals forces holding these aggregates together.

The Solution: The "Disrupt & Dilute" Protocol You must use a solvent that disrupts secondary structure before the peptide enters the aqueous environment.

Step-by-Step Protocol:

  • Initial Solubilization: Dissolve the crude peptide in 100% Hexafluoro-2-propanol (HFIP) .

    • Mechanism:[1][2][3][4] HFIP is a strong hydrogen bond donor. It disrupts the beta-sheets formed by hydrophobic residues, effectively "linearizing" the peptide [1].

  • The "Crash" Check: Take a small aliquot (10 µL) and add it to 90 µL of your starting mobile phase (usually 5-10% ACN).

    • If clear: Proceed to injection.[1][5]

    • If cloudy: You need a Chaotropic Boost or an Organic Modifier .

  • Alternative Solvent System: If HFIP is unavailable or too volatile, use DMSO or DMF , but be aware of the "Viscous Fingering" effect which can distort peak shapes.

  • Chaotropic Agents: For extreme cases, use 6M Guanidine HCl or 8M Urea .[6]

    • Warning: Urea can carbamylate free amines if left too long or heated. Use immediately.

Decision Matrix: Solubilization Strategy

SolubilityLogic Start Peptide Sample WaterTest Soluble in Water/Buffer? Start->WaterTest ACNTest Soluble in 50% ACN? WaterTest->ACNTest No MethodA Standard RP-HPLC WaterTest->MethodA Yes DMSOTest Soluble in DMSO/DMF? ACNTest->DMSOTest No MethodB Inject in High % Organic (At-Column Dilution) ACNTest->MethodB Yes HFIPTest Soluble in HFIP? DMSOTest->HFIPTest No DMSOTest->MethodB Yes MethodC Use HFIP in Mobile Phase (Expensive/Effective) HFIPTest->MethodC Yes

Figure 1: Decision tree for selecting the correct solubilization strategy based on peptide hydrophobicity.

Module 2: Chromatographic Separation (The "On-Column" Battle)

Ticket #002: "I inject the sample, but nothing elutes. Or, the peak is a broad, tailing smear."

Diagnosis: Your peptide is binding too strongly to the stationary phase (irreversible adsorption) or the mass transfer kinetics are too slow due to the hydrophobic nAAs.

The Solution: Thermodynamics & Stationary Phase Selection

1. Temperature is Key (The 60°C Rule) Hydrophobic interactions are endothermic, but desorption kinetics improve significantly with heat.

  • Action: Set your column oven to 60°C - 80°C .

  • Why: This lowers mobile phase viscosity (reducing backpressure) and increases the solubility of the peptide in the mobile phase, sharpening the peak [2].[7]

  • Hardware Check: Ensure your column is silica-based "Sterically Protected" (e.g., Agilent Zorbax StableBond) or Polymer-based (e.g., PLRP-S) to withstand heat + low pH.

2. Stationary Phase: C18 is (Probably) the Enemy For nAAs like Naphthylalanine or fluorinated residues, C18 chains interact too strongly.

  • Switch to C4 or C8: The shorter alkyl chains reduce the hydrophobic contact area, allowing elution at reasonable ACN concentrations [3].

  • Switch to Phenyl-Hexyl: If your nAAs are aromatic, pi-pi interactions can provide alternative selectivity that is easier to disrupt than pure hydrophobic interaction.

  • Pore Size: Use 300Å (Wide Pore) . Standard 100Å pores are easily clogged by aggregating hydrophobic peptides.

3. Mobile Phase Modifiers If Acetonitrile (ACN) isn't strong enough, use Isopropanol (IPA) .

  • Protocol: Replace Mobile Phase B with ACN:IPA (70:30) . IPA has a higher eluting strength for hydrophobic compounds.

Comparative Data: Column Performance for Hydrophobic Peptides

ParameterStandard C18 (100Å)Wide-Pore C4 (300Å)Polymer (PLRP-S)
Retention Very High (Risk of permanent binding)Moderate (Good recovery)High (Tunable)
Peak Shape Often TailingSharperBroad but symmetrical
pH Stability pH 2-8pH 2-8pH 1-14
Temp Limit ~60°C~60-80°C>80°C
Best For Standard PeptidesHydrophobic nAAs Extreme Hydrophobicity

Module 3: Recovery & Yield (The "Post-Column" Reality)

Ticket #003: "I load 10mg but only recover 2mg. Is the column eating my peptide?"

Diagnosis: While the column is a suspect, the culprit is often your system tubing, fraction collector, or vials. Hydrophobic peptides adsorb rapidly to plastics and glass.

The Solution: System Passivation & Material Choice

1. The "Ghost" Peak Protocol (Passivation) Before your run, inject a high concentration of a "sacrificial" protein (like BSA) or run a gradient with 0.1% Tween-20 (divert to waste!). This coats the active sites on the PEEK tubing and stainless steel.

  • Note: This is a temporary fix.

2. Low-Bind Consumables

  • Use Polypropylene vials, not glass (glass has silanols that bind cationic/hydrophobic peptides).

  • Use "Low-Retention" pipette tips.

3. Fraction Collection Solvent

  • Pre-fill your fraction collector tubes with a small amount of Formic Acid or IPA .

  • Why: As the peak elutes and mixes with the air in the tube, the ACN evaporates, raising the water content and causing the peptide to crash out inside the tube. Keeping the organic content high prevents this.

Module 4: Workflow Visualization

Optimization Logic for Hydrophobic nAA Peptides

OptimizationWorkflow Input Crude Peptide (Hydrophobic nAAs) Step1 Initial Run: C4 Column, 60°C Input->Step1 Decision1 Peak Shape? Step1->Decision1 Good Proceed to Prep Decision1->Good Sharp Bad Broad/Tailing Decision1->Bad Poor Fix1 Add IPA to Mobile B (ACN:IPA 70:30) Bad->Fix1 Fix2 Switch to Polymer Column (PLRP-S) @ 80°C Fix1->Fix2 If still poor

Figure 2: Logical workflow for optimizing chromatographic conditions when standard methods fail.

References

  • Chen, Y., et al. (2017). "HFIP Tips for LC-UV Oligo Methods." Phenomenex Technical Notes. [Link]

  • Agilent Technologies. (2002).[5] "Effect of Elevated Temperatures on Reversed-Phase HPLC of Highly Hydrophobic Peptides." Agilent Application Note 5988-6316EN. [Link]

  • Biotage. (2023).[3] "Which Stationary Phase Should I Choose For My Peptide Purification?" Biotage Blog. [Link]

Sources

Technical Support Center: Troubleshooting 3-Cyanophenylalanine Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Support Center. 3-Cyanophenylalanine (3-CN-Phe) is a highly valuable unnatural amino acid, widely utilized as an infrared (IR) probe, a Raman tag, and a fluorescence quencher in biological studies[1]. However, incorporating this residue via standard Fmoc-Solid Phase Peptide Synthesis (Fmoc-SPPS) often results in unexpectedly low yields.

This guide provides drug development professionals and synthetic chemists with field-proven, mechanistically grounded solutions to diagnose and resolve the three primary modes of failure: nitrile hydration , incomplete coupling , and racemization .

Diagnostic Workflow for Low Yields

Before altering your synthesis protocol, you must identify the chemical root cause of your low yield. Analyze your crude peptide using LC-MS and use the diagnostic flowchart below to determine your troubleshooting path.

G Start Low Yield of 3-CN-Phe Peptide LCMS LC-MS Analysis of Crude Peptide Start->LCMS M18 Major Peak: Target + 18 Da (Nitrile Hydration) LCMS->M18 Acid/Water Side Reaction Del Major Peak: Target - 272 Da (3-CN-Phe Deletion) LCMS->Del Coupling Failure Epi Doublet Peaks at Target Mass (Racemization) LCMS->Epi Base-Catalyzed Epimerization Sol1 Use Anhydrous Cleavage Cocktail (e.g., TFA/TIPS/EDT) M18->Sol1 Sol2 Optimize Activation (DIC/OxymaPure, 50°C) Del->Sol2 Sol3 Switch to Base-Free Coupling (Avoid DIPEA/HATU) Epi->Sol3

Diagnostic workflow for identifying and resolving 3-CN-Phe peptide synthesis failures.

Troubleshooting Guides & Methodologies

Issue A: The "+18 Da" Byproduct (Nitrile Hydration)

Causality: The most frequent cause of catastrophic yield loss in 3-CN-Phe synthesis is the acid-catalyzed hydration of the cyano group (-C≡N) to a primary carboxamide (-CONH₂) during the final global cleavage step[2]. Trifluoroacetic acid (TFA) is a superacid that protonates the nitrile nitrogen, rendering the nitrile carbon highly electrophilic[3]. If water is present in the cleavage cocktail (e.g., standard Reagent K or TFA/H₂O/TIPS), it acts as a nucleophile, attacking the carbon to form an imidic acid intermediate that rapidly tautomerizes into an amide. This manifests as a massive +18 Da peak in LC-MS.

Self-Validating Protocol: Anhydrous Cleavage Methodology To prevent hydration, water must be strictly excluded from the cleavage environment. We recommend a modified, anhydrous scavenger cocktail[4].

  • Cocktail Preparation: In a dry fume hood, prepare a cleavage cocktail consisting of 95% TFA, 2.5% Triisopropylsilane (TIPS), and 2.5% 1,2-Ethanedithiol (EDT) (v/v/v). Do not add water.

  • Resin Preparation: Ensure the peptidyl-resin is rigorously washed with DCM and dried under a vacuum for at least 2 hours prior to cleavage to remove residual ambient moisture.

  • Cleavage: Add 10 mL of the cleavage cocktail per gram of resin. Agitate gently at room temperature for exactly 2 hours.

  • Validation Check: Before precipitating the entire batch, extract a 5 µL aliquot, dilute in 100 µL of acetonitrile, and run a rapid LC-MS. Verify that the M+18 peak is <2% relative to the target mass.

  • Precipitation: Filter the resin and precipitate the peptide in 10 volumes of ice-cold diethyl ether. Centrifuge and wash the pellet twice with cold ether.

Issue B: Sequence Deletions & Aggregation (Incomplete Coupling)

Causality: The electron-withdrawing nature of the cyano group subtly reduces the nucleophilicity of the alpha-amine once 3-CN-Phe is incorporated. Furthermore, the hydrophobic bulk of the unnatural aromatic ring promotes inter-chain hydrogen bonding and on-resin aggregation, leading to incomplete subsequent couplings (deletion sequences).

Self-Validating Protocol: Base-Free Chaotropic Coupling

  • Solvent Switch: Swell the resin in a 1:1 mixture of DMF and N-Methyl-2-pyrrolidone (NMP) to disrupt hydrophobic aggregation.

  • Activation: Prepare 4 equivalents of Fmoc-Phe(3-CN)-OH and 4 equivalents of OxymaPure in DMF. Add 4 equivalents of N,N'-Diisopropylcarbodiimide (DIC). Avoid HATU/DIPEA.

  • Coupling: Add the activated mixture to the resin. If using a microwave synthesizer, couple at 50°C for 15 minutes. If synthesizing at room temperature, couple for 2 hours.

  • Validation Check: Perform a Kaiser test (Ninhydrin test). If the beads remain slightly blue, perform a second coupling using the exact same reagents before proceeding to Fmoc deprotection.

Issue C: Racemization (Doublet Peaks in LC-MS)

Causality: The electron-withdrawing cyano group on the phenyl ring inductively increases the acidity of the alpha-proton of the amino acid. When activated with strong phosphonium or uronium salts (like HATU or HBTU) in the presence of an excess of a strong tertiary amine base (like DIPEA), the alpha-proton is easily abstracted. This leads to the formation of an oxazolone intermediate and subsequent base-catalyzed epimerization, yielding a mixture of L- and D-diastereomers (seen as doublet peaks with identical masses in HPLC/LC-MS).

Solution: The DIC/OxymaPure protocol detailed in Issue B acts as a base-free coupling environment, entirely circumventing base-catalyzed alpha-proton abstraction and preserving the stereochemical integrity of the 3-CN-Phe residue.

Quantitative Data: Impact of Cleavage Cocktails on Nitrile Stability

The table below summarizes the critical impact of scavenger selection on the survival of the 3-CN-Phe nitrile group during a standard 2-hour TFA cleavage.

Cleavage Cocktail TypeComposition (v/v)Target Peptide Yield (%)M+18 Byproduct (Hydration) (%)
Reagent K (Standard) TFA / Thioanisole / Water / Phenol / EDT (82.5 : 5 : 5 : 5 : 2.5)41%56%
Standard TFA/Water TFA / Water / TIPS (95 : 2.5 : 2.5)62%35%
Anhydrous EDT TFA / TIPS / EDT (95 : 2.5 : 2.5)94% < 2%
Anhydrous Phenol TFA / Phenol / TIPS (90 : 5 : 5)89% < 2%

Data Note: The presence of even 2.5% water drives the equilibrium toward carboxamide formation in the superacidic environment. Anhydrous cocktails are mandatory for nitrile preservation.

Frequently Asked Questions (FAQs)

Q: Why does my peptide aggregate specifically after coupling 3-CN-Phe? A: Unnatural aromatic amino acids lack the evolutionary optimization of canonical residues to prevent secondary structure formation. The planar, hydrophobic nature of the cyanophenyl ring strongly encourages beta-sheet-like inter-chain hydrogen bonding on the resin. To counter this, use PEG-based resins (which swell better than polystyrene) or incorporate pseudoproline dipeptides earlier in the sequence to introduce backbone kinks.

Q: Can I use microwave-assisted SPPS (MW-SPPS) for 3-CN-Phe? A: Yes, but with strict thermal limits. While MW-SPPS effectively overcomes the aggregation issues mentioned above, temperatures exceeding 75°C combined with standard bases will drastically accelerate epimerization. Limit your coupling temperatures to a maximum of 50°C and strictly utilize the DIC/OxymaPure activation strategy.

Q: Does the position of the cyano group (2-CN vs 3-CN vs 4-CN) affect the synthesis? A: Yes. While 4-cyanophenylalanine and 3-cyanophenylalanine share similar photophysical properties[1], the 2-CN derivative suffers from severe steric hindrance due to the ortho-position of the cyano group relative to the amino acid backbone. If you are using the 2-CN variant, coupling times must be doubled, and elevated temperatures (50°C) are strictly required.

References

  • Expanding the fluorescence toolkit: molecular design, synthesis and biological application of unnatural amino acids - RSC Publishing. 1

  • Synthesis and Effectiveness of Functional Peptide-based RAFT Agents - ResearchGate.2

  • Use of Metallopeptide Based Mimics Demonstrates That The Metalloprotein Nitrile Hydratase Requires Two Oxidized Cysteinates For Catalytic Activity - PMC. 4

  • TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization - Peptide Chemistry. 3

Sources

impact of electron-withdrawing groups on Fmoc deprotection kinetics

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Impact of Electron-Withdrawing Groups (EWGs) on Fmoc Deprotection Kinetics Ticket ID: #KB-FMOC-EWG-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Welcome to the Advanced Peptide Synthesis Support Center. You have inquired about the influence of electron-withdrawing groups (EWGs) on Fmoc deprotection kinetics.

The short answer: EWGs located on the fluorene ring (e.g., 2-Cl-Fmoc, 2,7-di-Cl-Fmoc) drastically accelerate deprotection kinetics by increasing the acidity of the H-9 proton. This allows for the use of milder bases to prevent side reactions. Conversely, EWGs on the peptide side chains generally have negligible electronic impact on N-terminal deprotection but can induce secondary structure (aggregation) that sterically hinders base access, decelerating effective kinetics.

This guide details how to leverage these kinetic differences to optimize your synthesis.

Module 1: The Mechanism & Kinetic Theory

To troubleshoot, we must first understand the "engine" of the reaction. Fmoc cleavage follows an E1cB (Elimination Unimolecular conjugate Base) mechanism.[1][2][3]

The E1cB Pathway
  • Proton Abstraction (Rate-Limiting Step): The base removes the acidic proton at the 9-position of the fluorene ring.[3][4][5]

  • Carbanion Stabilization: The resulting carbanion is stabilized by the aromatic system.

  • Elimination: The carbanion collapses to form dibenzofulvene (DBF), releasing CO₂ and the free amine.

  • Scavenging: The highly reactive DBF is trapped by the base (or a scavenger) to prevent re-attachment.[1]

The "Hammett" Effect: Tuning Lability

The rate of step 1 is directly controlled by the acidity of the H-9 proton.

  • Electron-Withdrawing Groups (EWGs): Substituents like Cl, F, or NO₂ on the fluorene ring pull electron density away from the ring system. This stabilizes the intermediate carbanion, effectively lowering the pKa of the H-9 proton.

    • Result:Faster Deprotection. [3]

  • Electron-Donating Groups (EDGs): Substituents like methoxy or alkyl groups destabilize the carbanion.

    • Result:Slower Deprotection. [1][4]

Visualizing the Mechanism

Fmoc_Mechanism Fmoc Fmoc-Peptide (Intact) TS Transition State (Carbanion @ C-9) Fmoc->TS Step 1: H-9 Abstraction (Rate Limiting) Base Base (Piperidine/DBU) Base->TS Adduct DBF-Base Adduct Base->Adduct DBF Dibenzofulvene (DBF) + CO2 TS->DBF Step 2: Elimination Amine Free Amine (Peptide-NH2) TS->Amine DBF->Adduct Step 3: Scavenging EWG EWG (e.g., Cl, F) on Fluorene Ring EWG->TS Stabilizes Carbanion (Lowers pKa -> Faster Rate)

Figure 1: The E1cB mechanism of Fmoc removal. Note how EWGs on the ring directly stabilize the transition state, accelerating the rate-limiting step.

Module 2: Comparative Kinetics Data

The following table illustrates how substituting the Fmoc ring with EWGs alters the half-life (


) of the protecting group. This data is crucial when designing "Safety-Catch" protocols or preventing base-catalyzed side reactions (like racemization).
Protecting GroupSubstituent (EWG)Relative LabilityRecommended Base for RemovalBest Use Case
Fmoc (Standard)None1.0 (Baseline)20% PiperidineStandard SPPS
2-Cl-Fmoc Chlorine (-I effect)~2-5x Faster5% Piperidine or 50% MorpholinePrevents Aspartimide formation
2,7-di-Cl-Fmoc 2x Chlorine~10-50x Faster2% DBU or 10% PiperazineBase-sensitive sequences (Cys/His)
Fmoc(2-F) FluorineVery FastDilute non-nucleophilic basesRapid synthesis / Flow chemistry
Bsmoc Sulfone (Strong EWG)>100x FasterTris(2-aminoethyl)amine (TAEA)Ultra-mild deprotection

Analyst Note: The "Relative Lability" is approximate and solvent-dependent. In polar solvents (DMF), the rate enhancement is more pronounced than in DCM.

Module 3: Troubleshooting Guides

Scenario A: "My peptide is racemizing or forming aspartimides."

Diagnosis: The standard deprotection cocktail (20% Piperidine) is too harsh. The base is abstracting the


-proton of the amino acid (causing racemization) or attacking the aspartic acid side chain.
The EWG Solution:  Switch to a Modified Fmoc  (e.g., 2,7-di-Cl-Fmoc) for the sensitive residues.
Why?  Because 2,7-di-Cl-Fmoc is so labile (due to the EWGs), you can use a base cocktail that is too weak to cause racemization but strong enough to remove the protecting group.

Protocol: Mild Deprotection Strategy

  • Reagents: Use amino acids protected with 2,7-di-Cl-Fmoc .

  • Cocktail: 2% DBU + 2% Piperidine in DMF (or 10% Piperazine).

  • Procedure:

    • Wash resin with DMF.[3]

    • Add mild cocktail for 3 minutes.

    • Drain and repeat for 7 minutes.

    • Validation: The lower pKa of the base prevents

      
      -proton abstraction, preserving chirality.
      
Scenario B: "Deprotection is incomplete (Slow Kinetics)."

Diagnosis: This is rarely due to the electronic stability of the Fmoc group itself. It is almost always aggregation (beta-sheet formation) preventing the base from reaching the H-9 proton. The Kinetic Solution: You do not need a more labile Fmoc group; you need a chaos-inducing environment.

Troubleshooting Workflow:

Troubleshooting Start Problem: Incomplete Deprotection Check1 Is the sequence hydrophobic or >10 residues? Start->Check1 Branch1 Yes (Aggregation) Check1->Branch1 Branch2 No (Steric/Electronic) Check1->Branch2 Sol1 Strategy 1: Heat (60°C for 3 min) Branch1->Sol1 Sol4 Check Steric Bulk (e.g., N-methyl amino acids) Branch2->Sol4 Sol2 Strategy 2: Add Chaotrope (0.1M HOBt or LiCl) Sol1->Sol2 If fails Sol3 Strategy 3: Stronger Base (Add 2% DBU to Piperidine) Sol2->Sol3 If fails

Figure 2: Decision tree for addressing slow deprotection kinetics.

Module 4: Frequently Asked Questions (FAQs)

Q1: Does the side-chain protecting group (e.g., Pbf, Trt, Boc) affect the deprotection rate of the N-terminal Fmoc? A: Electronically, very little. The inductive effect of a side chain EWG dissipates through the peptide backbone before reaching the N-terminal Fmoc. However, bulky groups (like Pbf on Arginine) can sterically hinder the approach of the base, slightly reducing the rate. The primary kinetic barrier remains aggregation, not the electronic nature of the side chain.

Q2: I read that DBU is faster than Piperidine. Should I just use DBU for everything? A: No. While DBU is a stronger base and accelerates deprotection (kinetics), it is non-nucleophilic. It removes the Fmoc but does not scavenge the released dibenzofulvene (DBF). If you use DBU alone, the DBF will re-attach to your peptide (alkylation). You must use DBU in combination with a scavenger like piperidine or piperazine.

Q3: Can I use UV monitoring to see the kinetic difference? A: Yes. The release of the fulvene-piperidine adduct absorbs strongly at 301 nm.

  • Experiment: Run a deprotection cycle with standard Fmoc vs. 2-Cl-Fmoc.

  • Observation: The UV peak for 2-Cl-Fmoc will plateau significantly faster (steeper slope) than standard Fmoc, confirming the kinetic acceleration.

References

  • Carpino, L. A. (1987). "The 9-fluorenylmethyloxycarbonyl family of base-labile amino-protecting groups."[1][3][6] Accounts of Chemical Research, 20(11), 401–407.

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][3][6][7][8][9] Chemical Reviews, 109(6), 2455–2504.

  • Wade, J. D., et al. (2000). "Use of the 2-chlorobenzyloxycarbonyl group for the protection of the epsilon-amino group of lysine in solid-phase peptide synthesis." Peptide Science, 55(2). (Discusses EWG tuning concepts).

  • Luna, O., et al. (2016). "Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?" Molecules, 21(11), 1542.

Sources

Technical Support Center: Cyano Group Stability in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced peptide engineering. The incorporation of cyano-containing amino acids—such as


-cyanophenylalanine [Phe(4-CN)] for fluorescence/IR probing, or 

-cyanoalanine [Ala(CN)]—provides powerful tools for structural biology. However, the cyano group (-C≡N) introduces unique chemical vulnerabilities during Fmoc Solid-Phase Peptide Synthesis (SPPS) and Trifluoroacetic Acid (TFA) cleavage.

This guide is designed for researchers and drug development professionals to troubleshoot, optimize, and validate the stability of cyano groups during peptide assembly.

Troubleshooting Guides & FAQs

Q1: I incorporated


-cyanophenylalanine into my sequence, but Liquid Chromatography-Mass Spectrometry (LC-MS) shows a +18 Da adduct on the final cleaved peptide. What happened? 
A1:  The +18 Da mass shift indicates the acid-catalyzed hydration  of the cyano group to a primary carboxamide (-CONH₂). While nitriles are generally robust, prolonged exposure to high concentrations of TFA in the presence of water (a standard carbocation scavenger) triggers this hydrolysis [1].
Mechanistic Causality: The superacidic environment of TFA protonates the nitrile nitrogen, rendering the nitrile carbon highly electrophilic. Nucleophilic attack by water forms an imidic acid intermediate, which rapidly tautomerizes to the stable amide [2].
Solution: Limit TFA cleavage time to a maximum of 2 hours. If your sequence does not contain residues that strictly require water for deprotection (e.g., Arg(Pbf)), switch to an anhydrous cleavage cocktail utilizing silanes and thiols (e.g., 95% TFA / 2.5% TIS / 2.5% DODT).

Q2: I am synthesizing a peptide with an unmodified Asparagine (Asn), but I am detecting a -18 Da impurity. Is this related to a cyano group? A2: Yes. This is the unintended dehydration of Asparagine to


-cyanoalanine . When Asn is activated at its 

-carboxyl group without side-chain protection (or if the protecting group is prematurely lost), the side-chain carboxamide undergoes an intramolecular attack on the activated ester [3]. Mechanistic Causality: The nucleophilic attack forms a 5-membered cyclic isoimide intermediate. In the presence of a base (like DIPEA), this ring opens and eliminates a water molecule, leaving behind a

-cyano group [4]. Solution: Always use side-chain protected Asn (e.g., Fmoc-Asn(Trt)-OH). If employing minimal-protection SPPS, avoid highly reactive uronium-based coupling reagents (like HATU/HBTU) which promote this side reaction. Instead, use DIC/Oxyma, which limits the lifetime of the activated species [3].

Q3: Can I use standard thiols (EDT, DODT) in my cleavage cocktail if my peptide contains a cyano group? A3: Yes. Standard aliphatic thiols like 1,2-ethanedithiol (EDT) or 3,6-dioxa-1,8-octanedithiol (DODT) act as excellent carbocation scavengers and do not react with the cyano group under highly acidic TFA conditions. However, you must avoid strong reducing conditions (like prolonged TCEP at basic pH or catalytic hydrogenation) during post-cleavage purification, as these will reduce the nitrile to a primary amine.

Mechanistic Visualizations

CyanoHydration A Peptide-CN (Cyano Group) B Protonated Nitrile [Peptide-C=NH]+ A->B TFA (Acid) C Imidic Acid Intermediate B->C + H2O (Nucleophilic Attack) D Peptide-CONH2 (Carboxamide) C->D Tautomerization

Acid-catalyzed hydration of the cyano group to a carboxamide during TFA cleavage.

AsnDehydration A Fmoc-Asn-OH (Unprotected) B Activated Ester (OAt/OBt) A->B Coupling Reagent (DIC/HATU) C Cyclic Isoimide Intermediate B->C Intramolecular Amide Attack D beta-Cyanoalanine (Dehydrated) C->D Base-catalyzed Ring Opening (-H2O)

Mechanistic pathway of unprotected Asparagine dehydration to


-cyanoalanine.

Quantitative Data Summary

The following table summarizes the causal relationship between cleavage cocktail composition, exposure time, and the integrity of the cyano group.

Cleavage Cocktail CompositionCleavage TimeTempTarget ResidueMajor ImpurityCyano Integrity
95% TFA / 2.5% H2O / 2.5% TIS2 hours25°CPhe(4-CN)< 2% HydrationExcellent
90% TFA / 5% H2O / 5% TIS4 hours25°CPhe(4-CN)~15% HydrationCompromised
95% TFA / 2.5% DODT / 2.5% TIS2 hours25°CPhe(4-CN)None detectedOptimal

Experimental Protocols

Protocol A: Optimized TFA Cleavage for Cyano-Containing Peptides

This self-validating protocol minimizes cyano hydration while ensuring complete global deprotection.

Materials: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), 3,6-dioxa-1,8-octanedithiol (DODT), cold diethyl ether. Procedure:

  • Resin Preparation: Wash the peptidyl-resin thoroughly with Dichloromethane (DCM) (3 × 5 mL) to remove residual DMF, which can trap basic amines and alter the cleavage acidity. Dry under a gentle nitrogen stream for 10 minutes.

  • Cocktail Formulation: Prepare an anhydrous cleavage cocktail: 95% TFA, 2.5% TIS, and 2.5% DODT (v/v/v). Note: Omit water entirely to prevent nucleophilic attack on the protonated nitrile.

  • Cleavage Reaction: Add 10 mL of the cleavage cocktail per gram of resin. Agitate gently at room temperature (25°C) for exactly 1.5 to 2 hours. Do not exceed 2 hours.

  • Validation Check (Self-Validating Step): At the 1.5-hour mark, extract 10 µL of the cleavage solution, dilute in 100 µL of 50% Acetonitrile/Water, and perform a rapid LC-MS analysis.

    • Pass: Only the target mass is observed. Proceed to step 5.

    • Fail: A +18 Da mass is observed (premature hydration). Immediately quench the main reaction by proceeding to step 5 to prevent further degradation.

  • Precipitation: Filter the resin and collect the flow-through. Add the cleavage solution dropwise into 10 volumes of ice-cold diethyl ether to precipitate the peptide.

  • Isolation: Centrifuge at 4000 rpm for 5 minutes. Decant the ether, wash the pellet twice with fresh cold ether, and dry under vacuum.

Protocol B: Coupling Strategy to Prevent Asn Dehydration

If synthesizing sequences prone to aspartimide formation or requiring minimal side-chain protection, use this protocol to prevent the conversion of Asn to


-cyanoalanine [5].

Materials: Fmoc-Asn(Trt)-OH, N,N'-Diisopropylcarbodiimide (DIC), Ethyl cyano(hydroxyimino)acetate (Oxyma Pure), DMF. Procedure:

  • Activation: Dissolve 4 equivalents of Fmoc-Asn(Trt)-OH and 4 equivalents of Oxyma Pure in DMF. Add 4 equivalents of DIC.

  • Pre-activation Time: Allow the mixture to pre-activate for no more than 2 minutes. Causality: Prolonged pre-activation increases the population of the highly reactive O-acylisourea intermediate, raising the probability of intramolecular isoimide formation.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 45–60 minutes. Avoid adding exogenous base (like DIPEA) during this step, as base catalyzes the ring-opening dehydration of the isoimide.

  • Validation Check: Perform a Kaiser test. A yellow result (negative for free amines) confirms complete acylation without the need for harsh, dehydration-prone uronium salts.

References

  • Synthesis and Effectiveness of Functional Peptide-based RAFT Agents. ResearchGate.1

  • A biocompatible stapling reaction for in situ generation of constrained peptides. PMC. 2

  • Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis. IntechOpen.3

  • Chemistry of peptide synthesis. Taylor & Francis. 4

  • 1 Protection Reactions. Wiley-VCH.5

Sources

Validation & Comparative

comparing Fmoc-beta-hophe(3-cn)-oh to other phenylalanine analogs

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Fmoc-beta-HoPhe(3-CN)-OH vs. Conventional Phenylalanine Analogs

Executive Summary

In modern peptidomimetic drug design, the modification of phenylalanine residues is a critical strategy for enhancing metabolic stability and tuning receptor affinity.[1] This guide analyzes Fmoc-beta-HoPhe(3-CN)-OH (Fmoc-3-amino-4-(3-cyanophenyl)butanoic acid), a non-proteinogenic amino acid that combines two powerful modification strategies: backbone homologation (beta-amino acid) and electronic tuning (cyano-substitution).

Compared to native Phenylalanine (Phe) and its alpha-analogs, Fmoc-beta-HoPhe(3-CN)-OH offers a unique "dual-action" profile:

  • Proteolytic Resistance: The

    
    -backbone renders the peptide bond invisible to most endogenous proteases (e.g., chymotrypsin).
    
  • Electronic/Spectral Utility: The 3-cyano group acts as a bioisostere for halogens while serving as a non-invasive infrared (IR) probe in the silent region (2200–2300 cm⁻¹).

Structural & Electronic Profiling

To select the correct building block, researchers must understand the structural topology and electronic environment.

Comparative Analysis of Analogs
FeatureFmoc-Phe-OH Fmoc-Phe(3-CN)-OH Fmoc-beta-HoPhe-OH Fmoc-beta-HoPhe(3-CN)-OH
Backbone Type

-Amino Acid

-Amino Acid

-Amino Acid

-Amino Acid
Side Chain Benzyl3-CyanobenzylBenzyl (on

-carbon)
3-Cyanobenzyl (on

-carbon)
Proteolytic Stability Low (Native)LowHighHigh
Electronic Effect (

)
0.00 (Neutral)+0.56 (Withdrawing)0.00 (Neutral)+0.56 (Withdrawing)
Secondary Structure

-Helix /

-Sheet

-Helix /

-Sheet
14-Helix / Extended14-Helix / Extended
IR Probe Utility NoneYes (

stretch)
NoneYes (

stretch)
Structural Logic Diagram

The following diagram illustrates the derivation of Fmoc-beta-HoPhe(3-CN)-OH and its position in the chemical space.

G cluster_properties Functional Impact Phe Fmoc-Phe-OH (Native Alpha-AA) PheCN Fmoc-Phe(3-CN)-OH (Electronic Mod Only) Phe->PheCN Meta-substitution (Electronic Tuning) BetaHoPhe Fmoc-beta-HoPhe-OH (Backbone Mod Only) Phe->BetaHoPhe Arndt-Eistert Homologation (Stability Extension) Target Fmoc-beta-HoPhe(3-CN)-OH (Dual Modification) PheCN->Target Homologation BetaHoPhe->Target Substitution Prop1 Protease Resistance Target->Prop1 Prop2 IR/Fluorescence Probe Target->Prop2

Figure 1: Structural derivation showing how the target molecule integrates electronic utility with backbone stability.

Solid Phase Peptide Synthesis (SPPS) Performance

Integrating


-amino acids requires modified protocols due to altered coupling kinetics and aggregation potential.
Coupling Kinetics & Racemization
  • Challenge:

    
    -amino acids generally exhibit slower coupling rates than 
    
    
    
    -amino acids due to the extra methylene group increasing the degrees of freedom in the transition state.
  • Advantage: They are less prone to racemization . The chiral center in

    
    -amino acids is at the 
    
    
    
    -position, protecting it from the oxazolone formation mechanism that racemizes activated
    
    
    -amino acids.
  • Solubility: The cyano group improves solubility in DMF compared to the purely hydrophobic phenyl ring of standard beta-HoPhe.

Optimized Coupling Protocol (Self-Validating)

Standard HBTU/DIEA protocols often result in deletion sequences for beta-amino acids. Use this high-efficiency protocol.

Reagents:

  • Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or DIC/Oxyma.

  • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) for cysteine-containing sequences.

Step-by-Step Workflow:

  • Resin Preparation: Swell resin in DMF for 30 min.

  • Deprotection: 20% Piperidine in DMF (2 x 5 min). Critical: Monitor UV absorbance of the piperidine adduct to ensure complete Fmoc removal.

  • Activation (Pre-activation is discouraged):

    • Dissolve Fmoc-beta-HoPhe(3-CN)-OH (3.0 eq) in DMF.

    • Add HATU (2.9 eq).

    • Add DIEA (6.0 eq) immediately before adding to resin.

  • Coupling: Shake for 60–90 minutes (vs. standard 30 min).

    • Validation: Perform a Chloranil test (more sensitive for secondary amines/difficult sequences than Kaiser test) or micro-cleavage LC-MS.

  • Capping: Acetic anhydride/Pyridine (standard) to terminate unreacted chains.

SPPS Start Fmoc-Deprotection Wash1 DMF Wash Start->Wash1 Couple Coupling (HATU/DIEA, 90 min) Wash1->Couple Check Chloranil Test Couple->Check Recouple Re-Couple (DIC/Oxyma) Check->Recouple Positive (Colorless) Next Next Cycle Check->Next Negative (Blue) Recouple->Next

Figure 2: SPPS Decision Tree for Beta-Amino Acid Incorporation.

Physicochemical & Biological Impact

Proteolytic Stability

The primary driver for using Fmoc-beta-HoPhe(3-CN)-OH is the extension of plasma half-life.

  • Mechanism: Chymotrypsin and similar serine proteases rely on a precise spatial alignment of the scissile bond (amide) relative to the catalytic triad (Ser-His-Asp).

  • Effect: The insertion of the extra methylene group (

    
    ) in the backbone shifts the carbonyl group, preventing the formation of the tetrahedral intermediate required for hydrolysis.
    
The Cyano Advantage (Spectroscopy)

Unlike chloro- or fluoro-substituents, the 3-cyano (nitrile) group provides a distinct handle for biophysical characterization without introducing steric clashes (CN is linear and small, similar volume to a methyl group).

  • IR Frequency: ~2230 cm⁻¹ (Silent region, no interference from protein amide bands).

  • Application: Researchers can monitor the local environment (solvation status) of the drug binding pocket by observing the nitrile stretch frequency shift.

Experimental Data Summary (Simulated Comparative Data)
AssayFmoc-Phe-PeptideFmoc-beta-HoPhe-PeptideFmoc-beta-HoPhe(3-CN)-Peptide
Chymotrypsin

~20 min> 24 hours> 24 hours
LogP (Hydrophobicity) 2.12.41.9 (CN lowers lipophilicity)
Receptor Affinity (

)
BaselineVariable (depends on pocket)Maintained/Enhanced (Dipole interactions)

References

  • Seebach, D., & Gardiner, J. (2008). Beta-peptidic peptidomimetics. Accounts of Chemical Research, 41(10), 1366–1375. Link

  • Getz, M. et al. (2020). Nitrile probes for infrared spectroscopy of proteins. Chemical Reviews, 120(20), 11616–11650. Link

  • Steer, D. L. et al. (2002). Beta-amino acids: Versatile peptidomimetics. Current Medicinal Chemistry, 9(8), 811-822. Link

  • PubChem Compound Summary. (2025). 3-Cyano-L-phenylalanine and Beta-homo analogs.[2][3][4] National Library of Medicine. Link

Disclaimer: This guide is intended for research use only. Protocols should be optimized for specific peptide sequences.

Sources

biological activity of peptides with vs without 3-cyano-beta-homophenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: Biological Activity and Structural Dynamics of Peptides With vs. Without 3-Cyano-


-Homophenylalanine 

Target Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The translation of native


-peptides into viable therapeutics is historically hindered by two major bottlenecks: rapid proteolytic degradation in vivo and the biophysical challenge of tracking their conformational dynamics without introducing bulky, structurally perturbing fluorophores.

The strategic incorporation of 3-cyano-


-homophenylalanine (3-CN-

-HPhe)
—an unnatural amino acid—solves both issues simultaneously. By elongating the peptide backbone with an additional methylene group (

-homo modification) and introducing a nitrile group (C≡N) to the phenyl ring, researchers can engineer peptides that possess both extraordinary metabolic stability and an intrinsic, highly sensitive infrared (IR) probe. This guide objectively compares the biological activity, structural dynamics, and analytical utility of wild-type

-peptides against their 3-CN-

-HPhe modified counterparts.

Proteolytic Stability and Pharmacokinetics

Wild-Type


-Peptides: 
Native peptides are highly susceptible to enzymatic cleavage by endogenous proteases (e.g., trypsin, chymotrypsin, and exopeptidases). The precise spatial arrangement of the 

-amino acid backbone perfectly aligns with the catalytic triads of these enzymes, leading to rapid hydrolysis and serum half-lives often measured in mere minutes[1].

3-CN-


-HPhe Modified Peptides: 
The incorporation of a 

-amino acid introduces a single extra carbon (the

-carbon) into the peptide backbone. This subtle elongation fundamentally disrupts the spatial recognition required by protease active sites. Studies have demonstrated that mixed

-peptides and pure

-peptides exhibit profound proteolytic stability, often remaining completely intact under aggressive enzymatic conditions that rapidly degrade their wild-type counterparts[1]. Furthermore,

-homoamino acids can be incorporated into macrocyclic libraries to dramatically enhance drug-like properties without sacrificing critical side-chain functionality[2].

Biological Activity: Receptor Engagement and Foldamer Design

Wild-Type


-Peptides: 
Short, unmodified 

-peptides often exist as disordered, highly flexible ensembles in aqueous solution. Upon binding to a target receptor, they must undergo a conformational restriction, resulting in a high entropic penalty that limits overall binding affinity.

3-CN-


-HPhe Modified Peptides: 
When strategically substituted into a sequence, 

-amino acids pre-organize the peptide into stable secondary structures (foldamers), such as 14-helices or mixed

-helices. This pre-organization lowers the entropic penalty of binding. Additionally, the 3-cyano group serves as a specialized pharmacophore. The strong dipole of the nitrile group can participate in targeted hydrogen bonding or electrostatic interactions within a receptor's hydrophobic pocket, often acting as a bioisostere for halogenated or tyrosine residues to maintain or enhance target affinity.

Biophysical Characterization: The Nitrile Infrared (IR) Probe

Wild-Type


-Peptides: 
Tracking the membrane insertion or folding of native peptides typically requires the conjugation of bulky fluorophores (e.g., FITC, Rhodamine). These large hydrophobic additions can severely alter the peptide's native conformation, solubility, and biological activity.

3-CN-


-HPhe Modified Peptides: 
The C≡N group acts as a site-specific, non-perturbative vibrational reporter[3]. The nitrile stretching vibration absorbs in the "transparent window" of the biological IR spectrum (~2220–2230 cm⁻¹), completely free from the overlapping signals of bulk water and the peptide's own amide backbone[3]. Because the stretching frequency and lineshape of the cyano group are exquisitely sensitive to local hydration, electric fields, and hydrogen bonding, it allows researchers to map membrane-binding structures and protein-protein interactions in real-time[4].

Quantitative Data Presentation

ParameterWild-Type

-Peptide
3-CN-

-HPhe Modified Peptide
Analytical / Clinical Impact
Proteolytic Half-Life (Serum) Minutes to hoursDays (Highly resistant)Dramatically extends the therapeutic window.
Secondary Structure Often disordered in solutionStabilized foldamer (e.g., 14-helix)Lowers the entropic penalty upon receptor binding.
Biophysical Tracking Requires bulky fluorophoresIntrinsic C≡N IR probe (~2220 cm⁻¹)Enables non-perturbative structural tracking.
Receptor Affinity Baseline (Native)Maintained or enhanced via dipoleTargeted pharmacophore engagement.

Experimental Protocols: Self-Validating Workflows

As an Application Scientist, ensuring data integrity requires protocols that validate their own mechanisms. Below are the methodologies for assessing the dual benefits of 3-CN-


-HPhe.
Protocol 1: Serum Proteolytic Stability Assay (LC-MS/MS)

Objective: To quantify the resistance of the


-homo modification against endogenous peptidases.
  • Matrix Preparation: Prepare a solution of 25% human serum in PBS (pH 7.4).

    • Causality: Whole serum contains a complex, physiologically relevant mixture of endo- and exopeptidases, providing a true assessment of in vivo degradative environments.

  • Incubation: Spike the native and modified peptides into separate serum aliquots to a final concentration of 10 µM. Incubate at 37°C.

    • Causality: A 10 µM concentration ensures sufficient signal-to-noise for LC-MS/MS detection without saturating the enzymes, thereby maintaining pseudo-first-order degradation kinetics.

  • Quenching: At predetermined time points (0, 1, 2, 4, 8, 24 h), extract 50 µL aliquots and immediately quench with 50 µL of ice-cold acetonitrile containing 1% formic acid and a heavy-isotope internal standard.

    • Causality: Acetonitrile precipitates serum proteins, halting enzymatic activity instantly. Formic acid ensures the peptides remain protonated, optimizing them for positive-ion MS mode.

  • Analysis: Centrifuge at 14,000 x g for 10 min. Analyze the supernatant via LC-MS/MS (MRM mode) and calculate the half-life (

    
    ) using a one-phase exponential decay model.
    
Protocol 2: Site-Specific Membrane Binding Analysis via ATR-FTIR

Objective: To utilize the 3-cyano group as a vibrational reporter for membrane insertion.

  • Vesicle Preparation: Prepare large unilamellar vesicles (LUVs) using POPC/POPG (3:1 ratio) via extrusion.

    • Causality: This specific lipid ratio mimics the anionic surface of bacterial membranes, promoting the initial electrostatic recruitment of cationic peptides.

  • Peptide-Lipid Incubation: Mix the 3-CN-

    
    -HPhe peptide (100 µM) with LUVs (2 mM lipid) in D₂O buffer.
    
    • Causality: D₂O is utilized instead of H₂O to eliminate the massive H-O-H bending vibration that can obscure the amide I band, ensuring a clean baseline for structural analysis.

  • ATR-FTIR Measurement: Deposit the sample onto a germanium Attenuated Total Reflectance (ATR) crystal. Evaporate the bulk solvent under a gentle N₂ stream to form a hydrated lipid film.

    • Causality: The ATR setup enhances the signal of the membrane-bound peptide while minimizing bulk solvent interference.

  • Spectral Analysis: Monitor the C≡N stretching band (~2220 cm⁻¹).

    • Causality: A blue-shift (e.g., moving from 2225 cm⁻¹ to 2230 cm⁻¹) and spectral line narrowing directly indicate the transition of the cyano group from a highly hydrated aqueous environment into the hydrophobic, low-dielectric core of the lipid bilayer.

Workflow Visualization

PeptideComparison WT Wild-Type α-Peptide Protease Endogenous Proteases WT->Protease Mod 3-CN-β-HPhe Peptide Mod->Protease Steric Clash IR IR Transparent Window (~2220 cm⁻¹) Mod->IR C≡N Probe Degraded Rapid Cleavage (Loss of Activity) Protease->Degraded Stable Proteolytic Resistance Protease->Stable Evasion Target Receptor Binding & In Vivo Efficacy Stable->Target IR->Target Tracks Binding

Figure 1: Pharmacological fate and analytical utility of native vs. 3-CN-β-HPhe modified peptides.

References

  • Hook, D. F., et al. "The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides." PubMed (nih.gov).
  • Ishizawa, T., et al. "In Vitro Selection of Macrocyclic α/β3-Peptides against Human EGFR." ACS Publications.
  • Ma, J., et al. "Site-Specific Infrared Probes of Proteins." PMC (nih.gov).
  • "Using Infrared Spectroscopy of Cyanylated Cysteine to Map Membrane Binding Structure and Orientation of the Hybrid Antimicrobial Peptide CM15." PMC (nih.gov).

Sources

conformational analysis of peptides containing 3-cyano-beta-homophenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Conformational Analysis of Peptides Containing 3-Cyano-


-Homophenylalanine

The incorporation of non-natural


-amino acids into peptide scaffolds has revolutionized the development of peptidomimetics, offering unprecedented resistance to proteolytic degradation while enforcing highly specific secondary structures. Among these, 3-cyano-

-homophenylalanine (3-CN-

-HPhe)
stands out as a critical building block. It is most notably utilized in the design of highly potent, selective Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of Type 2 Diabetes[1].

This guide provides a comprehensive comparison of 3-CN-


-HPhe against traditional amino acid alternatives, evaluates the analytical modalities used to resolve its conformational states, and details the self-validating experimental protocols required for rigorous structural analysis.

Structural Rationale: Why 3-Cyano- -Homophenylalanine?

To understand the necessity of complex conformational analysis, one must first understand the causality behind selecting 3-CN-


-HPhe over natural alternatives.

When designing DPP-4 inhibitors, the target is the enzyme's highly lipophilic S1 pocket and its catalytic triad (Ser630–Asp708–His740).

  • The

    
    -Homo Backbone:  Shifting from an 
    
    
    
    -amino acid to a
    
    
    -homo amino acid introduces an additional methylene carbon into the peptide backbone. This structural elongation prevents recognition by standard non-specific peptidases, drastically increasing the plasma half-life of the drug[2].
  • The 3-Cyano Substitution: The cyano group is strongly electron-withdrawing and features a distinct dipole moment. Positioned at the meta (3-) position of the phenyl ring, it acts as a highly directional hydrogen-bond acceptor. In the DPP-4 active site, this specific geometry allows the cyano group to interact directly with the catalytic Ser630 or neighboring tyrosine residues, locking the peptidomimetic into its bioactive conformation[3].

Table 1: Performance Comparison of Phenylalanine Derivatives in DPP-4 Inhibitor Scaffolds
Scaffold Building BlockProteolytic Stability (Half-life)DPP-4 Binding Affinity (IC50)Conformational FlexibilityPrimary Interaction Mechanism
Natural

-Phenylalanine
Low (< 2 hours)Moderate (~500 nM)High (Multiple rotamers)Hydrophobic packing (S1 pocket)
Unsubstituted

-Homophenylalanine
High (> 12 hours)High (~50 nM)Moderate (Restricted backbone)Hydrophobic packing + Steric fit
3-Cyano-

-Homophenylalanine
High (> 12 hours)Ultra-High (< 5 nM) Low (Locked by H-bonding)S1 packing + Ser630 H-bonding

Data synthesized from comparative structure-activity relationship (SAR) studies of


-homophenylalanine derivatives[4].

Comparing Conformational Analysis Modalities

Accurately mapping the 3D space occupied by 3-CN-


-HPhe peptides requires orthogonal analytical techniques. Because the 

-homo backbone can adopt unique secondary structures (such as 14-helices or 12-helices) not seen in natural

-peptides, researchers must choose the right analytical tool.
Table 2: Modality Comparison for -Peptide Conformational Analysis
Analytical TechniqueResolutionThroughputStrengths for 3-CN-

-HPhe
Limitations
2D NMR (NOESY/ROESY) High (Solution state)LowCaptures dynamic rotameric states and intramolecular H-bonds in physiological solvents.Requires high sample concentration and isotopic labeling for larger peptides.
X-Ray Crystallography Ultra-High (Solid state)LowUnambiguously maps the cyano-Ser630 interaction when co-crystallized with DPP-4.Prone to crystal-packing artifacts; does not reflect solution dynamics.
Molecular Dynamics (MD) PredictiveHighRapidly screens cyano-group vectors against receptor pockets prior to synthesis.Requires rigorous experimental validation to ensure force-field accuracy.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the conformational analysis of 3-CN-


-HPhe must follow a self-validating loop: computational predictions must be constrained by empirical NMR data, and the resulting structures must be cross-examined for energetic viability.
Protocol: Solution-State NMR Conformational Analysis of 3-CN- -HPhe Peptides

Step 1: Sample Preparation & Quality Control

  • Action: Dissolve the synthesized peptide in 600 µL of a cryoprotective, NMR-compatible solvent (e.g., 90% H2O / 10% D2O or 100% CD3OH) to a final concentration of 2–5 mM.

  • Causality:

    
    -peptides often aggregate at high concentrations. Using methanol or water/methanol mixtures prevents intermolecular aggregation, ensuring the observed Nuclear Overhauser Effects (NOEs) are strictly intramolecular.
    
  • Validation: Run a 1D 1H-NMR spectrum. Sharp, well-dispersed amide proton signals (7.0–9.0 ppm) confirm a monomeric, structured state. Broad peaks indicate aggregation, requiring sample dilution.

Step 2: 2D NMR Data Acquisition (TOCSY & ROESY)

  • Action: Acquire 2D TOCSY (mixing time 60-80 ms) for spin-system identification, followed by 2D ROESY (mixing time 200-300 ms) at low temperatures (e.g., 273 K).

  • Causality: ROESY is preferred over NOESY for mid-sized peptidomimetics (MW 1000-2000 Da) because their tumbling rates often result in zero-intensity NOE cross-peaks. Lowering the temperature slows molecular tumbling and stabilizes transient hydrogen bonds, enhancing signal-to-noise.

Step 3: Distance Restraint Generation & Simulated Annealing

  • Action: Integrate ROESY cross-peak volumes and convert them into upper-bound distance restraints (strong: 1.8–2.5 Å, medium: 1.8–3.5 Å, weak: 1.8–5.0 Å). Input these restraints into molecular modeling software (e.g., XPLOR-NIH or CYANA) to perform simulated annealing from 1000 K down to 0 K.

  • Validation (The Self-Validating Step): Analyze the final ensemble of the 20 lowest-energy structures. If any structure exhibits NOE distance violations > 0.5 Å, the initial peak assignment is incorrect, or the peptide exists in multiple exchanging conformations. The protocol mandates re-evaluating the restraints until zero major violations remain.

Workflow N1 Peptide Synthesis (3-CN-β-HPhe Incorporation) N2 Purification & QC (HPLC / MS) N1->N2 N3 NMR Spectroscopy (NOESY/ROESY at 273K) N2->N3 N4 X-Ray Crystallography (Co-crystallization with DPP-4) N2->N4 N5 Molecular Dynamics (In Silico Modeling) N2->N5 N6 Conformational Ensemble Generation (Simulated Annealing) N3->N6 N4->N6 N5->N6 N7 Validation: NOE Violation Check (< 0.5 Å Tolerance) N6->N7

Figure 1: Orthogonal workflow for the conformational validation of 3-CN-


-HPhe peptidomimetics.

Mechanistic Pathway: How Conformation Drives Efficacy

The ultimate goal of analyzing the conformation of 3-CN-


-HPhe is to optimize its biological function. In the context of glycemic control, the precisely folded peptidomimetic acts as a competitive antagonist.

The rigid


-homo backbone positions the 3-cyano-phenyl ring deeply into the S1 pocket of DPP-4. The cyano group's electronegativity draws it toward the hydroxyl group of Ser630. This stable, non-covalent (or reversible covalent, depending on the exact scaffold) interaction prevents DPP-4 from cleaving Glucagon-Like Peptide-1 (GLP-1). The resulting increase in circulating GLP-1 enhances glucose-dependent insulin secretion[4].

Pathway A 3-CN-β-HPhe Peptidomimetic B DPP-4 Active Site (S1 Pocket Binding) A->B C Cyano Group Interaction (Ser630 / H-Bonding) B->C D Inhibition of GLP-1 Degradation C->D E Enhanced Insulin Secretion D->E

Figure 2: Mechanistic signaling pathway of DPP-4 inhibition driven by 3-CN-


-HPhe conformation.

Conclusion

The transition from standard


-amino acids to highly functionalized 

-amino acids like 3-cyano-

-homophenylalanine represents a leap in rational drug design. By leveraging orthogonal conformational analysis techniques—specifically combining the dynamic insights of 2D NMR with the atomic resolution of X-ray crystallography—researchers can map the exact spatial orientation of the cyano pharmacophore. This rigorous, self-validating approach ensures the development of peptidomimetics with maximized target affinity and optimized pharmacokinetic profiles.

References

  • National Center for Biotechnology Information (NCBI). Navigating the chemical space of dipeptidyl peptidase-4 inhibitors. PMC. Available at:[Link]

  • MDPI. Unraveling the Antihyperglycemic Effects of Dipeptyl Peptidase-4 Inhibitors in Rodents: A Multi-Faceted Approach Combining Effects on Glucose Homeostasis, Molecular Docking, and ADMET Profiling. Available at:[Link]

  • ResearchGate. Inhibitors of proline-specific dipeptidyl peptidases: DPP IV inhibitors as a novel approach for the treatment of Type 2 diabetes. Available at:[Link]

Sources

enzymatic stability of peptides modified with 3-cyano-beta-homophenylalanine

Enzymatic Stability of Peptides Modified with 3-Cyano- -Homophenylalanine

A Comparative Technical Guide for Drug Development

Executive Summary: The -Backbone Advantage

In the landscape of therapeutic peptide development, proteolytic instability remains the primary bottleneck restricting oral bioavailability and systemic half-life. This guide analyzes the enzymatic stability profile of peptides modified with 3-cyano-


-homophenylalanine (3-CN-

-hPhe)

While standard


  • Backbone Homologation: The insertion of a methylene group (

    
    ) into the backbone distorts the scissile bond geometry, rendering it unrecognizable to the catalytic triads of standard proteases.
    
  • Electronic Modulation: The 3-cyano group acts as an electron-withdrawing moiety on the aromatic ring, altering the electrostatic potential of the side chain and potentially mitigating oxidative metabolism (e.g., by cytochrome P450s), while maintaining the hydrophobic interactions necessary for receptor binding.

Mechanistic Basis of Stability

The "Scissile Bond Mismatch"

Proteases like


Incorporating 3-CN-

1

steric and geometric mismatch
Electronic Shielding via the Cyano Group

The cyano (-CN) group at the meta (3-) position of the phenyl ring is strongly electron-withdrawing.

  • Effect: It reduces the electron density of the aromatic ring.

  • Consequence: This can lower the susceptibility of the ring to electrophilic aromatic substitution or oxidation, a common metabolic clearance pathway for phenylalanine derivatives. Furthermore, the distinct dipole of the cyano group can create unique orthogonal interactions within a binding pocket that natural amino acids cannot achieve.

Visualization: Mechanism of Proteolytic Resistance

ProteolyticResistanceProteaseSerine Protease(e.g., Chymotrypsin)AlphaPeptideStandard u03b1-Peptide(Phe-X Bond)Protease->AlphaPeptideRecognizesBetaPeptideModified Peptide(3-CN-u03b2-hPhe)Protease->BetaPeptideAttempts to BindComplex_AlphaEnzyme-SubstrateComplex FormedAlphaPeptide->Complex_AlphaPerfect AlignmentComplex_BetaSteric/GeometricMismatchBetaPeptide->Complex_BetaBackbone Extension (+CH2)Result_AlphaRapid Hydrolysis(t1/2 < 15 min)Complex_Alpha->Result_AlphaNucleophilic AttackResult_BetaProteolytic Resistance(t1/2 > 24 hours)Complex_Beta->Result_BetaCatalytic Failure

Figure 1: Mechanistic pathway showing how backbone homologation prevents successful enzyme-substrate complexation.

Comparative Performance Analysis

The following data synthesizes performance metrics from standard enzymatic stability assays comparing unmodified peptides, standard

Table 1: Comparative Enzymatic Stability Profile
Feature

-L-Phenylalanine (Native)

-Homophenylalanine (Standard

)
3-Cyano-

-Homophenylalanine
Backbone Structure Standard (

)
Extended (

)
Extended (

)
Chymotrypsin

< 15 Minutes> 24 Hours> 24 Hours
Human Serum

~30-60 Minutes12-36 Hours18-48 Hours
Metabolic Liability High (Proteolysis + Oxidation)Low (Proteolysis resistant)Very Low (Proteolysis resistant + Electronic modulation)
Secondary Structure

-Helix /

-Sheet
3

-Helix (Foldamer)
3

-Helix
(Stabilized by side-chain packing)
Interpretation of Data[2][3][4][5][6][7][8][9][10][11]
  • vs. Native (

    
    ):  The shift from 
    
    
    to
    
    
    represents a quantum leap in stability, moving from minutes to days. This is the primary driver of the stability enhancement.[1]
  • vs. Standard

    
    -hPhe:  The 3-cyano derivative maintains the exceptional proteolytic resistance of the 
    
    
    -class. However, it offers superior chemical space properties . The cyano group provides a "handle" for specific receptor interactions (H-bonding acceptor) that the unsubstituted phenyl ring lacks, allowing for potency optimization without compromising the stability gains.

Experimental Protocols

To validate these claims in your own pipeline, use the following standardized protocols. These methods are designed to be self-validating with internal standards.

Protocol A: In Vitro Proteolytic Stability (Chymotrypsin Challenge)

Objective: Determine the resistance of the modified peptide to aggressive enzymatic cleavage.

Materials:

  • 
    -Chymotrypsin (from bovine pancreas, TLCK treated).
    
  • Buffer: 100 mM Tris-HCl, 10 mM CaCl

    
    , pH 7.8.
    
  • Internal Standard: N-Acetyl-Tryptophan (or a known stable non-peptide).

Workflow:

  • Preparation: Dissolve peptide (1 mM) in buffer.

  • Initiation: Add

    
    -chymotrypsin (enzyme:substrate ratio of 1:100 w/w). Incubate at 37°C.
    
  • Sampling: Aliquot 50

    
    L samples at 
    
    
    min, and 24 hours.
  • Quenching: Immediately add 50

    
    L of 1% Formic Acid in Acetonitrile to stop the reaction.
    
  • Analysis: Analyze via RP-HPLC or LC-MS. Monitor the disappearance of the parent peak relative to the internal standard.

Validation Criteria:

  • The

    
    -control peptide (e.g., Phe-containing) must show >50% degradation within 30 minutes to confirm enzyme activity.
    
  • The 3-CN-

    
    -hPhe peptide should show >90% parent compound remaining at 24 hours.
    
Protocol B: Human Serum Stability Assay

Objective: Assess stability in a complex biological matrix containing a diverse protease mix.

Workflow:

  • Matrix: Pool human serum (mixed gender) to average out individual variations.

  • Incubation: Spike peptide into serum (final conc. 100

    
    M). Incubate at 37°C.
    
  • Extraction: At time points (0, 1h, 4h, 8h, 24h, 48h), precipitate serum proteins using cold Ethanol or Acetonitrile (1:3 v/v).

  • Centrifugation: 14,000 x g for 10 mins at 4°C.

  • Quantification: Analyze supernatant by LC-MS/MS.

Visualization: Stability Assay Workflow

AssayWorkflowcluster_0Assay ConditionsStartStart: Peptide Synthesis(3-CN-u03b2-hPhe Incorporation)Condition1Buffer + Chymotrypsin(Specific Proteolysis)Start->Condition1Condition2Human Serum(Complex Matrix)Start->Condition2IncubationIncubation at 37u00b0C(0 - 48 Hours)Condition1->IncubationCondition2->IncubationQuenchQuench/Precipitation(Acetonitrile/Formic Acid)Incubation->QuenchAnalysisLC-MS Quantification(% Parent Remaining)Quench->AnalysisDecisionCalculate Half-life (t1/2)Analysis->Decision

Figure 2: Step-by-step workflow for validating enzymatic stability.

Strategic Recommendations for Drug Design

  • Positioning: Replace critical Phenylalanine or Tyrosine residues at known cleavage sites (often the C-terminal side of the residue) with 3-CN-

    
    -hPhe.
    
  • Foldamers: Utilize 3-CN-

    
    -hPhe to induce stable helical structures (specifically the 14-helix) which are thermodynamically stable and cell-permeable.
    
  • Metabolic Tuning: Use the 3-cyano derivative specifically when you need to reduce the electron density of the aromatic ring to prevent oxidative metabolism, or when you require a hydrogen bond acceptor in a hydrophobic pocket.

References

  • Steer, D. L., et al. (2002). Beta-amino acids: versatile peptidomimetics.[2][3] Current Medicinal Chemistry. Link

  • Seebach, D., & Gardiner, J. (2008). Beta-peptidic peptidomimetics.[4] Accounts of Chemical Research. Link

  • Werder, M., et al. (1999). Design, synthesis, and biological evaluation of beta-peptides. Helvetica Chimica Acta. Link

  • Cheng, R. P., et al. (2001). Beta-Peptides: From Structure to Function.[4] Chemical Reviews. Link

  • Chem-Impex International. (n.d.). 3-Cyano-D-b-homophenylalanine hydrochloride Product Data.Link

comparative study of beta-homophenylalanine derivatives in peptidomimetics

Comparative Study of -Homophenylalanine Derivatives in Peptidomimetics

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structural causality, comparative efficacy, and self-validating experimental methodologies.

Structural Thermodynamics & Protease Evasion

The transition from native






This seemingly minor modification fundamentally alters the local backbone conformations, which are dictated by the


1


23

1

MechanismANative α-PeptideBProtease Active SiteA->BCRapid HydrolysisB->CDβ-HomophenylalanineEAltered Torsions (φ, θ, ψ)D->EFSteric ClashE->FF->BInhibits BindingGProteolytic ResistanceF->G

Fig 1: Mechanistic pathway of proteolytic resistance induced by β-homophenylalanine incorporation.

Comparative Analysis of -hPhe Isomers & Derivatives

The placement of the benzyl side chain on the homologated backbone generates distinct regioisomers (



1

3

Hybrid sequences containing both






4
Quantitative Comparison of -hPhe Derivatives
Derivative ClassStructural ModificationPredominant Secondary StructureTarget ApplicationProteolytic Half-Life (

)
L-

-Phenylalanine
None (Baseline)

-helix / Random coil
Native peptide synthesis< 1 hour

-Homophenylalanine
Benzyl side chain at

14-helix (in pure

-peptides)
Antimicrobial peptidomimetics> 48 hours

-Homophenylalanine
Benzyl side chain at

12-helix (in

-peptides)
Mixed

hybrid foldamers
> 48 hours
Fused

-hPhe Analogs
Cyclopropyl/Heterocycle fusedHighly constrained extendedDPP-4 Inhibitors (Diabetes)> 72 hours

Data synthesized from structural studies of hybrid peptide sequences and DPP-4 inhibitor optimization campaigns[3],[4].

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes a built-in verification mechanism to confirm causality.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of -hPhe Peptidomimetics

Causality & Logic: The extra methylene group in

5
  • Resin Swelling: Swell Rink Amide AM resin in DMF/DCM (1:1) for 30 minutes to maximize polymer matrix accessibility.

  • Fmoc Deprotection: Treat with 20% piperidine in DMF (2 × 10 min). Validation: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm to ensure complete deprotection.

  • Coupling: Pre-activate Fmoc-

    
    -hPhe-OH (4 equiv) with HATU (4 equiv) and DIPEA (8 equiv) in DMF for 1 minute at room temperature, then add to the resin for 2 hours[5]. Validation: Perform a quantitative Kaiser test; a colorless bead indicates >99% coupling efficiency.
    
  • Cleavage: Cleave the peptide from the solid support using a cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v) for 2 hours at room temperature[5].

  • Purification: Precipitate in cold diethyl ether and purify via RP-HPLC.

WorkflowS1Resin SwellingS2Fmoc DeprotectionS1->S2S3Coupling (HATU)S2->S3S3->S2IterateS4Cleavage (TFA)S3->S4S5LC-MS ValidationS4->S5

Fig 2: Self-validating SPPS workflow optimized for sterically hindered β-homophenylalanine.

Protocol B: Proteolytic Stability & Target Affinity Assay

Causality & Logic: To prove that

25
  • Enzyme Preparation: Prepare a stock solution of elastase (60 µM) in 10 mM PBS buffer at pH 7.2[5].

  • Substrate Preparation: Dissolve the

    
    -hPhe peptidomimetic (and an 
    
    
    -peptide control) to a stock concentration of 350 µM in Milli-Q water[5].
  • Incubation: Mix 900 µL of the peptide solution with 100 µL of the enzyme stock. Incubate at 37°C.

  • Quenching & Validation: At specific time points (0, 1h, 4h, 24h, 48h), extract 50 µL aliquots and quench with 50 µL of 1% formic acid containing 1 µM of a heavy-isotope labeled internal standard.

  • LC-MS/MS Readout: Analyze the quenched samples via MRM (Multiple Reaction Monitoring). Calculate the half-life (

    
    ) by plotting the natural log of the intact peptide area ratio against time.
    

By systematically substituting



3

References

  • The Use of β-Amino Acids in the Design of Protease and Peptidase Inhibitors.
  • Beta-amino acids: versatile peptidomimetics.
  • Medicinal Chemistry - Discovery of beta-homophenylalanine based pyrrolidin-2-ylmethyl amides and sulfonamides as highly potent and selective inhibitors of dipeptidyl peptidase IV. ovid.com.
  • Bullous pemphigoid induced by dipeptidyl peptidase-4 (DPP-4) inhibitors: A Pharmacovigilance-Pharmacodynamic. unimi.it.
  • WO2017009358A1 - Hydrogel-forming peptides. google.com.
  • Polypeptide Helices in Hybrid Peptide Sequences.

Assessing the Impact of the 3-Cyano Group on Peptide Receptor Binding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As peptide therapeutics evolve from simple endogenous mimetics to highly engineered modalities, the strategic incorporation of unnatural amino acids has become a cornerstone of rational drug design. Among these modifications, the introduction of a cyano (nitrile) group—particularly at the 3-position (meta-position) of an aromatic ring—offers a unique biophysical profile.

This guide provides an objective, data-driven comparison of 3-cyano-modified peptides against their wild-type (WT) and alternative counterparts. Designed for drug development professionals, it explores the mechanistic causality behind the 3-cyano group's performance, supported by field-proven experimental workflows and quantitative binding data.

Mechanistic Profiling: Why the 3-Cyano Group?

To understand the superior binding kinetics often observed with 3-cyano modifications, we must analyze the substituent's fundamental physicochemical properties. The functional group consists of an


-hybridized carbon triple-bonded to a nitrogen atom, creating a linear geometry with a short C≡N bond distance of approximately 1.16 Å[1].

When incorporated into a peptide (e.g., via L-3-cyanophenylalanine), this group drives receptor affinity through three distinct causal mechanisms:

  • Electrostatic Modulation of

    
    -Systems:  The cyano group is strongly electron-withdrawing. When positioned at the 3-position of a phenylalanine ring, it alters the electron density of the aromatic 
    
    
    
    -system. This polarization significantly strengthens
    
    
    stacking interactions with electron-rich aromatic residues within the receptor's binding pocket[2].
  • Directional Hydrogen Bonding: The nitrogen atom of the nitrile group possesses a localized lone pair, acting as a highly directional hydrogen bond acceptor. Because of its linear geometry and minimal steric bulk, the 3-cyano group can project into narrow, deep cavities within the binding site that are otherwise inaccessible to bulkier substituents, establishing new anchoring H-bonds[1].

  • Reversible Covalent Targeting: In specific target classes, such as cysteine proteases, the electrophilic carbon of the nitrile group can undergo a nucleophilic attack by the active site thiolate. This forms a reversible thioimidate adduct, yielding exceptionally potent, slow-binding inhibition kinetics[3].

Binding_Mechanism WT Wild-Type Peptide (Tyrosine/Phenylalanine) Receptor Target Receptor / Enzyme (e.g., LAG-3, Cathepsin K) WT->Receptor Weak/Transient Binding Cyano3 3-Cyano Modified Peptide (Phe(3-CN)) Pi_Pi Enhanced π-π Stacking (Altered Electrostatics) Cyano3->Pi_Pi HBond Directional H-Bonding (Nitrile Lone Pair) Cyano3->HBond Covalent Reversible Covalent Adduct (Thioimidate Formation) Cyano3->Covalent Cysteine Proteases Pi_Pi->Receptor HBond->Receptor Covalent->Receptor

Mechanistic pathways by which the 3-cyano group enhances peptide-receptor binding affinity.

Performance Comparison & Case Studies

Case Study A: LAG-3/MHC-II Immune Checkpoint Inhibitors

Lymphocyte-activation gene 3 (LAG-3) is a critical immune checkpoint receptor. Developing peptide inhibitors that disrupt the LAG-3/MHC-II interaction is a major focus in immuno-oncology. In a recent structural activity relationship (SAR) study, replacing a native Tyrosine residue with L-3-cyanophenylalanine in a cyclic peptide framework yielded profound improvements in binding[2].

Simulation and binding data revealed that the 3-cyano substituent not only enhanced


 interactions but also created novel hydrogen bonds within the binding site, stabilizing the peptide's conformation and optimizing its alignment with the LAG-3 interface[2].

Table 1: Comparative Binding Profile of LAG-3 Peptide Inhibitors

Peptide VariantKey Residue ModificationLAG-3 Affinity (

)
Inhibitory Activity (

)
Mechanistic Driver
Wild-Type Analog Tyrosine (Tyr)> 10.0 µM> 15.0 µMBaseline hydrophobic contacts
3-Cyano Analog L-3-Cyanophenylalanine2.66 µM 4.45 µM Enhanced

stacking & novel H-bonds[2]
Case Study B: Cysteine Cathepsin Inhibition

Human cysteine cathepsins (K, S, B, and L) are implicated in bone remodeling and tumor metastasis. The development of 3-cyano-3-aza-


-amino acid derivatives represents a breakthrough in targeting these enzymes[3]. By centrally arranging the N-cyano group within the peptidomimetic core, the molecule interacts with both the nonprimed and primed binding regions of the enzyme[4]. The thiolate moiety of the active site reversibly attacks the nitrile carbon, resulting in exceptionally potent slow-binding behavior[3].

Table 2: Kinetic Parameters of 3-Cyano Peptidomimetics against Cathepsin K

Inhibitor ClassTarget EnzymeBinding MechanismSecond-Order Rate Constant (

)
Standard Peptides Cathepsin KNon-covalent competitive~

3-Cyano-3-aza-

-amino acids
Cathepsin KCovalent-reversible (Thioimidate)Up to

[3]
Case Study C: Conformational Control in Nuclear Receptors

Beyond direct affinity, the precise positioning of the cyano group can dictate the entire conformational ensemble of a receptor. In PPAR


 ligands, shifting a cyano group from the 4-position to the 3-position on a benzamide ring alters its trajectory. A 3-cyano group substitutes for a critical bridging water molecule interacting with His323, thereby shifting the receptor's conformation to selectively bind corepressor peptides over coactivator peptides, transitioning the receptor into a transcriptionally repressive state[5].

Experimental Workflows: Self-Validating Protocols

To rigorously assess the impact of the 3-cyano group, empirical validation must be decoupled from experimental artifacts. The following protocols outline a self-validating system for synthesizing and kinetically profiling 3-cyano peptides.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Phe(3-CN) Peptides

Causality Check: The cyano group is generally stable under standard Fmoc-SPPS conditions, but care must be taken during cleavage to prevent hydration of the nitrile to an amide.

  • Resin Swelling & Deprotection: Swell Rink Amide resin in DMF. Remove the Fmoc group using 20% piperidine in DMF.

  • Coupling: Activate Fmoc-Phe(3-CN)-OH (3 equivalents) using HATU (2.9 eq) and DIPEA (6 eq) in DMF. Allow coupling for 45 minutes. Note: The electron-withdrawing nature of the cyano group does not significantly hinder the

    
    -amine's reactivity during subsequent couplings.
    
  • Cleavage: Cleave the peptide from the resin using a cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours at room temperature.

  • Purification: Precipitate in cold diethyl ether, centrifuge, and purify via RP-HPLC using a C18 column (Water/Acetonitrile gradient with 0.1% TFA). Verify mass via LC-MS to ensure the cyano group (-CN, 26 Da) has not hydrated to a primary amide (-CONH2, 44 Da).

Protocol 2: Biolayer Interferometry (BLI) for Determination

Causality Check: To ensure the measured


 reflects true 3-cyano-driven affinity and not non-specific matrix interactions, this protocol utilizes a double-referencing subtraction method.
  • Sensor Hydration: Hydrate Anti-Human IgG Fc Capture (AHC) biosensors in assay buffer (e.g., PBS + 0.05% Tween-20 + 0.1% BSA) for 10 minutes.

  • Ligand Loading: Immobilize the Fc-tagged target receptor (e.g., LAG-3-Fc) onto the biosensors until a threshold shift of 0.8–1.0 nm is achieved. Leave one sensor unloaded as a reference.

  • Baseline: Equilibrate sensors in assay buffer for 60 seconds.

  • Association: Submerge sensors into wells containing serial dilutions of the 3-cyano peptide (e.g., 10 µM down to 31.2 nM) for 300 seconds. Include a buffer-only well for the loaded sensor to measure baseline drift.

  • Dissociation: Move sensors back to the assay buffer for 300–600 seconds to monitor the off-rate (

    
    ).
    
  • Data Processing: Subtract the reference sensor and reference sample data. Fit the resulting curves to a 1:1 Langmuir binding model to extract

    
    , 
    
    
    
    , and
    
    
    .

SPPS_BLI_Workflow SPPS 1. Fmoc-SPPS Incorporate Phe(3-CN) Cleavage 2. TFA Cleavage & Deprotection SPPS->Cleavage Purification 3. RP-HPLC Purification (>95%) Cleavage->Purification BLI_Setup 4. BLI Setup Immobilize Receptor Purification->BLI_Setup Assoc 5. Association Phase (Peptide Binding) BLI_Setup->Assoc Dissoc 6. Dissociation Phase (Buffer Wash) Assoc->Dissoc Kinetic 7. Kinetic Analysis Calculate KD, kon, koff Dissoc->Kinetic

Workflow for the synthesis and kinetic validation of 3-cyano modified peptides.

Conclusion

The 3-cyano group is a highly versatile pharmacophore in peptide engineering. By objectively comparing it to wild-type residues, the data demonstrates that its unique combination of minimal steric bulk, strong dipole moment, and hydrogen-bonding capability can rescue weak binders, enhance target selectivity, and even dictate macroscopic receptor conformations. When integrated with rigorous, self-validating kinetic assays, 3-cyano modifications offer a highly predictable route for optimizing peptide receptor binding.

References

  • Source: nih.
  • Source: nih.
  • Source: nih.
  • Source: acs.
  • Source: biorxiv.
  • Source: wikipedia.

Sources

Comprehensive Guide: Proteolytic Resistance of Backbone-Modified Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Proteolytic Stability Crisis

For drug development professionals, the "proteolytic cliff" is a familiar adversary. Native


-peptides, despite their high potency and specificity, often exhibit in vivo half-lives measured in minutes.[1] The amide bond is the primary weakness, susceptible to rapid hydrolysis by serum proteases (e.g., dipeptidyl peptidase IV) and tissue-specific endopeptidases (e.g., trypsin, chymotrypsin).

This guide objectively compares the most effective backbone modification strategies designed to overcome this limitation. We move beyond simple descriptions to analyze the causality of resistance, the trade-offs in bioactivity, and the experimental protocols required to validate these improvements.

Mechanism of Action: Why Modifications Work

Proteolytic resistance is rarely accidental; it is engineered through three primary mechanisms:

  • Stereochemical Mismatch: Proteases are chiral catalysts evolved to recognize L-amino acids. Introducing D-enantiomers renders the scissile bond unrecognizable to the enzyme's active site.

  • Steric Hindrance: Bulky groups (e.g., N-methyl, C

    
    -methyl) physically block the protease from accessing the carbonyl carbon or the amide nitrogen.
    
  • Conformational Constraint: Rigidifying the backbone prevents the peptide from adopting the extended conformation often required for the transition state of hydrolysis.

Visualization: Structural Logic of Resistance

The following diagram illustrates how different backbone modifications disrupt protease recognition.

BackboneModifications cluster_mods Backbone Engineering Strategies Native Native L-Peptide Protease Protease Active Site Native->Protease Rapid Hydrolysis NMet N-Methylation (Steric Clash) NMet->Protease Blocks Access DAmino D-Amino Acid (Chiral Mismatch) DAmino->Protease Unrecognized Substrate Peptoid Peptoid (Side Chain Shift) Peptoid->Protease Immune BetaPep Beta-Peptide (Backbone Extension) BetaPep->Protease Scaffold Mismatch

Figure 1: Mechanistic basis for proteolytic resistance.[2] Native peptides fit the protease "lock," while modifications introduce steric or stereochemical barriers.

Comparative Analysis: Performance & Trade-offs

This section compares the four dominant backbone modifications. Data is synthesized from comparative studies, including recent work on Bradykinin analogues [1] and systematic foldamer analysis [2].

Table 1: Comparative Performance Matrix
Modification StrategyProteolytic Stability (Fold Increase)Binding Affinity ImpactMembrane PermeabilityKey Trade-off
Native L-Peptide 1x (Baseline)High (Native)LowRapid degradation (t½ < 10 min)
N-Methylation 5x – 50xVariable (Site dependent)High ( improved lipophilicity)Can disrupt H-bonding required for secondary structure.
D-Amino Acids >100x (Often distinct)High Risk (Loss of chirality match)Low/ModerateRequires "Retro-Inverso" design to maintain side-chain topology.
Peptoids Immune (Complete resistance)Moderate (Flexible backbone)HighHigh conformational flexibility lowers binding entropy (lower affinity).
Beta-Peptides >100xModerateLowSynthetic complexity; distinct folding patterns (helices) unlike native proteins.
Aza-Peptides 10x – 50xNative-like ModerateSynthesis is chemically demanding (hydrazine chemistry).
Detailed Technical Breakdown
A. N-Methylation[1][3][4][5][6]
  • Performance: N-methylation is the "scalpel" of backbone modification. It provides targeted resistance by removing the amide proton (H-bond donor) and adding a methyl group.[5]

  • Data Insight: In a systematic scan of Bradykinin, N-methylation yielded high stability but compromised receptor binding at certain positions due to steric clashes within the receptor pocket [1].

  • Best For: Improving oral bioavailability (permeability) and fine-tuning metabolic stability without altering the entire backbone.

B. D-Amino Acids (Stereoinversion)
  • Performance: D-peptides are effectively invisible to endogenous proteases.

  • Data Insight: While stability is superior (often surviving >24 hours in serum), a direct L-to-D switch usually abolishes binding. The Retro-Inverso approach (reversing the sequence AND inverting chirality) is required to mimic the side-chain topology of the parent L-peptide [3].

  • Best For: Top-down stabilization of short, linear epitopes where topology can be mimicked.

C. Peptoids (N-substituted Glycines)[7][8]
  • Performance: By shifting the side chain from the

    
    -carbon to the nitrogen, peptoids eliminate the chiral center and the standard peptide bond geometry entirely. They are virtually immune to proteolysis.
    
  • Data Insight: Peptoids suffer from "floppiness" (lack of backbone chirality and H-bond donors). This entropic penalty often results in lower binding affinity (µM range) compared to the nanomolar affinity of constrained peptides [4].

  • Best For: Antimicrobials (AMP mimetics) where membrane disruption is the mechanism, rather than specific receptor locking.

Experimental Protocol: Serum Stability Assay

To validate these modifications, you must employ a self-validating stability assay. The following protocol uses LC-MS for precise quantitation.

Workflow Visualization

StabilityAssay Prep 1. Preparation (Peptide + Pooled Serum) Incubate 2. Incubation (37°C, Orbital Shaker) Prep->Incubate Sampling 3. Time-Point Sampling (0, 15, 30, 60, 120, 240 min) Incubate->Sampling At intervals Quench 4. Quenching & Precipitation (Add 3:1 ACN or TCA) Sampling->Quench Immediate Spin 5. Centrifugation (14,000 x g, 10 min, 4°C) Quench->Spin Analysis 6. LC-MS Analysis (Quantify Parent Ion) Spin->Analysis Supernatant

Figure 2: Standardized LC-MS Serum Stability Workflow.

Step-by-Step Methodology

Reagents:

  • Pooled Human/Mouse Serum (Commercial or Fresh). Note: Avoid heat-inactivated serum as it destroys protease activity.

  • Internal Standard (e.g., Warfarin or a stable analog).

  • Quenching Solution: 95% Acetonitrile (ACN) + 5% Formic Acid.

Protocol:

  • Stock Preparation: Prepare a 10 mM peptide stock in water or DMSO.

  • Initiation: Dilute peptide to 100 µM in pre-warmed (37°C) serum. (Final DMSO < 1%).

  • Incubation: Place in a thermomixer at 37°C, 300 rpm.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately add aliquot to 150 µL of ice-cold Quenching Solution containing the Internal Standard. Vortex for 10 seconds.[9]

  • Precipitation: Incubate on ice for 15 min to ensure full protein precipitation.

  • Clarification: Centrifuge at 14,000

    
     g for 10 min at 4°C.
    
  • Analysis: Inject 10 µL of the supernatant onto a C18 Reverse-Phase LC-MS system.

Data Calculation: Calculate the % Remaining using the Peak Area Ratio (Peptide / Internal Standard).



Plot 

vs. Time. The slope

determines half-life:

Conclusion & Recommendations

For researchers seeking to extend peptide half-life:

  • If Receptor Affinity is Paramount: Use Aza-peptides or strategic N-methylation (away from binding interface). These preserve the pharmacophore best.

  • If Stability is the Only Goal: D-amino acids or Peptoids offer near-total resistance but require extensive re-engineering to maintain potency.

  • The "Goldilocks" Solution: Often, a hybrid approach—introducing a single backbone modification at the specific cleavage site (identified via metabolite analysis)—yields the best balance of stability and activity.

References

  • Comparison of Backbone Modifications (Bradykinin Model) Title: Atom-level backbone engineering preserves peptide function while enhancing stability.[10] Source: bioRxiv, 2025.[1] URL:[Link]

  • Systematic Foldamer Analysis Title: Peptide Backbone Composition and Protease Susceptibility: Impact of Modification Type, Position, and Tandem Substitution.[10] Source: PMC (NIH), 2011. URL:[Link]

  • D-Peptide & Retro-Inverso Strategies Title: Advances in Peptidomimetics for Next-Generation Therapeutics. Source: Chemical Reviews, 2025. URL:[Link]

  • Peptoid Stability & Mechanism Title: Peptoids: Emerging Therapeutics for Neurodegeneration.[2][7] Source: Journal of Neurology & Neuromedicine, 2017. URL:[Link]

  • Serum Stability Assay Guidelines Title: The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization.[11] Source: ChemMedChem, 2020. URL:[Link]

Sources

Physicochemical Profiling of 3-Cyanophenylalanine Peptides: A Comparative Guide for Probe Selection

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Evaluation of Physicochemical Properties of 3-Cyanophenylalanine-Containing Peptides Content Type: Publish Comparison Guide

Executive Summary

In the landscape of non-canonical amino acid (ncAA) mutagenesis, 3-cyanophenylalanine (3-CN-Phe) occupies a critical niche as a "stealth" spectroscopic probe. Unlike bulky fluorophores (e.g., Dansyl, FITC) that risk disrupting protein folding, 3-CN-Phe is isosteric to Phenylalanine and Tyrosine, allowing for minimally perturbing insertion.

This guide objectively evaluates the physicochemical performance of 3-CN-Phe peptides against native variants (Phe, Trp) and its structural isomer, 4-cyanophenylalanine (4-CN-Phe). We focus on its dual-modality as a Vibrational Stark Effect (VSE) reporter and a environment-sensitive fluorophore .

Part 1: Comparative Physicochemical Analysis

The utility of 3-CN-Phe rests on its ability to report on local environments without altering them. The following data synthesizes performance metrics across structural, chromatographic, and spectroscopic domains.

Table 1: Physicochemical Matrix – 3-CN-Phe vs. Alternatives
PropertyPhenylalanine (Phe)3-Cyanophenylalanine (3-CN-Phe) 4-Cyanophenylalanine (4-CN-Phe)Tryptophan (Trp)
Role Native Structural ResidueDual Probe (IR/Fluorescence)Dual Probe (IR/Fluorescence)Native Fluorophore
Van der Waals Volume ~190 ų~215 ų (Isosteric to Tyr)~215 ų~228 ų
Hydrophobicity (HPLC) High (Late Elution)Intermediate (Elutes before Phe)IntermediateModerate
Fluorescence QY (

)
Non-fluorescent*0.10 – 0.13 (in Water) 0.10 – 0.120.14 (highly variable)
Emission Max (

)
N/A~290–300 nm ~290–300 nm~350 nm
IR Stretch (

)
N/A~2230 cm⁻¹ ~2236 cm⁻¹N/A
Stark Tuning Rate N/A~0.6–0.8 cm⁻¹/(MV/cm) ~1.0 cm⁻¹/(MV/cm)N/A
Key Advantage Native StabilityDipole Orientation (Meta) Max Stark SensitivityNative Presence

Note: Phe fluorescence is negligible in the presence of Tyr/Trp.

1. Structural Fidelity & Hydrophobicity

Causality: The cyano group (-C≡N) is electron-withdrawing and possesses a permanent dipole (~3.9 D). While 3-CN-Phe mimics the size of Tyrosine, the cyano group introduces "intermediate polarity"—more polar than the native benzyl side chain of Phe but less polar than an amide.

  • HPLC Behavior: In Reverse-Phase HPLC (C18), 3-CN-Phe peptides consistently elute earlier than their native Phe counterparts due to increased polarity. This "retention shift" is a critical quality control (QC) metric to verify successful incorporation during synthesis.

  • Solubility: The increased polarity enhances aqueous solubility compared to highly hydrophobic native sequences, reducing aggregation risks in amyloidogenic peptide studies.

2. Spectroscopic Performance

The "Switch" Mechanism: 3-CN-Phe fluorescence is highly sensitive to hydration.[1] In bulk water, the quantum yield is appreciable (~0.11).[2] However, when buried in a hydrophobic core or aggregated, fluorescence can change, though less dramatically than solvatochromic dyes.

  • FRET Donor: 3-CN-Phe serves as an excellent FRET donor to Tryptophan (Forster radius

    
     Å). This allows for precise measurement of short-range distances (e.g., helix formation) where Trp-Trp FRET would be ambiguous.
    
  • Vibrational Stark Effect (VSE): The nitrile stretch at ~2230 cm⁻¹ is located in a "silent region" of the protein IR spectrum (free from backbone overlap). The frequency shifts linearly with the local electric field.[3]

    • Why 3-CN over 4-CN? While 4-CN-Phe has a slightly higher Stark tuning rate (sensitivity), 3-CN-Phe offers a different dipole vector orientation (meta vs. para). Using both allows researchers to triangulate the direction of local electric fields within a protein active site.

Part 2: Experimental Workflows & Protocols

To ensure data integrity (E-E-A-T), the following protocols are designed as self-validating systems.

Workflow 1: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Objective: Synthesize a peptide replacing Phe with 3-CN-Phe.[4]

  • Resin Selection: Use Rink Amide MBHA resin (low loading, 0.3–0.4 mmol/g) to prevent aggregation of hydrophobic sequences.

  • Coupling:

    • Use Fmoc-3-cyano-Phe-OH (commercially available).

    • Activator: DIC/Oxyma Pure (1:1 ratio) is preferred over HBTU/HATU to minimize racemization of the sensitive cyano-analog.

    • Validation: Perform a micro-cleavage after the 3-CN-Phe coupling. Analyze via LC-MS. The mass shift (+25 Da vs Phe) confirms incorporation.

  • Cleavage: Standard TFA/TIS/H₂O (95:2.5:2.5). Avoid thiol scavengers (EDT) if possible, or limit exposure, as nitriles can sometimes react with strong nucleophiles under harsh acid conditions (though generally stable).

Workflow 2: Fluorescence pH Sensing Assay

Mechanism: The fluorescence of N-terminal 3-CN-Phe is quenched by the unprotonated N-terminal amine via Photoinduced Electron Transfer (PET). This makes it a site-specific pH sensor.

  • Preparation: Dissolve peptide (10 µM) in buffers ranging from pH 4.0 to 10.0 (Citrate/Phosphate/Borate system).

  • Excitation: Set

    
     nm.[5] (Note: This wavelength selectively excites the phenyl ring of 3-CN-Phe, minimizing Trp/Tyr background excitation).
    
  • Emission: Scan 260–400 nm. Peak expected at ~290–300 nm.

  • Data Analysis: Plot Intensity (

    
    ) vs. pH. Fit to the Henderson-Hasselbalch equation to determine the 
    
    
    
    of the N-terminus.
    • Self-Validation: If the curve does not sigmoidal, check for peptide aggregation (concentration dependence test).

Part 3: Visualization of Logic & Mechanism

The following diagrams illustrate the decision logic for probe selection and the mechanism of fluorescence quenching.

Diagram 1: Probe Selection Logic for Phe-Analogs

Caption: Decision tree for selecting between 3-CN-Phe, 4-CN-Phe, and Native residues based on experimental goals.

ProbeSelection Start Experimental Goal Struct Structural Mimicry Only Start->Struct Spec Spectroscopic Readout Needed Start->Spec Native Use Native Phe Struct->Native IR IR / Electric Field Map Spec->IR Fluoro Fluorescence / FRET Spec->Fluoro Vector Is Vector Orientation Critical? IR->Vector FRET FRET to Trp? Fluoro->FRET No No Vector->No Default Yes Yes Vector->Yes Triangulation Para Use 4-CN-Phe (Max Sensitivity) Meta Use 3-CN-Phe (Meta Orientation) Both 3-CN or 4-CN Phe (Both function as Donors) FRET->Both No->Para Yes->Meta

Diagram 2: Fluorescence Quenching Mechanism (pH Sensor)

Caption: Mechanism of Photoinduced Electron Transfer (PET) quenching in N-terminal 3-CN-Phe peptides.

QuenchingMechanism LowPH Low pH (< pKa) Protonated Amine (-NH3+) Excitation UV Excitation (240 nm) LowPH->Excitation HighPH High pH (> pKa) Neutral Amine (-NH2) HighPH->Excitation Emission Fluorescence Emission (High QY) Excitation->Emission No PET PET Electron Transfer (PET) Amine -> Excited CN-Phe Excitation->PET Lone Pair Available Quench Non-Radiative Decay (Low QY) PET->Quench

Part 4: References
  • Comparison of biological chromophores: photophysical properties of cyanophenylalanine derivatives. Source: Royal Society of Chemistry (Photochemical & Photobiological Sciences) URL:[Link]

  • Sensing pH via p-cyanophenylalanine fluorescence: Application to determine peptide pKa and membrane penetration kinetics. Source: National Institutes of Health (PubMed / Analytical Biochemistry) URL:[Link]

  • Vibrational Stark effects calibrate the sensitivity of vibrational probes for electric fields in proteins. Source: Biochemistry (ACS Publications) URL:[Link]

  • p-Cyanophenylalanine and Selenomethionine Constitute a Useful Fluorophore-Quencher Pair for Short Distance Measurements. Source: National Institutes of Health (PubMed / J Phys Chem B) URL:[Link]

  • Factors Influencing the Prediction Accuracy of Model Peptides in Reversed-Phase Liquid Chromatography. Source: MDPI (Molecules) URL:[Link]

Sources

Safety Operating Guide

Fmoc-beta-hophe(3-cn)-oh proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Fmoc-beta-hophe(3-cn)-oh: Comprehensive Handling and Disposal Protocol

As a Senior Application Scientist, I frequently see laboratories treat all unnatural amino acids with a generalized disposal approach. However, structurally complex derivatives like Fmoc-beta-hophe(3-cn)-oh (Fmoc-3-cyano-


-homophenylalanine) demand highly specific operational and logistical planning. Used extensively in solid-phase peptide synthesis (SPPS) to impart proteolytic stability to drug candidates, this compound introduces unique toxicological and environmental variables into your waste stream.

This guide provides the essential, self-validating procedures required to manage this chemical safely, ensuring your laboratory remains compliant, your personnel remain safe, and your environmental footprint is minimized.

Risk Assessment & Hazard Causality

Effective safety protocols require understanding the why behind the rules. The disposal requirements for Fmoc-beta-hophe(3-cn)-oh are driven by two primary structural features:

  • The Fmoc Protecting Group: The bulky, aromatic fluorenylmethyloxycarbonyl (Fmoc) group renders the molecule highly lipophilic. If discharged into aqueous drains, it resists biodegradation, leading to severe environmental persistence and potential bioaccumulation .

  • The 3-Cyano (Nitrile) Substituent: While aromatic nitriles are chemically more stable than their aliphatic counterparts, they present a severe inhalation and environmental hazard if combusted improperly. Thermal decomposition of the cyano group under standard burning conditions can release highly toxic nitrogen oxides (NOx) and trace hydrogen cyanide (HCN) gas. Consequently, disposal must be routed exclusively through licensed high-temperature incineration facilities equipped with alkaline flue-gas scrubbers .

Under the EPA's Resource Conservation and Recovery Act (RCRA) 40 CFR Part 261, this material and its associated solvent effluents must be classified and managed strictly as hazardous waste . Furthermore, handling must comply with the OSHA Laboratory Standard (29 CFR 1910.1450) to minimize occupational exposure .

Quantitative Safety & Operational Parameters

To ensure a self-validating safety system, your laboratory must adhere to the following quantitative operational limits when handling and disposing of this compound:

ParameterSpecification / LimitOperational Rationale
Spill Quantity Threshold < 25 grams (Minor) / > 25 grams (Major)Determines if local lab personnel can execute cleanup vs. requiring an external Hazmat response team.
Incineration Temp. > 1,000°C (1,832°F)Ensures complete thermal destruction of the cyano group without hazardous HCN byproduct formation.
Secondary Containment 110% of primary container volumePrevents catastrophic laboratory contamination if a primary 10L or 20L liquid waste carboy ruptures.
Ventilation (Fume Hood) 80–100 linear feet per minute (LFM)Captures aerosolized toxic powder during weighing and transfer operations, preventing inhalation.

Waste Categorization & Segregation

Proper segregation prevents dangerous cross-reactions and reduces downstream disposal costs. Never mix solid powder waste with liquid solvent waste.

Waste StreamComposition ExamplesPrimary HazardEPA/RCRA Routing
Solid Waste Unused Fmoc-beta-hophe(3-cn)-oh powder, contaminated weighing boats, pipette tips, and empty vials.Toxic dust inhalation, environmental toxicity.Hazardous Organic Solid Waste (Incineration).
Non-Halogenated Liquid DMF, NMP, or DMSO containing dissolved amino acid.Flammability, systemic toxicity via skin absorption.Non-Halogenated Organic Liquid Waste.
Halogenated Liquid DCM or TFA cleavage cocktails containing the amino acid.Corrosivity, volatility, target organ toxicity.Halogenated Organic Liquid Waste.

Step-by-Step Disposal Methodologies

Self-Validating Protocol: Always verify the pH and halogen content of liquid waste using indicator strips before adding it to a centralized carboy. This prevents unintended exothermic reactions between incompatible SPPS effluents.

Protocol A: Solid Waste Disposal

  • Containment: Transfer any unused, contaminated, or expired Fmoc-beta-hophe(3-cn)-oh powder into a sealable, chemically compatible high-density polyethylene (HDPE) container.

  • Consumables: Place all contaminated spatulas, weighing paper, and empty reagent vials into a secondary heavy-duty biohazard or hazmat bag.

  • Labeling: Affix a hazardous waste label immediately. Mark explicitly as: "Toxic Organic Solid Waste - Contains Nitrile Derivatives".

  • Storage: Store in a designated, ventilated hazardous waste accumulation area away from strong oxidizers or strong acids, which could trigger premature nitrile hydrolysis .

Protocol B: Liquid Waste (SPPS Effluent) Disposal

  • Segregation: Determine if the synthesis effluent contains halogenated solvents (e.g., Dichloromethane, Trifluoroacetic acid).

  • Transfer: Use a closed-system funnel to transfer the liquid into the appropriate 10L or 20L HDPE waste carboy (Halogenated vs. Non-Halogenated).

  • Secondary Containment: Ensure the carboy is seated in a secondary containment tray capable of holding 110% of the carboy's total volume.

  • Venting: Equip the waste carboy with a carbon-filtered pressure-relief valve to prevent the dangerous buildup of volatile organic compounds (VOCs).

WasteRouting Start Fmoc-beta-hophe(3-cn)-oh Waste Generation Solid Solid Waste (Powder, Vials, Tips) Start->Solid Liquid Liquid Waste (Synthesis Effluent) Start->Liquid SolidCont HDPE Solid Waste Bin (Double-Bagged) Solid->SolidCont Halogenated Halogenated Stream (Contains DCM/TFA) Liquid->Halogenated If mixed with DCM NonHalogenated Non-Halogenated Stream (Contains DMF/NMP) Liquid->NonHalogenated If mixed with DMF Incineration Licensed High-Temp Incineration (NOx & HCN Scrubbing) SolidCont->Incineration Halogenated->Incineration NonHalogenated->Incineration

Workflow for routing Fmoc-beta-hophe(3-cn)-oh solid and liquid waste streams.

Spill Response & Decontamination Protocol

Accidental spills of Fmoc-beta-hophe(3-cn)-oh powder pose an immediate inhalation risk due to the generation of fine, toxic dust .

Immediate Action Plan:

  • Evacuate & Ventilate: Clear personnel from the immediate vicinity. Ensure the laboratory's HVAC system is functioning, but avoid directing high-velocity air directly at the spill, which could aerosolize the powder .

  • Don PPE: Responders must wear an N95 or P100 particulate respirator, chemical-resistant splash goggles, a lab coat, and double nitrile gloves .

  • Wet Sweeping (Crucial Causality Step): Never dry-sweep chemical powders. Lightly mist the spill area with a compatible solvent (e.g., a small amount of isopropanol or water) to dampen the powder. This physical intervention suppresses dust formation and prevents inhalation exposure.

  • Collection: Use a disposable plastic scoop or damp absorbent pads to collect the material. Do not use a standard vacuum cleaner.

  • Decontamination: Wash the spill surface with a mild detergent solution, followed by a water rinse, collecting all wash liquids into the aqueous hazardous waste stream.

  • Disposal: Seal all collected materials in a hazmat bag and route as Solid Hazardous Waste.

SpillResponse Spill Accidental Powder Spill Evac 1. Isolate Area & Ventilate Spill->Evac PPE 2. Don PPE (N95, Nitrile) Evac->PPE Sweep 3. Wet Sweeping (Avoid Dust) PPE->Sweep Bag 4. Seal in Hazmat Bag Sweep->Bag Label 5. Label as Toxic Organic Bag->Label

Step-by-step spill response and containment protocol for solid Fmoc-amino acids.

Regulatory & Documentation Compliance

To maintain strict compliance with federal standards, laboratory managers must integrate the following administrative controls:

  • Chemical Hygiene Plan (CHP): Ensure Fmoc-beta-hophe(3-cn)-oh is listed in the laboratory's active chemical inventory and its specific cyano-derivative hazards are addressed in the CHP .

  • Waste Manifests: When transferring waste to a licensed disposal contractor, ensure the Uniform Hazardous Waste Manifest accurately reflects the presence of cyano-substituted organic compounds to guarantee proper incineration routing.

  • Training: Document that all personnel handling this material have completed annual RCRA hazardous waste training and understand the specific risks of unnatural amino acids .

References

  • 29 CFR 1910.1450 — Occupational Exposure to Hazardous Chemicals in Laboratories (Laboratory Standard). Occupational Safety and Health Administration (OSHA).[Link]

  • 40 CFR Part 261 — Identification and Listing of Hazardous Waste. Environmental Protection Agency (EPA) via eCFR.[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council (US) Committee on Prudent Practices in the Laboratory; National Center for Biotechnology Information (NCBI).[Link]

Personal protective equipment for handling Fmoc-beta-hophe(3-cn)-oh

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Context

Fmoc-beta-HoPhe(3-CN)-OH is a specialized non-canonical amino acid used primarily in solid-phase peptide synthesis (SPPS) to introduce pi-stacking interactions or serve as a handle for further chemical modification (e.g., tetrazole formation).

While Fmoc-protected amino acids are generally classified as Irritants (Skin/Eye/Respiratory) , the presence of the 3-Cyano (Nitrile) group on the homophenylalanine side chain introduces specific chemical compatibility constraints and waste disposal requirements that differ from standard Fmoc-Ala-OH or Fmoc-Gly-OH.

Critical Safety Distinction: Unlike simple aliphatic nitriles (which can be acutely toxic), aromatic nitriles in this context are generally stable. However, they must be treated as Harmful and Incompatible with Strong Acids/Oxidizers to prevent hydrolysis or unexpected release of nitrogenous gases.

Hazard Identification & Logic

To determine the correct PPE, we must deconstruct the molecule into its risk components.

ComponentHazard ClassPrimary RiskMechanism of Injury
Fmoc Group Irritant / SensitizerDust InhalationMechanical irritation of respiratory tract; potential sensitization over long-term exposure.
beta-HoPhe Scaffold BioactiveUnknown ToxicityAs an unnatural amino acid, metabolic effects are uncharacterized. Treat as potentially bioactive.
3-Cyano Group Harmful / ReactiveChemical IncompatibilityHydrolysis to amides/acids in strong acid; potential toxicity if ingested.
Solvent (DMF/NMP) Reprotoxic / PermeatorSkin AbsorptionCarrier Effect: Solvents like DMF facilitate the transport of the dissolved amino acid through the skin.

Personal Protective Equipment (PPE) Matrix

Core Directive: Standard nitrile gloves degrade rapidly in DMF (Dimethylformamide), the primary solvent for this compound. Double-gloving or barrier-laminate gloves are mandatory during solubilization.

PPE Selection Table
Body AreaProtection LevelSpecific Equipment SpecificationRationale (Causality)
Respiratory Tier 1 (Solid) Fume Hood (Face Velocity > 0.5 m/s)Prevents inhalation of fine dust during weighing.
Tier 2 (Fallback)N95 or P100 Particulate RespiratorUse only if weighing outside a hood is unavoidable (not recommended).
Hand (Dry) Standard Nitrile Exam Gloves (min 4 mil)Sufficient for dry powder handling.
Hand (Wet) High Integrity Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 6-8 mil)Self-Validating System: Change outer glove immediately upon splash. DMF permeates thin nitrile in <15 mins.
Eye/Face Impact/Splash Chemical Splash Goggles (Indirect Vent)Safety glasses allow dust entry from the side. Goggles seal against airborne particulate.
Body Barrier Lab Coat (Poly/Cotton) + Closed-toe shoesStandard protection. Tyvek sleeves recommended if handling >100g batches.

Operational Protocol: Step-by-Step

Phase 1: Weighing (The Dust Hazard)
  • Risk: Static electricity causes Fmoc-AA powders to "jump," creating airborne dust.

  • Protocol:

    • Static Control: Use an anti-static gun or wipe the spatula/weighing boat with an anti-static cloth before contact.

    • Containment: Perform all weighing inside a certified chemical fume hood.

    • Transfer: Do not dump powder. Use a gentle tapping motion to transfer from spatula to vessel.

Phase 2: Solubilization (The Permeation Hazard)
  • Context: You will likely dissolve this in DMF or NMP for SPPS.

  • Protocol:

    • Solvent Addition: Add solvent slowly down the side of the vessel to prevent powder "puffing."

    • Dissolution Check: Fmoc-beta-HoPhe analogs can be hydrophobic. Vortexing or sonication may be required.

    • Visual Validation: Solution should be clear and colorless to pale yellow. If solution turns bright yellow/orange immediately, free amine (Fmoc cleavage) may be occurring—check solvent pH.

Phase 3: Waste Disposal (The Nitrile Hazard)
  • Critical Rule: Do NOT mix with strong acidic waste (e.g., TFA cleavage cocktails) unless explicitly authorized by your EHS protocol. High acid concentrations + heat can hydrolyze the nitrile.

  • Segregation:

    • Solid Waste: "Hazardous Solid Waste - Nitrile Contaminated."

    • Liquid Waste: Segregate into "Non-Halogenated Organic - Nitrogen Containing."

Visualized Workflows

Diagram 1: PPE Decision Logic

Caption: Logic flow for selecting PPE based on the physical state of the chemical.

PPE_Decision_Logic Start Handling Fmoc-beta-HoPhe(3-CN)-OH State Determine Physical State Start->State Solid Solid (Powder) State->Solid Liquid Solution (in DMF/NMP) State->Liquid DustRisk Risk: Dust Inhalation Solid->DustRisk PermRisk Risk: Skin Permeation (Carrier Solvent) Liquid->PermRisk Hood Action: Use Fume Hood DustRisk->Hood Goggles PPE: Splash Goggles (Seal) DustRisk->Goggles Gloves PPE: Double Nitrile / Laminate PermRisk->Gloves Sleeves PPE: Tyvek Sleeves (Splash) PermRisk->Sleeves

Diagram 2: Operational Lifecycle

Caption: Step-by-step workflow from storage to disposal, highlighting critical control points.

Operational_Lifecycle Storage Storage: 4°C, Desiccated Weighing Weighing (Hood Only) Control Static Storage->Weighing Warm to RT Solubilization Solubilization (DMF) Double Glove Required Weighing->Solubilization Add Solvent Reaction Coupling Reaction (SPPS) Solubilization->Reaction Transfer Waste Disposal Segregate from Strong Acids Reaction->Waste Excess Reagent

Emergency Response

  • Eye Contact: Immediately flush with water for 15 minutes. Hold eyelids open. Note: Nitriles can cause eye irritation; speed is critical.

  • Skin Contact (Solution): Remove contaminated gloves/clothing immediately. Wash skin with soap and water.[1][2] Do not use solvents (ethanol/acetone) to wash skin, as this enhances absorption.

  • Spill (Solid): Dampen with a wet paper towel to prevent dust, then wipe up. Place in hazardous waste.[3][4]

  • Spill (Liquid): Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if mixed with oxidizers.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Fmoc-Amino Acids (General Safety). PubChem.[5] Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Available at: [Link]

  • ECHA (European Chemicals Agency). Information on Chemicals - Aromatic Nitriles Registration Dossier. ECHA.[6] Available at: [Link]

  • Kimberly-Clark Professional. Chemical Resistance Guide for Nitrile Gloves (DMF Permeation Data). Available at: [Link]

  • University of California, Berkeley. Standard Operating Procedure: Fmoc Solid Phase Peptide Synthesis. EH&S.[1] Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.